2-(Pyrrolidin-1-yl)nicotinonitrile
Description
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRCNCKRRFUYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424696 | |
| Record name | 3-Cyano-2-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59025-38-6 | |
| Record name | 2-(1-Pyrrolidinyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59025-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-2-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Pyrrolidin-1-yl)nicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(Pyrrolidin-1-yl)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol, delves into the underlying reaction mechanism, and presents a thorough characterization workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and pharmaceutical agents.[1] Among its numerous derivatives, the 2-aminopyridine scaffold has garnered considerable attention due to its versatile biological activities.[2] Compounds incorporating this structural element have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1]
This compound, a substituted 2-aminopyridine, represents a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its synthesis and characterization are therefore of paramount importance for the exploration of new chemical entities in drug discovery. This guide aims to provide a detailed and practical resource for the preparation and validation of this key intermediate.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and pyrrolidine. This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure adapted from general methods for the synthesis of similar 2-aminopyridine derivatives.
Materials:
-
2-Chloronicotinonitrile (98%)
-
Pyrrolidine (99%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.38 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent and Reagent Addition: Add 40 mL of anhydrous acetonitrile to the flask. While stirring, add pyrrolidine (1.2 mL, 15 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 30 mL of water, followed by 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Safety and Handling
-
2-Chloronicotinonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Pyrrolidine: A flammable liquid and vapor that is harmful if swallowed, inhaled, or absorbed through the skin. It causes severe skin and eye burns. Handle in a fume hood with appropriate PPE.
-
Acetonitrile: A flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin. Handle in a fume hood with appropriate PPE.
Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is characteristic of aromatic rings that are activated by electron-withdrawing groups.
Caption: The SNAr reaction mechanism workflow.
In this reaction, the electron-withdrawing nitrile group (-CN) and the nitrogen atom in the pyridine ring activate the C2 position for nucleophilic attack. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient C2 carbon of 2-chloronicotinonitrile. This leads to the formation of a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the chloride leaving group, yielding the final product.
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following are the expected characterization data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | dd | 1H | H6 (Pyridine) |
| ~7.6 | dd | 1H | H4 (Pyridine) |
| ~6.5 | dd | 1H | H5 (Pyridine) |
| ~3.5 | t | 4H | -N-CH₂- (Pyrrolidine) |
| ~1.9 | m | 4H | -CH₂- (Pyrrolidine) |
13C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine and pyrrolidine rings, as well as the nitrile carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 | C2 (Pyridine) |
| ~152 | C6 (Pyridine) |
| ~140 | C4 (Pyridine) |
| ~118 | -CN |
| ~108 | C5 (Pyridine) |
| ~95 | C3 (Pyridine) |
| ~47 | -N-CH₂- (Pyrrolidine) |
| ~25 | -CH₂- (Pyrrolidine) |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| ~2220 | C≡N (Nitrile) |
| ~1600-1450 | C=C and C=N (Aromatic Ring) |
| ~1300-1100 | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| Technique | Predicted m/z | Assignment |
| Electrospray Ionization (ESI) | ~174.1 | [M+H]⁺ |
Applications in Drug Development
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key precursor for the synthesis of a variety of biologically active compounds.[1] Its derivatives have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The 2-aminopyridine core is present in several kinase inhibitors used in cancer therapy.[2]
-
Antibacterial and Antifungal Agents: Derivatives have shown promising activity against various microbial strains.
-
Anti-inflammatory Drugs: The scaffold is found in compounds with anti-inflammatory properties.
The ability to readily modify the this compound structure makes it an attractive starting point for the development of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol, based on established methodologies, offers a reliable route to this valuable synthetic intermediate. The outlined characterization data, while predictive, serve as a robust guide for the structural elucidation and purity assessment of the synthesized compound. The significance of the 2-aminopyridine scaffold in medicinal chemistry underscores the importance of this guide for researchers engaged in the discovery and development of novel therapeutic agents.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-1-yl)nicotinonitrile (CAS: 59025-38-6)
Executive Summary
This technical guide provides a comprehensive analysis of 2-(Pyrrolidin-1-yl)nicotinonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By combining a privileged nicotinonitrile core with a versatile pyrrolidine moiety, this molecule serves as a valuable building block for creating novel chemical entities with tailored pharmacological profiles. This document delineates its core physicochemical properties, provides detailed protocols for its synthesis and characterization, and discusses its strategic importance in modern drug discovery. The narrative is grounded in established scientific principles, offering field-proven insights and methodologies designed for practical application in a research setting.
Section 1: Introduction & Strategic Importance
The rational design of small-molecule therapeutics often relies on the strategic combination of well-characterized molecular scaffolds. This compound is an exemplar of this approach, merging two pharmacologically significant motifs: the nicotinonitrile group and the pyrrolidine ring.
The Nicotinonitrile Scaffold: A Privileged Core in Drug Discovery
Nicotinonitrile, or 3-cyanopyridine, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to the development of several marketed drugs, including the kinase inhibitors bosutinib and neratinib[1]. The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, while the nitrile group is a versatile synthetic handle and a potent hydrogen bond acceptor. The incorporation of this scaffold is a validated strategy for developing potent and selective therapeutic agents[1][2][3].
The Pyrrolidine Moiety: A Versatile Tool for Modulating Pharmacokinetics
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of many natural products and synthetic drugs[4]. Its inclusion in a molecule can significantly enhance aqueous solubility and improve other key physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor, and the ring's conformational flexibility allows it to adapt to the steric constraints of a target's binding site. In drug design, the pyrrolidine motif is frequently employed to optimize a compound's potency, selectivity, and overall pharmacokinetic profile[5].
This compound: A Synthesis of Key Pharmacophores
The subject of this guide, this compound, strategically places the electron-donating pyrrolidine ring at the 2-position of the electron-deficient pyridine ring, ortho to the cyano group. This substitution pattern significantly influences the electronic properties of the molecule, modulating its reactivity and potential biological interactions. The resulting compound is not merely a chemical curiosity but a highly valuable building block for constructing more complex molecules with desirable drug-like properties.
Section 2: Core Physicochemical & Structural Data
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in research. This section summarizes the key identifiers and physicochemical data for this compound.
Identity and Nomenclature
The structural and identifying information for the compound is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| Synonyms | 3-Cyano-2-pyrrolidinopyridine, 2-(1-pyrrolidinyl)-3-pyridinecarbonitrile | [6] |
| CAS Number | 59025-38-6 | [6] |
| Molecular Formula | C₁₀H₁₁N₃ | [6] |
| Molecular Weight | 173.21 g/mol | [6] |
| Hydrochloride Salt MW | 209.68 g/mol (C₁₀H₁₂ClN₃) |
Calculated and Experimental Properties
The following table summarizes key physicochemical properties. It is important to note that many of these values are predicted through computational models and should be confirmed experimentally for critical applications.
| Property | Predicted Value | Significance in Drug Development | Reference |
| Boiling Point | 338.8 ± 27.0 °C | Indicates low volatility and thermal stability under typical synthetic conditions. | [6] |
| Density | 1.18 ± 0.1 g/cm³ | Useful for formulation and process chemistry calculations. | [6] |
| pKa (Conjugate Acid) | 3.61 ± 0.29 | Suggests the pyridine nitrogen is weakly basic. The compound will be predominantly neutral at physiological pH (7.4), which impacts its membrane permeability and target engagement. | [6] |
| Storage Conditions | Sealed in dry, 2-8°C | Highlights the need for controlled storage to prevent degradation, likely due to potential hydrolysis or oxidation. | [6] |
Section 3: Synthesis & Purification
The accessibility of a chemical building block is paramount for its utility. This compound can be reliably synthesized via a nucleophilic aromatic substitution (SₙAr) reaction.
Rationale for Synthetic Strategy: Nucleophilic Aromatic Substitution
The synthesis leverages the reaction between a halo- or fluoro-substituted nicotinonitrile and pyrrolidine[6]. The pyridine ring, particularly when substituted with an electron-withdrawing group like nitrile, is activated towards nucleophilic attack. A fluorine atom at the 2-position is an excellent leaving group for this transformation, leading to a high-yielding and clean reaction. Pyrrolidine acts as the nucleophile, displacing the fluoride to form the desired product.
Detailed Experimental Protocol: Synthesis from 2-Fluoronicotinonitrile and Pyrrolidine
This protocol is a representative method for the synthesis of this compound.
Materials:
-
2-Fluoronicotinonitrile (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-fluoronicotinonitrile (1.0 eq) and anhydrous acetonitrile. Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution. Expertise Note: K₂CO₃ acts as a base to scavenge the HF byproduct, driving the reaction to completion.
-
Slowly add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature. Causality: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.
-
Reaction Monitoring: Heat the reaction mixture to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC) until the 2-fluoronicotinonitrile spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure. Partition the residue between ethyl acetate and deionized water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Workflow Diagram: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Section 4: Spectroscopic Characterization
Unambiguous structural confirmation is a cornerstone of chemical research. A combination of NMR, IR, and MS techniques provides a self-validating system for verifying the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
Expected ¹H NMR Spectral Features:
-
Pyridine Ring Protons (3H): Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C4 will likely be a doublet of doublets, the proton at C5 a doublet of doublets, and the proton at C6 a doublet of doublets, with coupling constants characteristic of ortho and meta relationships.
-
Pyrrolidine Protons (8H): Two sets of multiplets in the aliphatic region. The two methylene groups adjacent to the nitrogen (α-protons) will appear downfield (approx. 3.4-3.8 ppm) compared to the two β-protons (approx. 1.9-2.2 ppm) due to the deshielding effect of the nitrogen atom.
Expected ¹³C NMR Spectral Features:
-
Nitrile Carbon (C≡N): A signal around 115-120 ppm.
-
Pyridine Ring Carbons (5C): Five signals in the aromatic region (approx. 110-160 ppm), with the carbon attached to the pyrrolidine ring (C2) being the most downfield.
-
Pyrrolidine Carbons (4C): Two signals in the aliphatic region, with the α-carbons appearing more downfield (approx. 45-50 ppm) than the β-carbons (approx. 25-30 ppm).
Protocol: Sample Preparation and Data Acquisition for NMR
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher) according to standard instrument procedures.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
Key Functional Group Vibrations:
-
Nitrile Stretch (C≡N): A sharp, intense absorption band in the range of 2220-2235 cm⁻¹ is the most characteristic signal for this molecule[7].
-
Aromatic C=C/C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region corresponding to the aryl-N and alkyl-N bonds.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.
Expected Molecular Ion Peak and Fragmentation:
-
Molecular Ion (M⁺˙): The high-resolution mass spectrum (HRMS) should show a prominent molecular ion peak corresponding to the exact mass of C₁₀H₁₁N₃.
-
Key Fragments: Common fragmentation pathways would include the loss of the pyrrolidine ring or parts of it, and potentially the loss of HCN from the pyridine ring.
Logical Relationship Diagram: Predicted MS Fragmentation
Caption: A plausible fragmentation pathway for this compound in Mass Spectrometry.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Compare the experimentally determined exact mass of the molecular ion peak to the theoretical mass to confirm the elemental formula.
Section 5: Applications in Research and Drug Development
The value of this compound lies in its potential as a versatile starting material for creating diverse chemical libraries.
-
Scaffold for Library Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing multiple avenues for further functionalization. The pyridine ring itself can undergo further substitution reactions, allowing for the exploration of a broad chemical space.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a simple, rigid-flexible structure, this compound is an ideal candidate for fragment screening campaigns. It presents distinct hydrogen bond acceptors (nitrile N, pyridine N) and a hydrophobic region, which are key features for initial low-affinity binding to biological targets.
-
Bioisosteric Replacement: In lead optimization, the 2-(pyrrolidinyl)pyridine moiety can serve as a bioisostere for other chemical groups to fine-tune a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Section 6: Conclusion
This compound is a compound of high strategic value for chemical and pharmaceutical research. Its synthesis is straightforward, and its structure combines two of the most successful scaffolds in modern medicinal chemistry. The physicochemical properties, particularly its moderate basicity and potential for hydrogen bonding, make it an attractive building block for developing novel therapeutics. The detailed synthetic and analytical protocols provided in this guide offer researchers a reliable framework for utilizing this compound in their discovery programs.
Section 7: References
-
El-Sayed, M. S., et al. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. --INVALID-LINK--
-
ACS Publications. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. --INVALID-LINK--
-
ChemicalBook. (2023). 2-pyrrolidin-1-ylnicotinonitrile. ChemicalBook. --INVALID-LINK--
-
Tzani, A., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules. --INVALID-LINK--
-
Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences. --INVALID-LINK--
-
D'Andrea, E., & Brogi, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry. --INVALID-LINK--
-
Sigma-Aldrich. 2-Pyrrolidin-1-ylnicotinonitrile hydrochloride. Sigma-Aldrich. --INVALID-LINK--
-
Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. --INVALID-LINK--
-
PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. --INVALID-LINK--
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. --INVALID-LINK--
-
National Genomics Data Center. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Genomics, Proteomics & Bioinformatics. --INVALID-LINK--
-
ResearchGate. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-pyrrolidin-1-ylnicotinonitrile | 59025-38-6 [chemicalbook.com]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for 2-(Pyrrolidin-1-yl)nicotinonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Pyrrolidin-1-yl)nicotinonitrile
Abstract
Molecular Structure and Analytical Overview
This compound possesses a pyridine ring substituted at the 2-position with a pyrrolidine group and at the 3-position with a nitrile group. This substitution pattern creates a unique electronic environment that is reflected in its spectroscopic signatures. The electron-donating pyrrolidine ring and the electron-withdrawing nitrile group exert opposing effects on the aromatic system, making spectroscopic analysis a powerful tool for structural confirmation.
Our analytical approach integrates three core techniques:
-
NMR Spectroscopy to elucidate the precise proton and carbon framework.
-
IR Spectroscopy to confirm the presence of key functional groups, notably the nitrile moiety.
-
Mass Spectrometry to verify the molecular weight and deduce structural information from fragmentation patterns.
Figure 1: Chemical structure of this compound with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the pyrrolidine moiety.
-
Aromatic Region (δ 7.0 - 8.5 ppm): The pyridine ring protons will appear as multiplets. H6 is expected to be the most downfield due to its proximity to the ring nitrogen. The electron-donating effect of the pyrrolidine group will shield the pyridine protons relative to unsubstituted nicotinonitrile.
-
Aliphatic Region (δ 1.9 - 3.6 ppm): The pyrrolidine protons will appear as two distinct sets of multiplets. The protons on C8' and C11' (alpha to the nitrogen) will be downfield compared to the protons on C9' and C10' (beta to the nitrogen) due to the deshielding effect of the adjacent nitrogen atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 (Pyridine) | 8.25 - 8.35 | Doublet of Doublets (dd) | ~4.8, 1.8 | 1H |
| H4 (Pyridine) | 7.60 - 7.70 | Doublet of Doublets (dd) | ~7.6, 1.8 | 1H |
| H5 (Pyridine) | 6.65 - 6.75 | Doublet of Doublets (dd) | ~7.6, 4.8 | 1H |
| H8', H11' (Pyrrolidine α-CH₂) | 3.50 - 3.60 | Triplet (t) | ~6.5 | 4H |
| H9', H10' (Pyrrolidine β-CH₂) | 1.95 - 2.05 | Quintet (quin) | ~6.5 | 4H |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will confirm the presence of all 10 unique carbon atoms in the molecule.
-
Aromatic & Nitrile Region (δ 90 - 160 ppm): The pyridine carbons will resonate in this region, with C2 being the most downfield due to its direct attachment to two nitrogen atoms. The nitrile carbon (C12) is expected to appear around δ 117-119 ppm. A key indicator of successful synthesis is the quaternary carbon C3, which is expected to be significantly shielded.
-
Aliphatic Region (δ 25 - 50 ppm): The two sets of pyrrolidine carbons will be observed here, with the alpha-carbons (C8', C11') appearing further downfield than the beta-carbons (C9', C10').
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Pyridine) | 158 - 160 |
| C6 (Pyridine) | 150 - 152 |
| C4 (Pyridine) | 138 - 140 |
| C12 (Nitrile, -C≡N) | 117 - 119 |
| C5 (Pyridine) | 112 - 114 |
| C3 (Pyridine) | 90 - 92 |
| C8', C11' (Pyrrolidine α-C) | 46 - 48 |
| C9', C10' (Pyrrolidine β-C) | 25 - 27 |
Experimental Protocol: NMR Spectrum Acquisition
Rationale: This protocol ensures high-resolution data suitable for unambiguous structural assignment. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., a 500 MHz instrument).
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., 'zg30'). Use a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). Use a 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Co-add 1024 or more scans to achieve adequate sensitivity.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule.
Interpretation of Key Absorption Bands
The IR spectrum provides definitive evidence for the nitrile group and distinguishes between the aromatic and aliphatic C-H bonds. The most characteristic absorption is the strong, sharp peak for the C≡N stretch.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Significance |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium to Weak | Confirms the presence of the pyridine ring. |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium | Confirms the presence of the pyrrolidine ring's CH₂ groups. |
| 2230 - 2220 | C≡N Stretch (Nitrile) | Strong, Sharp | Primary diagnostic peak for the nicotinonitrile core.[1] |
| 1600 - 1550 | C=C and C=N Stretch (Aromatic) | Medium to Strong | Corresponds to the vibrations of the pyridine ring framework. |
| 1350 - 1250 | C-N Stretch (Aryl-Amine) | Medium to Strong | Represents the bond between the pyridine C2 and the pyrrolidine nitrogen. |
Experimental Protocol: ATR-IR Spectrum Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra of solid or liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and provides structural clues through the analysis of its fragmentation patterns under ionization.
Expected Molecular Ion and Isotopic Pattern
The monoisotopic mass of this compound (C₁₀H₁₁N₃) is 173.0953 g/mol . Using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, this exact mass can be confirmed.
-
In ESI+ mode: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 174.1031 .
Predicted Fragmentation Pathway (ESI-MS/MS)
Tandem mass spectrometry (MS/MS) of the parent ion (m/z 174) will induce fragmentation, yielding structurally informative product ions. The pyrrolidine ring is a likely site for initial fragmentation. This prediction is informed by fragmentation studies of related pyrrolidinophenone derivatives, where loss of the pyrrolidine moiety or parts thereof is a common pathway.[2]
Figure 2: A plausible ESI-MS/MS fragmentation pathway for protonated this compound.
-
m/z 146.07: This fragment likely arises from the loss of ethylene (C₂H₄) from the pyrrolidine ring, a common fragmentation for N-alkylated pyrrolidines.
-
m/z 104.04: This represents the 2-aminonicotinonitrile core resulting from the cleavage and loss of the entire pyrrolidine group. This is a highly stable and therefore probable fragment.
-
m/z 77.04: Subsequent loss of hydrogen cyanide (HCN) from the m/z 104 fragment yields the aminopyridyl cation.
Experimental Protocol: LC-MS Analysis
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for analyzing the mass and purity of synthesized compounds. This protocol uses standard reversed-phase conditions suitable for this molecule.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this stock to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
-
Data Acquisition: Perform a full scan MS run to identify the [M+H]⁺ ion. Follow with a targeted MS/MS experiment on the parent ion at m/z 174.1 to acquire fragmentation data.
Integrated Spectroscopic Confirmation Workflow
No single technique provides complete structural proof. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal methods.
Figure 3: Workflow for the integrated structural confirmation of this compound.
Conclusion
The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS techniques. The predicted data presented in this guide—highlighted by the characteristic nitrile stretch in the IR, the precise molecular ion in the MS, and the unique pattern of aromatic and aliphatic signals in the NMR—provides a robust template for analysis. By following the detailed experimental protocols and integrated workflow, researchers can confidently verify the identity, structure, and purity of this compound, ensuring data integrity for subsequent applications in research and development.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Pyrrolidin-1-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, guiding drug design, and ensuring solid-form stability.[1] This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(Pyrrolidin-1-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry due to the established bioactivity of nicotinonitrile derivatives.[2][3] We will explore the causal relationships behind the experimental design, from synthesis and crystallization to data collection, structure solution, and refinement. This document serves as a detailed protocol and a framework for interpreting the resulting structural data, offering field-proven insights for professionals in drug development.
Introduction: The Imperative of Structural Elucidation
In modern drug discovery, the crystal structure of a small molecule is a critical piece of the puzzle.[4][5] It provides the "gold standard" of data, revealing not just the connectivity of atoms, but also their precise spatial coordinates, bond lengths, bond angles, and torsional angles.[6][7] This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how a molecule's conformation influences its interaction with a biological target.[5]
-
Rational Drug Design: Designing new molecules with improved potency and selectivity by visualizing binding modes in protein-ligand complexes.[4][8]
-
Polymorph Screening: Identifying and characterizing different crystalline forms of an API, which can have profound impacts on solubility, stability, and bioavailability.[1]
Nicotinonitrile (3-cyanopyridine) derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[2] The incorporation of a pyrrolidine ring, a common scaffold in medicinal chemistry, can further modulate the compound's pharmacological profile.[9] Therefore, a detailed structural analysis of this compound is a crucial step in evaluating its potential as a drug candidate.
Methodology: From Synthesis to a Single Crystal
The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for diffraction experiments.
Synthesis of this compound
The synthesis of substituted nicotinonitriles can often be achieved through nucleophilic aromatic substitution or multi-component reactions.[10][11] A plausible and efficient route to the title compound involves the reaction of 2-chloronicotinonitrile with pyrrolidine.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (2.0 eq) as a base.
-
Nucleophilic Addition: Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Progression: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Crystallization: The Art of Molecular Order
Obtaining a single crystal of sufficient size and quality is often the most challenging step.[12] The goal is to encourage the molecules to slowly arrange themselves into a highly ordered, repeating lattice. The choice of solvent and crystallization technique is critical and often determined empirically.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified compound (e.g., 10-20 mg) in a minimal amount of a suitable solvent or solvent mixture. Good candidates include methanol, ethanol, or ethyl acetate/hexane mixtures.
-
Preparation: Place the solution in a small, clean vial.
-
Evaporation: Cover the vial with a cap containing a few small perforations (made with a needle) to allow for slow evaporation of the solvent.
-
Incubation: Store the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form. Suitable crystals for SC-XRD are typically 0.1-0.3 mm in each dimension.[12]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[13][14]
The Fundamental Principle: Bragg's Law
The technique is based on the principle of X-ray diffraction.[15] When a beam of monochromatic X-rays strikes a crystal, the regularly spaced atoms in the crystal lattice act as a diffraction grating. Constructive interference of the scattered X-rays occurs only at specific angles, governed by Bragg's Law:
nλ = 2d sin(θ)
Where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence.[12] By rotating the crystal and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed.[15]
Data Collection and Processing Workflow
The process of determining a crystal structure from a suitable crystal involves several key computational steps.[16]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. migrationletters.com [migrationletters.com]
- 5. zienjournals.com [zienjournals.com]
- 6. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pulstec.net [pulstec.net]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. portlandpress.com [portlandpress.com]
A Guide to Advanced Synthetic Methodologies for Substituted Nicotinonitriles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of the Nicotinonitrile Scaffold in Modern Medicinal Chemistry
The nicotinonitrile framework, a pyridine ring functionalized with a cyano group, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its versatile and potent bioactivity. The unique electronic properties conferred by the pyridine nitrogen and the nitrile group enable these molecules to engage in a wide array of interactions with biological targets, leading to diverse pharmacological effects.[1][2] Marketed drugs such as the anticancer agents bosutinib and neratinib, and the cardiotonic agents milrinone and olprinone, all feature the nicotinonitrile core, underscoring its therapeutic significance.[2]
The continuous evolution of synthetic organic chemistry has ushered in an era of novel and efficient methodologies for the construction of these valuable derivatives. This technical guide provides a comprehensive overview of the most impactful and innovative synthesis routes for substituted nicotinonitriles, with a focus on multi-component reactions, advanced catalytic strategies, and green chemistry approaches. Each section is designed to provide not just a protocol, but a deeper understanding of the underlying principles, empowering researchers to make informed decisions in their synthetic endeavors.
Part I: The Vanguard of Efficiency: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single, atom-economical step.[3][4] These reactions are particularly well-suited for the construction of highly substituted pyridine rings, offering a rapid and efficient pathway to diverse libraries of nicotinonitrile derivatives.
The Guareschi-Thorpe Reaction: A Classic Reimagined
The Guareschi-Thorpe reaction is a cornerstone of pyridine synthesis, involving the condensation of a β-ketoester, an alkyl cyanoacetate or cyanoacetamide, and an ammonia source.[5] Modern iterations of this reaction have focused on improving its environmental footprint and operational simplicity.
A noteworthy advancement is the use of aqueous ammonium carbonate as both the nitrogen source and a mild basic buffer.[5] This approach eliminates the need for volatile organic solvents and corrosive catalysts, making it a greener alternative.
Reaction Mechanism:
The reaction proceeds through a cascade of events, beginning with a Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene compound, catalyzed by the mild base. This is followed by a Michael addition of the enolate of the second 1,3-dicarbonyl equivalent. Finally, intramolecular cyclization with the ammonia source and subsequent dehydration yields the substituted pyridone.
Caption: Simplified workflow of the Guareschi-Thorpe reaction.
Experimental Protocol: Green Synthesis of 2-Hydroxy-4,6-diphenylnicotinonitrile
-
Step 1: In a round-bottom flask, combine benzoylacetonitrile (1 mmol), ethyl benzoylacetate (1 mmol), and ammonium carbonate (1.5 mmol) in 10 mL of water.
-
Step 2: Stir the mixture at 80°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Step 3: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the aqueous solution.
-
Step 4: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the desired 2-hydroxy-4,6-diphenylnicotinonitrile.
One-Pot Synthesis from Chalcones: A Versatile Approach
Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, including nicotinonitriles. A common and effective method involves the cyclization of a chalcone with malononitrile in the presence of ammonium acetate.[6]
Reaction Mechanism:
This transformation proceeds via a Michael addition of the malononitrile carbanion to the β-carbon of the chalcone. The resulting adduct then undergoes an intramolecular cyclization, with the amino group from the ammonium acetate attacking one of the nitrile groups. Subsequent tautomerization and aromatization lead to the final nicotinonitrile product.
Caption: Reaction pathway for the synthesis of nicotinonitriles from chalcones.
Part II: The Cutting Edge: Advanced Catalytic Strategies
The development of novel catalytic systems has opened up new avenues for the synthesis of substituted nicotinonitriles with high efficiency and selectivity. These methods often operate under milder conditions and offer access to previously challenging substitution patterns.
Transition-Metal-Catalyzed C-H Functionalization: A Paradigm Shift
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-N bonds without the need for pre-functionalized starting materials.[7] In the context of pyridine synthesis, this approach offers a highly atom-economical route to substituted nicotinonitriles.
Palladium-catalyzed C-H arylation of pyridines containing electron-withdrawing groups has been shown to proceed with high regioselectivity at the 3- and 4-positions.[8] This is a significant advantage as it complements other methods that typically favor functionalization at the 2-position.
Experimental Protocol: Palladium-Catalyzed C4-Arylation of 3-Fluoropyridine
-
Step 1: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., P(n-Bu)Ad₂, 10 mol%), Cs₂CO₃ (2 equivalents), and pivalic acid (30 mol%).
-
Step 2: Evacuate and backfill the tube with argon.
-
Step 3: Add 3-fluoropyridine (1 mmol), the desired aryl bromide (1.2 equivalents), and toluene (2 mL) via syringe.
-
Step 4: Seal the tube and heat the reaction mixture at 120°C for 24 hours.
-
Step 5: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate in vacuo.
-
Step 6: Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-3-fluoropyridine.
Magnetic Nanoparticle Catalysis: A Green and Recyclable Solution
The use of magnetic nanoparticles as catalyst supports represents a significant advancement in green chemistry. These catalysts can be easily separated from the reaction mixture using an external magnet, allowing for their simple recovery and reuse.[2][9]
A novel magnetic H-bond catalyst, Fe₃O₄@SiO₂@tosyl-carboxamide, has been developed for the synthesis of nicotinonitrile derivatives via a multi-component reaction under solvent-free conditions.[2]
Reaction Mechanism:
The catalyst is believed to act as a hydrogen bond donor/acceptor, activating the starting materials. The proposed mechanism involves the initial formation of an enol from a 3-oxopropanenitrile, which then reacts with an aldehyde. A subsequent Michael addition and cyclization cascade leads to the final product.[2] The final step is proposed to proceed via a cooperative vinylogous anomeric-based oxidation (CVABO).[9]
Caption: Catalytic cycle for nicotinonitrile synthesis using a magnetic nanoparticle catalyst.
Part III: Enabling Technologies for Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. Methodologies that reduce energy consumption, minimize waste, and utilize safer reagents are at the forefront of modern organic synthesis.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating reaction rates, often reducing reaction times from hours to minutes.[10][11] This is due to the efficient and rapid heating of the reaction mixture through dielectric heating.[11]
The synthesis of nicotinonitrile derivatives via multi-component reactions is particularly amenable to microwave irradiation, leading to significant improvements in yields and reaction times compared to conventional heating.[12]
Comparative Data: Conventional vs. Microwave-Assisted Synthesis
| Entry | Method | Time | Yield (%) |
| 1 | Conventional Heating | 6-9 hours | 71-88% |
| 2 | Microwave Irradiation | 2-7 minutes | 82-94% |
| Data adapted from a four-component reaction to synthesize novel pyridine derivatives.[12] |
This dramatic rate enhancement allows for rapid library synthesis and optimization of reaction conditions, accelerating the drug discovery process.
Part IV: Comparative Analysis and Future Perspectives
The choice of a synthetic route for a particular nicotinonitrile derivative will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Synthetic Route | Advantages | Disadvantages |
| Guareschi-Thorpe | Well-established, readily available starting materials, green variations available. | Can require harsh conditions in classical protocols, limited substitution patterns. |
| From Chalcones | Versatile, access to 2-amino-4,6-diaryl derivatives. | Requires pre-synthesis of the chalcone starting material. |
| C-H Functionalization | High atom economy, access to novel substitution patterns. | Can require expensive metal catalysts and ligands, regioselectivity can be a challenge. |
| Magnetic Nanocatalysis | Green, catalyst is easily recyclable, often solvent-free. | Catalyst synthesis can be multi-step, may not be universally applicable. |
| Microwave-Assisted | Dramatically reduced reaction times, often higher yields. | Requires specialized equipment, scalability can be a concern for some applications. |
The future of nicotinonitrile synthesis will undoubtedly be shaped by the continued development of more efficient, selective, and sustainable methodologies. The integration of flow chemistry with catalytic and microwave-assisted techniques holds great promise for the automated and high-throughput synthesis of these important compounds. Furthermore, the application of computational chemistry and machine learning will play an increasingly important role in the rational design of novel catalysts and the prediction of optimal reaction conditions.[13]
References
- 1. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Comprehensive Technical Guide to Biological Activity Screening
Foreword: The Enduring Significance of the Pyrrolidine Ring in Modern Drug Discovery
The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, underscores its evolutionary selection as a privileged scaffold for biological interactions.[1][2] The unique physicochemical properties of the pyrrolidine moiety, including its sp³-hybridized three-dimensional structure, inherent chirality, and capacity for diverse substitutions, grant it unparalleled versatility in drug design.[1][3][4] This non-planar "pseudorotation" allows for a thorough exploration of the pharmacophore space, enabling precise interactions with biological targets.[1][3] Consequently, pyrrolidine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[2][5]
This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a strategic framework for the biological activity screening of novel pyrrolidine-containing compounds. We will delve into the causality behind experimental choices, offering a hierarchical approach to screening that progresses from broad phenotypic assessments to nuanced mechanistic studies. Each section is designed to be a self-validating system, grounded in established scientific principles and supported by detailed, field-proven methodologies.
Chapter 1: The Strategic Blueprint for Screening: A Hierarchical Approach
A successful screening campaign for novel pyrrolidine derivatives hinges on a logical, tiered strategy that maximizes efficiency and resource allocation. A hierarchical approach, beginning with broad, high-throughput assays and progressively narrowing down to more complex, target-specific investigations, is the most rational path forward.[6][7][8] This ensures that promising candidates are identified early, while compounds with undesirable characteristics, such as general cytotoxicity, are deprioritized.
The causality behind this tiered approach is rooted in a principle of progressive validation. A primary screen acts as a wide net to capture any compound exhibiting a desired biological effect. Subsequent secondary and mechanistic screens then serve to characterize the potency, selectivity, and mode of action of these initial "hits," ultimately building a comprehensive profile of the compound's therapeutic potential.
Caption: A hierarchical workflow for screening pyrrolidine compounds.
Chapter 2: Primary Screening - Casting a Wide Net
The initial phase of screening is designed to rapidly assess the general biological activity of a library of pyrrolidine compounds. The primary objective is to identify compounds that elicit a desired phenotypic response, which will then be subjected to more rigorous testing.
Cytotoxicity and Antiproliferative Activity: The First Gatekeeper
For compounds being investigated for anticancer potential, a primary screen for cytotoxicity is fundamental.[9][10] This initial assessment determines a compound's ability to inhibit cell growth or induce cell death. A potent cytotoxic effect against cancer cell lines is a desirable characteristic, but it is equally crucial to identify compounds that are broadly cytotoxic, as these may have limited therapeutic windows.
The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolidine test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolidine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
Antibacterial Activity: A Parallel Path
For pyrrolidine derivatives designed as potential antibacterial agents, a primary screen to assess their ability to inhibit bacterial growth is the initial step.
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[8][14][15]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pyrrolidine test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of the pyrrolidine compounds in CAMHB. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density can be measured using a microplate reader.
-
Chapter 3: Secondary Screening and Mechanistic Elucidation
Compounds that demonstrate promising activity in primary screens ("hits") are advanced to secondary screening for confirmation, potency determination, and initial mechanistic insights.
Dose-Response Analysis and Selectivity
A critical step is to perform detailed dose-response studies to accurately determine the IC₅₀ (for cytotoxic/antiproliferative compounds) or MIC (for antibacterial compounds) values.[16] Furthermore, for anticancer candidates, it is essential to assess their selectivity by testing their cytotoxicity against non-cancerous cell lines. A favorable therapeutic index is indicated by high potency against cancer cells and low toxicity towards normal cells.
Unraveling the Mechanism of Action (MoA)
Understanding how a bioactive compound exerts its effects is paramount for its development as a therapeutic agent.[17] This involves identifying the molecular target(s) and the downstream signaling pathways that are modulated.
Several techniques can be employed to identify the protein targets of a bioactive pyrrolidine compound:[18][19][20]
-
Affinity Chromatography: The pyrrolidine compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.[18][21]
-
Chemoproteomics: This powerful approach uses chemical probes to map protein-small molecule interactions on a proteome-wide scale.[22][23][24] Techniques like activity-based protein profiling (ABPP) can identify the specific enzymes that are targeted by a compound.
-
Computational Approaches: If the compound was designed based on a specific target, molecular docking studies can predict the binding mode and affinity.[6]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[14][25][26] Several pyrrolidine-containing compounds have been developed as inhibitors of this pathway.[11]
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrrolidine-based compound.
Antiviral Activity Screening
The PRNT is a highly sensitive and specific assay for quantifying the neutralization of a virus by an antiviral compound.[17][27]
Principle: A known quantity of virus is incubated with serial dilutions of the test compound before being added to a monolayer of susceptible host cells. A semi-solid overlay is then applied, which restricts the spread of the virus, leading to the formation of localized lesions (plaques). The reduction in the number of plaques compared to a no-compound control indicates the antiviral activity of the compound.[17]
Materials:
-
Virus stock of known titer
-
Susceptible host cell line (e.g., Vero cells)
-
Complete cell culture medium
-
Pyrrolidine test compounds
-
Semi-solid overlay (e.g., methylcellulose or agarose in medium)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
-
Compound-Virus Incubation:
-
Prepare serial dilutions of the pyrrolidine compound.
-
Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU).
-
Incubate the mixture for 1 hour at 37°C to allow the compound to neutralize the virus.
-
-
Infection of Cells:
-
Remove the culture medium from the cell monolayers.
-
Inoculate the cells with the compound-virus mixtures.
-
Incubate for 1-2 hours to allow for viral adsorption.[27]
-
-
Overlay Application:
-
Remove the inoculum and add the semi-solid overlay to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC₅₀).
-
Neuroprotective Activity Screening
This assay assesses the ability of a compound to protect neuronal cells from damage induced by excessive stimulation of glutamate receptors.[28]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22) or primary neurons
-
Cell culture medium (e.g., Neurobasal medium with supplements)
-
Pyrrolidine test compounds
-
Glutamate
-
MTT or LDH cytotoxicity assay kit
Step-by-Step Methodology:
-
Cell Culture and Differentiation (if applicable):
-
Culture and differentiate neuronal cells according to standard protocols.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the pyrrolidine compounds for 1-2 hours.[28]
-
-
Induction of Neurotoxicity:
-
Expose the cells to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 24 hours.[28] Include control wells with no glutamate and wells with glutamate but no test compound.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay (as described in section 2.1) or an LDH cytotoxicity assay, which measures the release of lactate dehydrogenase from damaged cells.[28]
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the glutamate-only control.
-
Chapter 4: In Vivo Efficacy - The Preclinical Proving Ground
Promising lead compounds with well-characterized in vitro activity and a favorable safety profile must ultimately be evaluated in animal models of disease to assess their in vivo efficacy.
Anticancer Efficacy Models
Human tumor xenograft models in immunocompromised mice are a mainstay for evaluating the in vivo efficacy of anticancer agents. In these models, human cancer cells are implanted either subcutaneously or orthotopically (in the organ of origin) in mice, and the effect of the test compound on tumor growth is monitored. For instance, a pyrrolidine-based CXCR4 antagonist demonstrated significant efficacy in a cancer metastasis model in mice.[22]
Antibacterial Efficacy Models
Murine models of infection are crucial for evaluating the in vivo efficacy of novel antibacterial compounds.
-
Murine Sepsis Model: This model simulates a systemic bloodstream infection and is used to assess a compound's ability to clear bacteria from the blood and organs.
-
Neutropenic Thigh Infection Model: This localized infection model is used to evaluate the efficacy of a compound in treating a deep-seated tissue infection, particularly in an immunocompromised setting.
Data Presentation: A Snapshot of Pyrrolidine Bioactivity
The following tables summarize the biological activities of selected pyrrolidine derivatives, providing a quantitative overview of their potency.
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | HCT-116 | < 3.00 | [16] |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 4.00 ± 0.29 | [16] |
| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.50 ± 0.46 | |
| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | 3.63 ± 0.45 | |
| Pyrrolidine-based CXCR4 Antagonist | CXCR4 Binding | 0.079 | [16] |
Table 2: Antimicrobial and Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target | MIC/IC₅₀ | Reference |
| 1,2,4-Oxadiazole Pyrrolidines | E. coli DNA gyrase | 120 ± 10 nM | [16] |
| Pyrrolidine Sulfonamides | DPP-IV Enzyme | 11.32 ± 1.59 µM | [16] |
| N-Boc Proline Amide (3g) | α-Amylase | 26.24 µg/mL | [23] |
| N-Boc Proline Amide (3g) | α-Glucosidase | 18.04 µg/mL | [23] |
| N-benzoylthiourea-pyrrolidine | Acetylcholinesterase | 0.029 µM | [16] |
Conclusion: The Path Forward
The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel, biologically active compounds. The hierarchical screening approach detailed in this guide provides a robust and logical framework for identifying and characterizing promising therapeutic candidates. By integrating phenotypic screening with in-depth mechanistic studies and in vivo validation, researchers can efficiently navigate the complex path from initial hit discovery to preclinical proof-of-concept. The continued exploration of the vast chemical space accessible through pyrrolidine chemistry, guided by a strategic and well-validated screening cascade, will undoubtedly lead to the development of the next generation of innovative medicines.
References
- 1. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Hierarchical virtual screening approaches in small molecule drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hierarchical virtual screening approaches in small molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. international-biopharma.com [international-biopharma.com]
- 9. Discovery of pyrrolopyrimidine inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 11. researchgate.net [researchgate.net]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Based Drug Design with a Deep Hierarchical Generative Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. alitheagenomics.com [alitheagenomics.com]
- 27. benchchem.com [benchchem.com]
- 28. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Maze: A Technical Guide to Mechanism of Action Studies for 2-Aminonicotinonitrile Derivatives
Introduction: The Therapeutic Promise of a Privileged Scaffold
The 2-aminonicotinonitrile scaffold has emerged as a "privileged" structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across multiple disease areas. These compounds have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities in preclinical studies. Their relatively simple core structure allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. However, unlocking the full therapeutic potential of these derivatives hinges on a deep and nuanced understanding of their mechanism of action (MoA). This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to meticulously dissect the molecular pathways and targets through which 2-aminonicotinonitrile derivatives exert their biological effects. We will move beyond a mere listing of protocols to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to MoA elucidation.
Part 1: Foundational Strategy - A Two-Pronged Approach to Uncover the Mechanism
A successful MoA study for a novel 2-aminonicotinonitrile derivative begins with a strategic decision: whether to pursue a target-based or a phenotypic-based approach. The choice is often dictated by the initial discovery context of the compound.
-
Target-Based Discovery: If the compound was designed to interact with a specific molecular target (e.g., a particular kinase), the initial focus will be on validating this interaction and characterizing its downstream consequences.
-
Phenotypic-Based Discovery: If the compound was identified through a phenotypic screen (e.g., demonstrating potent cytotoxicity against a cancer cell line), the primary challenge is to identify its molecular target(s), a process known as target deconvolution.[1][2]
In practice, a comprehensive MoA study often integrates elements of both approaches, creating a feedback loop where phenotypic observations guide target identification, and target engagement studies explain the observed cellular effects.
Figure 1: A diagram illustrating the interconnectedness of target-based and phenotypic-based approaches in mechanism of action studies.
Part 2: The Anticancer MoA - A Multi-faceted Investigation
Many 2-aminonicotinonitrile derivatives have demonstrated potent anticancer activity, often through the modulation of key cellular processes such as cell proliferation, survival, and death.[3][4] A thorough investigation into their anticancer MoA should encompass the following key areas.
Target Identification and Validation: Pinpointing the Molecular Initiator
For derivatives emerging from phenotypic screens, identifying the direct molecular target is a critical first step.[1] Several powerful techniques can be employed for this "target deconvolution."[2]
-
Affinity-Based Approaches: These methods utilize a modified version of the bioactive compound to "pull down" its binding partners from cell lysates.[5]
-
Immobilization on a solid support: The compound is attached to beads (e.g., agarose) to create an affinity matrix.[5]
-
Biotinylation: The compound is tagged with biotin, allowing for capture with streptavidin-coated beads.
-
-
Genetic and Proteomic Approaches:
-
CRISPR/Cas9 Screening: Genome-wide CRISPR screens can identify genes whose knockout confers resistance to the compound, pointing to the target or essential pathway components.[6]
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon compound binding across the proteome.
-
Once a putative target is identified, validation is essential to confirm its role in the compound's activity.[7] This can be achieved through:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity between the compound and the purified target protein.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) can confirm that the compound binds to its target within the complex environment of the cell.[7]
-
Genetic Manipulation: Overexpression or knockdown/knockout of the target gene should modulate the cellular response to the compound.[7]
Kinase Inhibition: A Common Mechanism
A significant number of 2-aminonicotinonitrile derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[8]
This protocol outlines a general method for assessing the inhibitory activity of a 2-aminonicotinonitrile derivative against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound (2-aminonicotinonitrile derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96- or 384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a multi-well plate, add the kinase and the test compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[9]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[9] The ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[10]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Derivative | Target Kinase | IC50 (nM) |
| Compound X | Src Kinase | 50 |
| Compound Y | Tyrosine Kinase | 311 |
| Compound Z | CDK2 | 150 |
| This table presents hypothetical data for illustrative purposes. |
To assess the selectivity of a kinase inhibitor, it is crucial to screen it against a broad panel of kinases. This "kinome profiling" can be outsourced to specialized contract research organizations (CROs) and provides a comprehensive view of the compound's on- and off-target activities.
Induction of Apoptosis: Triggering Programmed Cell Death
Apoptosis is a form of programmed cell death that is a desirable outcome for anticancer therapies.[11] Several assays can be employed to determine if a 2-aminonicotinonitrile derivative induces apoptosis.
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
-
Reagents and Materials:
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[12]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Culture cancer cells and treat them with the 2-aminonicotinonitrile derivative at various concentrations and for different time points. Include an untreated control.
-
Harvest the cells (including any floating cells in the media) and wash them with cold PBS.[12][13]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate at room temperature in the dark for 15 minutes.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples on a flow cytometer within one hour.
-
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Intact membrane, externalized phosphatidylserine |
| Late Apoptotic/Necrotic | Positive | Positive | Compromised membrane integrity |
| Necrotic | Negative | Positive | Primary necrosis |
To further dissect the apoptotic pathway, western blotting can be used to detect changes in the expression and cleavage of key apoptosis-related proteins.[15][16]
-
Initiator Caspases: Caspase-8 (extrinsic pathway), Caspase-9 (intrinsic pathway)
-
Executioner Caspases: Caspase-3, Caspase-7
-
PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: Analyze the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Figure 2: A simplified diagram of the intrinsic and extrinsic apoptosis pathways that can be activated by 2-aminonicotinonitrile derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from dividing.[8] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.[17][18][19][20][21]
-
Reagents and Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the 2-aminonicotinonitrile derivative for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[20][21]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubate in the dark at room temperature for 30 minutes.[11]
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The DNA content will correspond to the different phases of the cell cycle (G0/G1, S, G2/M).
-
Induction of Autophagy
Some 2-aminonicotinonitrile derivatives have been reported to induce autophagy, a cellular self-degradation process that can have both pro-survival and pro-death roles in cancer.
This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux.[22][23][24][25]
-
Reagents and Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 tandem construct
-
Culture medium
-
Fluorescence microscope
-
-
Procedure:
-
Culture the mCherry-EGFP-LC3 expressing cells and treat with the 2-aminonicotinonitrile derivative.
-
At desired time points, visualize the cells using a fluorescence microscope.
-
In non-acidic autophagosomes, both mCherry and EGFP fluoresce, appearing as yellow puncta.
-
Upon fusion with lysosomes to form autolysosomes, the acidic environment quenches the EGFP signal, while the mCherry signal persists, resulting in red-only puncta.[25]
-
An increase in the number of both yellow and red puncta, and particularly an increase in the red-to-yellow ratio, indicates an induction of autophagic flux.
-
In Vivo Efficacy: Testing in a Living System
Promising in vitro results must be validated in vivo. Human tumor xenograft models in immunodeficient mice are the standard for preclinical evaluation of anticancer agents.[26][27][28][29][30]
-
Cell Line and Animal Model:
-
Select a human cancer cell line that is sensitive to the 2-aminonicotinonitrile derivative in vitro.
-
Use immunodeficient mice (e.g., athymic nude or NOD-SCID).[27]
-
-
Procedure:
-
Inject a suspension of the cancer cells subcutaneously into the flank of the mice.[26][27]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[27]
-
Randomize the mice into treatment and control groups.
-
Administer the 2-aminonicotinonitrile derivative (and a vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume (using calipers) and mouse body weight 2-3 times per week.[27]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
Part 3: The Antimicrobial MoA - Combating Pathogens
2-aminonicotinonitrile derivatives have also shown potential as antimicrobial agents, including antifungal and antibacterial activities.[15][24]
Antifungal Activity
A key mechanism identified for the antifungal activity of some 2-aminonicotinamide derivatives is the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for the fungal cell wall integrity.[4][31]
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC.[32][33]
-
Reagents and Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
Test compound
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a standardized inoculum of the fungal isolate.
-
In a 96-well plate, prepare serial two-fold dilutions of the test compound in RPMI-1640 medium.
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50%) compared to the drug-free control.[32]
-
Conclusion: A Roadmap to Clinical Translation
The elucidation of the mechanism of action is a cornerstone of modern drug discovery and development. For the promising class of 2-aminonicotinonitrile derivatives, a systematic and multi-pronged investigational approach, as outlined in this guide, is essential. By combining targeted biochemical assays with broader phenotypic and in vivo studies, researchers can build a comprehensive understanding of how these compounds function at a molecular and cellular level. This detailed mechanistic knowledge is not merely an academic exercise; it is critical for optimizing lead compounds, identifying predictive biomarkers, and ultimately, translating the therapeutic promise of 2-aminonicotinonitrile derivatives into effective clinical treatments for a range of human diseases.
References
- 1. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 3. In vitro kinase assay [protocols.io]
- 4. Inhibiting GPI anchor biosynthesis in fungi stresses the endoplasmic reticulum and enhances immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. scispace.com [scispace.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. protocols.io [protocols.io]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. ascopubs.org [ascopubs.org]
- 29. biorxiv.org [biorxiv.org]
- 30. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. dspace.mit.edu [dspace.mit.edu]
- 32. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Nicotinonitrile Natural Products
For researchers, medicinal chemists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual frontier. Among the vast chemical diversity offered by nature, nitrogen-containing heterocyclic compounds, particularly alkaloids, have historically been a rich source of therapeutic agents.[1][2] This guide delves into a specialized subclass of these compounds: nicotinonitrile natural products. Characterized by a pyridine ring bearing a nitrile group, this structural motif is present in several synthetic pharmaceuticals, highlighting its potential in drug design.[3] However, their occurrence in nature is less common, making the discovery of novel nicotinonitrile natural products a challenging yet rewarding endeavor.
This technical whitepaper provides a comprehensive overview of the core principles and practical methodologies for the discovery and isolation of these unique natural products. Moving beyond a simple recitation of protocols, this guide offers field-proven insights into the strategic decisions and causal relationships that underpin a successful natural product discovery campaign, from initial screening to final structure elucidation.
Part 1: Strategies for Discovery: Unveiling Nature's Nicotinonitriles
The journey to isolate a novel nicotinonitrile natural product begins with a strategic approach to sourcing and screening. Given their relative rarity, a combination of traditional and modern techniques is often required to increase the probability of discovery.
Bio-prospecting and Source Selection
Natural products are sourced from a vast array of organisms, including plants, fungi, bacteria, and marine invertebrates.[4] Marine sponges, in particular, are a prolific source of structurally unique and pharmacologically active compounds, including various alkaloids.[3][5][6][7][8] The selection of a source organism is a critical first step and can be guided by several factors:
-
Chemotaxonomy: The study of the chemical constituents of organisms as a tool for classification can provide clues. While nicotinonitriles are not a defining feature of a particular taxon, exploring genera known to produce other pyridine alkaloids may be a fruitful starting point.
-
Traditional Medicine: Ethnobotanical knowledge can be a valuable resource. Plants used in traditional medicine for ailments that could be linked to pharmacological activities of nicotinonitriles (e.g., anti-inflammatory, anti-cancer) are worthy of investigation.[9]
-
Extreme Environments: Organisms thriving in unique and competitive environments often produce novel secondary metabolites as a survival mechanism.
Bioassay-Guided Fractionation: A Targeted Approach
Bioassay-guided fractionation is a classic and powerful strategy for isolating bioactive compounds from complex natural product extracts.[1][9][10][11][12] This method relies on a specific biological assay to track the activity of interest through successive rounds of separation and purification.
The workflow for bioassay-guided fractionation is a cyclical process:
-
Crude Extract Preparation: The source material (e.g., plant leaves, marine sponge tissue) is collected, dried, and extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Bioassay Screening: The crude extracts are tested in a relevant biological assay. This could be an antimicrobial, anticancer, anti-inflammatory, or enzyme inhibition assay, among others.
-
Fractionation: The most active crude extract is then subjected to a primary separation technique, typically column chromatography, to yield a series of fractions with decreasing complexity.
-
Iterative Testing and Purification: Each fraction is tested in the bioassay, and the most active fraction is selected for further purification using more refined chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). This process is repeated until a pure, bioactive compound is isolated.
The key advantage of this approach is its focus on biological function, ensuring that the isolated compound has a desired activity.
Diagram of Bioassay-Guided Fractionation Workflow
Caption: Workflow of Bioassay-Guided Fractionation.
Part 2: The Isolation and Purification Workflow: From Crude Extract to Pure Compound
The successful isolation of a novel nicotinonitrile natural product hinges on a carefully planned and executed purification strategy. The choice of techniques will depend on the physicochemical properties of the target compound and the nature of the impurities in the extract.
Extraction Techniques
The initial extraction step is designed to liberate the secondary metabolites from the source organism's matrix. Common methods include:
-
Maceration: Soaking the dried and powdered source material in a solvent at room temperature.
-
Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle fresh solvent through the sample, offering high extraction efficiency.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): More modern techniques that use ultrasonic or microwave energy to accelerate the extraction process.
The choice of solvent is critical and is typically based on the polarity of the target compounds. A sequential extraction with solvents of increasing polarity (e.g., from hexane to methanol) can provide a preliminary fractionation of the extract.
Chromatographic Purification
Chromatography is the cornerstone of natural product purification. A multi-step chromatographic approach is almost always necessary to achieve the high purity required for structure elucidation and biological testing.
Table 1: Common Chromatographic Techniques in Natural Product Isolation
| Technique | Principle | Stationary Phase Examples | Mobile Phase Examples | Application |
| Column Chromatography (CC) | Adsorption | Silica gel, Alumina | Hexane, Ethyl Acetate, Methanol gradients | Initial fractionation of crude extracts |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity | C18 (Reversed-Phase), Silica (Normal-Phase) | Acetonitrile/Water, Methanol/Water gradients | Final purification of compounds |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | Sephadex | Organic solvents or aqueous buffers | Separation of compounds with different molecular weights |
| Ion-Exchange Chromatography (IEC) | Separation based on charge | DEAE-cellulose, CM-cellulose | Aqueous buffers with varying pH or salt concentration | Purification of charged molecules like alkaloids |
Protocol: A Generalized Column Chromatography Procedure for Initial Fractionation
-
Column Packing: A glass column is carefully packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.
-
Elution: A solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) is passed through the column.
-
Fraction Collection: The eluent is collected in a series of tubes.
-
Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify fractions with similar chemical profiles, which are then pooled.
Part 3: Structure Elucidation: Deciphering the Molecular Architecture
Once a pure compound is isolated, the next critical step is to determine its chemical structure. This is accomplished through a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.[13] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, which can be used to deduce the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[14][15][16] A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle.
-
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the assembly of the carbon skeleton and the placement of functional groups.
Diagram of the Structure Elucidation Process
Caption: The central role of MS and NMR in structure elucidation.
Part 4: The Path Forward: From Discovery to Drug Development
The discovery and isolation of a novel nicotinonitrile natural product is just the beginning of its journey towards potential therapeutic application. The newly identified compound must undergo extensive biological evaluation to determine its pharmacological profile, including its potency, selectivity, and mechanism of action.
This in-depth technical guide has provided a framework for the systematic discovery and isolation of novel nicotinonitrile natural products. By integrating strategic bio-prospecting, rigorous bioassay-guided fractionation, and powerful spectroscopic techniques, researchers can unlock the therapeutic potential hidden within nature's vast chemical library. The challenges are significant, but the potential rewards—the discovery of a new chemical entity that could become a life-saving drug—are what continue to drive this exciting field of research.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. aocs.org [aocs.org]
- 16. aocs.org [aocs.org]
Structure-activity relationship (SAR) of 2-(Pyrrolidin-1-yl)nicotinonitrile analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Pyrrolidin-1-yl)nicotinonitrile Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several marketed drugs.[1] When functionalized at the 2-position with a pyrrolidine ring, it gives rise to the this compound core, a privileged scaffold with a wide array of demonstrated biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from numerous studies. We will explore the synthetic rationale, dissect the roles of the core components, and detail the experimental methodologies used to evaluate these analogs, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The this compound Scaffold: A Privileged Core
The therapeutic versatility of nicotinonitrile derivatives is well-established, with approved drugs like bosutinib and neratinib validating its importance.[1] The core structure of the analogs discussed herein consists of three key components, each offering opportunities for modification to modulate biological activity:
-
The Nicotinonitrile Ring: A pyridine ring with a nitrile group at the 3-position. The nitrogen atom and the cyano group are key hydrogen bond acceptors and influence the electronic properties of the molecule.
-
The C2-Linkage: The direct connection of the pyrrolidine ring to the C2 position of the pyridine core.
-
The Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle. This moiety often enhances binding affinity and improves pharmacokinetic properties such as solubility and metabolic stability.[2][3]
Modifications at positions 4, 5, and 6 of the nicotinonitrile ring, as well as on the pyrrolidine ring itself, are the primary means of exploring the SAR for this scaffold.
Caption: Core structure of this compound with key modification sites.
Synthetic Strategies: Building the Analog Library
The generation of a diverse library of analogs is predicated on efficient and flexible synthetic methodologies. One-pot multicomponent reactions are frequently employed for their high efficiency. A common and robust approach involves the reaction of chalcone precursors or other α,β-unsaturated carbonyl compounds with malononitrile in the presence of a nitrogen source.[4][5]
General Synthetic Workflow
The synthesis typically begins with the formation of a substituted pyridine-2(1H)-one or pyridine-2(1H)-thione, which is then functionalized and cyclized to yield the desired nicotinonitrile derivatives. Further modifications can introduce various substituents to probe the SAR landscape.
Caption: Generalized workflow for the synthesis of nicotinonitrile analogs.
Experimental Protocol: Representative One-Pot Synthesis
This protocol is a representative example for synthesizing 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles, adapted from established methods.[4]
Objective: To synthesize a this compound analog via a one-pot reaction.
Materials:
-
1,3-Diaryl-prop-2-en-1-one (Chalcone derivative) (1.0 eq)
-
Malononitrile (1.1 eq)
-
Pyrrolidine (1.5 eq)
-
Ethanol (solvent)
-
Catalyst (e.g., piperidine, catalytic amount)
Procedure:
-
Reaction Setup: To a solution of the chalcone derivative (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine.
-
Initial Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the initial Michael addition.
-
Addition of Pyrrolidine: Add pyrrolidine (1.5 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS) and FT-IR.
Self-Validation: The integrity of this protocol is validated by consistent product formation, which can be cross-referenced with expected spectroscopic data. Purity is confirmed by a sharp melting point and clean NMR spectra.
Structure-Activity Relationship (SAR) Analysis
The biological profile of these analogs, particularly their anticancer activity, is highly dependent on the nature and position of substituents on the nicotinonitrile core.[6][7]
Modifications of the Nicotinonitrile Core (Positions 4, 5, and 6)
-
Position 4: Substitution at the C4-position with aryl groups is a common strategy. The electronic nature of substituents on this aryl ring is critical. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) have both led to potent compounds, suggesting that both electronic and steric factors influence the interaction with biological targets.
-
Position 6: Similar to C4, C6 is often substituted with aryl or heteroaryl rings. The presence of bulky groups at both C4 and C6 can create a specific conformational arrangement that may be favorable for binding to target proteins.
-
Position 5: This position is less commonly substituted, but introducing small groups can fine-tune the electronic landscape of the pyridine ring. Fusing another ring system, such as a furan or thiophene, across the C2 and C3 positions (forming a furo[2,3-b]pyridine) can dramatically enhance cytotoxic activity and selectivity against cancer cells.[8]
The Role of the 2-Pyrrolidine Moiety
The pyrrolidine ring at C2 is a crucial determinant of activity. In studies on related scaffolds, replacing a simple dimethylamino group with a more constrained pyrrolidine ring often maintains or slightly improves activity, indicating it is a bioisosterically favorable substitution.[9] In studies of nicotine analogs, modifications to the pyrrolidine ring itself showed that large substituents are detrimental to binding at neuronal nicotinic acetylcholine receptors.[10] This suggests that the size and conformation of the pyrrolidine ring are optimized for fitting into specific binding pockets. For synthetic cathinones containing a pyrrolidine moiety, increasing the alkyl chain length on the α-carbon dramatically increased affinity for muscarinic receptors, highlighting the sensitivity of SAR to even small structural changes near the pyrrolidine ring.[11]
Quantitative SAR Data Summary
The following table summarizes representative SAR data for nicotinonitrile analogs against various cancer cell lines, demonstrating the impact of structural modifications on cytotoxic activity.
| Compound ID | R4-Substituent | R6-Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| 11 | Phenyl | Pyridone-based | MCF-7 (Breast) | ~5-10 | [6] |
| 12 | Phenyl | Pyridone-based | HepG2 (Liver) | ~5-10 | [6] |
| 2d | 4-Chlorophenyl | Thiophene | MCF-7 (Breast) | < 20 | [8] |
| 3e | 4-Fluorophenyl | Furo[2,3-b]pyridine | HepG2 (Liver) | < 20 | [8] |
| 14a | Naphthyl | 2-chloropyridine | NCI-H460 (Lung) | 0.025 | [12] |
This table is a synthesized representation of data from multiple sources to illustrate SAR trends.
Biological Evaluation: Protocols and Mechanistic Insights
Evaluating the biological activity of newly synthesized analogs requires a systematic and validated approach. For anticancer activity, in vitro cytotoxicity assays are the first line of investigation.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the effect of compounds on cancer cell proliferation.[13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of ~5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of each concentration to the respective wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: After incubation, carefully remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validation: The reliability of the assay is ensured by the inclusion of positive and negative controls and by running each concentration in triplicate. The Z'-factor can be calculated to assess assay quality.
Mechanistic Insights
The anticancer activity of these compounds often stems from their ability to interfere with critical cellular signaling pathways. Molecular docking and biochemical assays have suggested that nicotinonitrile derivatives can act as inhibitors of key proteins involved in cancer progression:
-
Kinase Inhibition: Several analogs have shown strong binding affinities for serine/threonine kinases like AKT1 and receptor tyrosine kinases such as HER2 and ERα, disrupting downstream signaling pathways essential for cell survival and proliferation.[7][14]
-
uPA Inhibition: Certain N-nicotinonitrile derivatives have been shown to inhibit the urokinase plasminogen activator (uPA), an enzyme implicated in tumor invasion and metastasis.[6]
Caption: Potential mechanism of action via kinase pathway inhibition.
Conclusion and Future Directions
The this compound scaffold is a highly tractable platform for the development of novel therapeutic agents. The SAR is well-defined in several aspects:
-
Key Finding 1: Bulky aryl substitutions at positions C4 and C6 are generally favorable for potent anticancer activity.
-
Key Finding 2: Fusing heterocyclic rings (e.g., furo[2,3-b]pyridine) can significantly increase potency and selectivity.[8]
-
Key Finding 3: The 2-pyrrolidine group is a critical pharmacophoric element, likely contributing to optimal receptor binding and favorable physicochemical properties.
Future research should focus on exploring a wider range of substitutions on the C4/C6 aryl rings to fine-tune activity and selectivity. Furthermore, detailed investigation into the specific kinase inhibitory profiles of the most potent analogs will be crucial for elucidating their precise mechanisms of action and advancing them as potential clinical candidates. Optimizing pharmacokinetic profiles (ADME/Tox) will be the final, critical step in translating these promising scaffolds into effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Therapeutic potential of pyrrole and pyrrolidine analogs: an update | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 6. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Methodological & Application
Application Notes and Protocols for 2-(Pyrrolidin-1-yl)nicotinonitrile as a Nonlinear Optical Material
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the exploration of 2-(Pyrrolidin-1-yl)nicotinonitrile as a potential nonlinear optical (NLO) material. While organic molecules with donor-π-acceptor architectures are promising for NLO applications, this guide offers a structured approach to the synthesis, crystal growth, and detailed characterization of the title compound. We present detailed, field-proven protocols for evaluating its second- and third-order NLO properties, alongside essential thermal and optical characterization methods. This document is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in authoritative references.
Introduction: The Promise of Donor-π-Acceptor Systems in Nonlinear Optics
The field of nonlinear optics (NLO) is foundational to modern photonics, enabling technologies such as frequency conversion, optical switching, and advanced imaging.[1] Organic materials have emerged as a compelling class of NLO materials due to their large nonlinear optical responses, high laser damage thresholds, and the flexibility of their molecular design.[2] A particularly effective strategy in the molecular engineering of organic NLO materials is the creation of donor-π-acceptor (D-π-A) systems. In these molecules, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge, facilitating intramolecular charge transfer upon excitation by an intense light source. This charge transfer is the microscopic origin of the macroscopic nonlinear optical response.
This compound represents a classic D-π-A architecture. The pyrrolidine moiety serves as a potent electron donor, while the cyano group on the pyridine ring acts as an electron acceptor. The pyridine ring itself constitutes the π-conjugated bridge. The inherent asymmetry in the electronic structure of such molecules is a prerequisite for second-order NLO effects like second-harmonic generation (SHG), where two photons of the same frequency are combined to generate a new photon with twice the frequency.[3] Third-order NLO effects, which are exploited in applications like optical switching, are also often enhanced in such systems.[4]
While the synthesis of various substituted nicotinonitriles has been reported, with some preliminary NLO studies indicating a weak response for a related diaryl-substituted 2-(pyrrolidin-1-yl)-nicotinonitrile, a detailed and systematic evaluation of the title compound is warranted to fully assess its potential.[5] This guide provides the necessary protocols to undertake such an investigation.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A general, adaptable protocol is provided below, based on established methods for the synthesis of related nicotinonitrile derivatives.[6][7]
Synthetic Protocol
Materials:
-
2-Chloronicotinonitrile
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Rationale: The use of a polar aprotic solvent like DMF facilitates the nucleophilic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrrolidine. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.
Single Crystal Growth
The growth of high-quality single crystals is paramount for the accurate determination of NLO properties and for potential device applications.[8][9] The slow evaporation method is a widely used and effective technique for growing single crystals of organic compounds.[10]
Crystal Growth Protocol (Slow Evaporation)
Materials:
-
Purified this compound
-
A suitable solvent (e.g., acetone, ethanol, or a mixture such as dichloromethane/heptane)
-
Small, clean glass vials
-
Parafilm or aluminum foil
Procedure:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[11]
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of single crystals. Once crystals of suitable size and quality have formed, they can be carefully harvested for characterization.
Causality of Experimental Choices: Slow evaporation allows the system to maintain a state of supersaturation for an extended period, which is conducive to the growth of large, well-ordered crystals.[10] Filtering the solution is crucial to minimize the number of nucleation sites, leading to fewer but larger crystals.[11]
Characterization of this compound
A thorough characterization is essential to understand the material's properties and its potential for NLO applications. This includes structural, optical, thermal, and direct NLO property measurements.
Structural Characterization: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the crystal structure, including the space group and molecular packing. For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group.[12]
Linear Optical Properties: UV-Vis-NIR Spectroscopy
Understanding the linear optical properties is a prerequisite for NLO characterization. UV-Vis-NIR spectroscopy is used to determine the optical transmission window of the material.[1][13]
Protocol:
-
Record the UV-Vis-NIR spectrum of a dilute solution of the compound to determine the absorption maximum (λ_max) and the cutoff wavelength.
-
For solid-state measurements, record the spectrum of a thin single crystal or a polished pellet.
-
The optical transparency window is the wavelength range where the material has minimal absorption, which is crucial for NLO applications to avoid damage from laser irradiation and absorption losses of the generated signal.[14][15]
Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The thermal stability of an NLO material is a critical parameter for its practical application in devices, which may operate at elevated temperatures.[16][17]
Protocol:
-
Perform TGA by heating a small sample of the crystalline material at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen). This will determine the decomposition temperature.[18]
-
Perform DSC by heating a small sample at a constant rate to determine the melting point and any phase transitions.[19]
-
A high decomposition temperature and a stable crystalline phase over a wide temperature range are desirable for NLO materials.[20]
Second-Order NLO Characterization: Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a rapid and effective method for screening materials for their second-harmonic generation (SHG) efficiency.[21][22] It provides a semi-quantitative measure of the SHG intensity relative to a standard material like potassium dihydrogen phosphate (KDP).[23]
Protocol:
-
Grind the crystalline sample into a fine powder and sieve it into different particle size ranges.
-
Pack the powdered sample into a capillary tube or a thin cell.
-
Irradiate the sample with a high-intensity pulsed laser (e.g., a Q-switched Nd:YAG laser at 1064 nm).
-
Use a monochromator or a filter to isolate the second-harmonic signal at 532 nm.
-
Measure the intensity of the 532 nm light using a photomultiplier tube and an oscilloscope.
-
Compare the SHG intensity with that of a standard reference material (e.g., KDP) measured under the same conditions.
Data Interpretation: A significant SHG signal indicates that the material crystallizes in a non-centrosymmetric space group and possesses a non-zero second-order NLO susceptibility. The SHG efficiency can be estimated relative to the standard.
Third-Order NLO Characterization: Z-Scan Technique
The Z-scan technique is a simple yet sensitive single-beam method used to measure the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[24][25]
Protocol:
-
Dissolve the sample in a suitable solvent and place it in a cuvette of known path length.
-
Focus a Gaussian laser beam onto the sample.
-
Translate the sample along the beam axis (the z-axis) through the focal point.
-
Closed-Aperture Z-scan: Place an aperture in the far-field and measure the transmitted intensity as a function of the sample position. A pre-focal peak followed by a post-focal valley indicates a negative (self-defocusing) n₂, while a valley-peak configuration indicates a positive (self-focusing) n₂. The magnitude of n₂ can be calculated from the peak-valley transmittance difference.[2]
-
Open-Aperture Z-scan: Remove the aperture and collect the total transmitted light. Any change in transmittance is due to nonlinear absorption. A valley at the focus indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA). The nonlinear absorption coefficient β can be determined from the shape of the transmittance curve.[24]
Data Presentation and Visualization
Summary of Expected Material Properties
| Property | Technique | Expected Outcome/Significance |
| Crystal Structure | SC-XRD | Determination of space group (non-centrosymmetric for SHG) and molecular packing. |
| Optical Transparency | UV-Vis-NIR | Identification of the transparent spectral region, crucial for avoiding laser damage. |
| Thermal Stability | TGA/DSC | Determination of decomposition and melting temperatures, indicating operational range. |
| Second-Order NLO | Kurtz-Perry | Qualitative and semi-quantitative assessment of SHG efficiency. |
| Third-Order NLO | Z-Scan | Quantitative measurement of nonlinear refractive index (n₂) and absorption (β). |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis, crystal growth, and characterization of this compound.
NLO Characterization Logic Diagram
Caption: Logical flow for the characterization of second- and third-order NLO properties.
Conclusion and Future Outlook
References
- 1. covalentmetrology.com [covalentmetrology.com]
- 2. newport.com [newport.com]
- 3. photonics.com [photonics.com]
- 4. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-crystal growth of organic semiconductors - ProQuest [proquest.com]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. How To [chem.rochester.edu]
- 12. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 13. agilent.com [agilent.com]
- 14. Ultraviolet-Visible-near-IR Spectroscopy | Characterization [mri.psu.edu]
- 15. UV/VIS/NIR Spectroscopy | Ultraviolet-Visible | EAG Laboratories % [eag.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. mt.com [mt.com]
- 18. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]
- 19. iitk.ac.in [iitk.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. scribd.com [scribd.com]
- 23. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 24. Z-scan technique - Wikipedia [en.wikipedia.org]
- 25. researchplateau.com [researchplateau.com]
2-(Pyrrolidin-1-yl)nicotinonitrile as a scaffold for kinase inhibitor design
Application Notes & Protocols
Abstract
The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs targeting protein kinases.[1][2] The introduction of a 2-pyrrolidinyl substituent creates a specific chemical architecture—2-(Pyrrolidin-1-yl)nicotinonitrile—that offers a compelling starting point for the design of novel kinase inhibitors. The pyrrolidine ring, a versatile saturated heterocycle, can enhance aqueous solubility, provide three-dimensional diversity, and establish critical interactions within the ATP-binding pocket of kinases.[3] This guide details the rationale, synthetic strategies, and biological evaluation protocols for leveraging this scaffold, with a particular focus on the Janus Kinase (JAK) family, where related aminopyrimidine and pyrrolopyrimidine cores have shown significant therapeutic success.[4][5][6]
Introduction: The Rationale for the this compound Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[7][8] The development of small-molecule kinase inhibitors that compete with ATP has revolutionized treatment in these areas.[5]
The this compound scaffold combines three key pharmacophoric features:
-
Pyridine Ring: Acts as a bioisostere for the adenine ring of ATP, enabling it to anchor within the kinase hinge region via hydrogen bonds. The pyridine nitrogen is a key hydrogen bond acceptor.[9]
-
Nitrile Group (3-cyano): This strong electron-withdrawing group modulates the electronics of the pyridine ring. It can also act as a hydrogen bond acceptor or engage in other non-covalent interactions in the active site.
-
Pyrrolidine Ring: This non-planar, saturated ring offers several advantages:
-
Improved Physicochemical Properties: It can disrupt planarity, reducing the potential for crystal packing and often leading to improved aqueous solubility compared to flat aromatic systems—a common challenge in kinase inhibitor development.
-
Vector for SAR Exploration: The pyrrolidine ring provides specific vectors in 3D space for adding substituents. These substituents can be directed towards solvent-exposed regions or specific sub-pockets of the kinase active site to enhance potency and selectivity.
-
Stereochemical Complexity: The stereocenters on the pyrrolidine ring can be used to fine-tune binding interactions and optimize the pharmacological profile.[3]
-
This scaffold is particularly relevant for targeting the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2). Approved JAK inhibitors like Tofacitinib utilize a pyrrolopyrimidine core that also engages the kinase hinge region.[4][10] The 2-aminopyridine motif, of which our scaffold is a cyclic variant, is a well-established hinge-binder. By mimicking these proven interactions, the this compound scaffold serves as a promising starting point for developing novel JAK inhibitors.
The Design-Make-Test-Analyze (DMTA) Cycle
The development of potent and selective kinase inhibitors from a starting scaffold follows an iterative process known as the Design-Make-Test-Analyze (DMTA) cycle. This guide is structured to provide protocols for each stage of this workflow.
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle for kinase inhibitor development.
Part 1: Synthesis of the Scaffold and Derivatives (The "Make" Phase)
The synthesis of this compound derivatives can be achieved through a versatile, multi-component reaction, allowing for rapid library generation.
Protocol 1: General Synthesis of 4,6-Disubstituted-2-(pyrrolidin-1-yl)nicotinonitriles
This protocol is adapted from established methods for synthesizing highly substituted nicotinonitriles.[11] It involves a one-pot reaction between a chalcone (1,3-diaryl-prop-2-en-1-one), malononitrile, and pyrrolidine.
Caption: General workflow for the synthesis and purification of nicotinonitrile derivatives.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Malononitrile (1.1 eq)
-
Pyrrolidine (1.5 eq)
-
Ethanol (or other suitable solvent like methanol)
-
Standard glassware for reflux
-
Stir plate with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the chalcone (1.0 eq), malononitrile (1.1 eq), and ethanol. Stir until all solids are dissolved.
-
Addition of Base: Add pyrrolidine (1.5 eq) to the mixture. The pyrrolidine acts as both a reactant and a basic catalyst.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: The reaction proceeds via a Michael addition of malononitrile to the chalcone, followed by cyclization and aromatization, incorporating the pyrrolidine nucleophile at the 2-position.
-
-
Workup: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Often, the product will precipitate out of solution.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold ethanol.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), LC-MS, and High-Resolution Mass Spectrometry (HRMS).
Points of Diversification for SAR: By varying the starting chalcone, a library of analogs can be rapidly synthesized.
-
Ar¹ Group: Modifies the substituent at the 6-position of the pyridine ring.
-
Ar² Group: Modifies the substituent at the 4-position of the pyridine ring.
Part 2: Biological Evaluation (The "Test" Phase)
Once a library of compounds is synthesized, they must be tested for their ability to inhibit the target kinase.
Protocol 2: In Vitro Biochemical Kinase Assay (e.g., JAK3)
This protocol describes a typical luminescence-based assay to determine the IC50 value of an inhibitor against a purified kinase enzyme. The ADP-Glo™ Kinase Assay (Promega) is used as a representative example.
Principle: The assay measures the amount of ADP produced during the kinase reaction. Less ADP produced indicates greater inhibition of the kinase.
Materials:
-
Recombinant human JAK3 enzyme
-
JAK3 substrate peptide
-
ATP
-
Assay Buffer (e.g., Kinase-Glo® Buffer)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Procedure:
-
Compound Plating: Create a serial dilution of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells using an acoustic dispenser. Include wells with DMSO only (negative control) and no enzyme (positive control).
-
Kinase Reaction - Step 1:
-
Prepare a master mix containing the JAK3 enzyme and substrate peptide in assay buffer.
-
Add this mix to the wells containing the test compounds.
-
Prepare a separate ATP solution. Add the ATP solution to the wells to initiate the kinase reaction. Final ATP concentration should be at or near the Km for the enzyme.
-
Scientist's Note: Keeping the final DMSO concentration below 0.5% is critical to avoid assay interference.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection - Step 2:
-
Add the ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation - Step 3:
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
Protocol 3: Cellular Target Engagement Assay
To confirm that the inhibitor works in a cellular context, a target engagement assay is crucial. This protocol describes a method to measure the inhibition of STAT5 phosphorylation downstream of JAK3 activation in a relevant cell line (e.g., human NK-92 cells).
Materials:
-
NK-92 cell line
-
Cell culture medium (e.g., RPMI-1640 + supplements)
-
IL-2 (Interleukin-2) for stimulation
-
Test compounds in DMSO
-
Fixation/Permeabilization buffers
-
Phycoerythrin (PE)-conjugated anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Plating: Seed NK-92 cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells. Incubate for 1-2 hours at 37°C. Include a DMSO-only control.
-
Stimulation: Stimulate the cells by adding a pre-determined concentration of IL-2 to all wells (except the unstimulated control). IL-2 signals through a receptor complex that activates JAK3.[4] Incubate for 15-20 minutes at 37°C.
-
Fix and Permeabilize: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer (e.g., ice-cold methanol). This allows the antibody to access intracellular proteins.
-
Staining: Stain the cells with the PE-conjugated anti-phospho-STAT5 antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the PE signal intensity in thousands of individual cells per well.
-
Analysis: Calculate the geometric mean fluorescence intensity (gMFI) for each sample. Plot the gMFI against the compound concentration to determine the cellular IC50.
Caption: Simplified IL-2/JAK3/STAT5 signaling pathway targeted by the inhibitor.
Part 3: Data Interpretation (The "Analyze" Phase)
The goal of the analysis phase is to establish a Structure-Activity Relationship (SAR). This involves correlating changes in the chemical structure of the inhibitors with their biological activity.
Data Presentation: SAR Table
Summarize the data from your synthesized library in a table. This allows for easy comparison and helps to identify key structural features that drive potency.
| Compound ID | Ar¹ (R¹ at C6) | Ar² (R² at C4) | JAK3 IC50 (nM) [Biochemical] | pSTAT5 IC50 (nM) [Cellular] |
| Scaffold-01 | Phenyl | Phenyl | 5,200 | >10,000 |
| Scaffold-02 | 4-Methoxyphenyl | Phenyl | 2,100 | 8,500 |
| Scaffold-03 | Phenyl | 4-Fluorophenyl | 850 | 3,200 |
| Scaffold-04 | 3-Aminophenyl | 4-Fluorophenyl | 150 | 680 |
| Scaffold-05 | Pyridin-3-yl | 4-Fluorophenyl | 45 | 210 |
Interpretation and Next Steps:
-
Initial Hit (Scaffold-01): The core scaffold shows weak activity, which is a common starting point.
-
SAR at Ar¹ (Scaffold-02): Adding an electron-donating group (methoxy) at the para position of the C6-phenyl ring slightly improves activity.
-
SAR at Ar² (Scaffold-03): Introducing a fluorine atom at the C4-phenyl ring provides a more significant boost in potency, perhaps through favorable interactions in the ribose-binding pocket.
-
Exploring Polar Interactions (Scaffold-04 & -05): Replacing the C6-phenyl with groups capable of hydrogen bonding (aminophenyl, pyridyl) dramatically increases potency. This suggests a key interaction point in the solvent-exposed region of the active site. The improved cellular potency indicates these modifications do not compromise cell permeability.
Next Design Round: Based on this SAR, the next round of synthesis should focus on exploring a wider range of hydrogen-bond donors and acceptors at the C6-aryl position (Ar¹) while retaining the 4-fluorophenyl group at C4 (Ar²).
Conclusion
The this compound scaffold represents a promising and synthetically accessible starting point for the design of novel kinase inhibitors. Its constituent parts provide a robust anchor in the kinase hinge region while offering versatile vectors for SAR exploration to achieve high potency and selectivity. By following the iterative DMTA cycle outlined in these protocols, researchers can effectively leverage this scaffold to develop next-generation therapeutics for kinases implicated in human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening Assays for Nicotinonitrile Derivatives
Introduction: The Significance of the Nicotinonitrile Scaffold in Drug Discovery
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several marketed drugs, including the kinase inhibitors bosutinib and neratinib.[1] Its synthetic tractability and the ease with which its pyridine ring can be functionalized have made it a cornerstone for developing large compound libraries.[2] These derivatives have demonstrated a wide spectrum of pharmacological activities, with a particular emphasis on anticancer applications through the modulation of critical cell signaling pathways.[2][3]
Many nicotinonitrile derivatives function as potent inhibitors of protein kinases, a class of enzymes that are central regulators of cell signaling and are frequently dysregulated in diseases like cancer.[2][4][5] Targets include Aurora kinases, PIM kinases, and VEGFR-2 tyrosine kinase, making this compound class a rich source for novel therapeutic agents.[1]
High-Throughput Screening (HTS) is the engine of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target's activity.[6][7] This guide provides a detailed framework for designing, validating, and executing robust HTS assays tailored for the discovery of novel, active nicotinonitrile derivatives. We will delve into both biochemical and cell-based assay formats, emphasizing the practical insights and stringent quality control required for a successful screening campaign.
Foundational Principle: Assay Quality and the Z'-Factor
Before embarking on any HTS campaign, the quality and reliability of the assay must be rigorously established. The Z'-factor (Z-prime) is the gold-standard statistical metric for quantifying assay quality.[8][9] It provides a measure of the separation between the distributions of positive and negative controls, accounting for both the dynamic range of the signal and the data variability.[10][11]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z'-Factor = 1 - (3σp + 3σn) / |μp - μn| [9]
Interpretation of Z'-Factor Values: [8][12]
-
Z' > 0.5 : An excellent assay, highly suitable for HTS.[8][12]
-
0 < Z' < 0.5 : A marginal or "doable" assay, which may require further optimization.[8][10]
-
Z' < 0 : An unsuitable assay where the control signals overlap significantly.[8][12]
An assay must be optimized to consistently achieve a Z'-factor of ≥ 0.5 before initiating a full-scale screen.[10] This ensures that the assay can reliably distinguish true hits from experimental noise.
Application Protocol 1: Biochemical Assay for Kinase Inhibition
Given that many nicotinonitrile derivatives are kinase inhibitors, a biochemical kinase activity assay is a primary and powerful screening method.[1][2] This protocol describes a universal, luminescence-based assay that measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
Assay Principle: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. In this assay format, the amount of ATP consumed is directly proportional to the kinase activity. A luciferase-based reagent is added after the kinase reaction; this enzyme uses the remaining ATP to produce light. Therefore, a potent kinase inhibitor will result in less ATP consumption and a higher luminescent signal. This "universal" approach is adaptable to nearly any kinase, as ATP is a common substrate.[13]
Workflow Diagram: Biochemical Kinase Inhibition HTS
Caption: Automated workflow for a biochemical HTS kinase assay.
Detailed Step-by-Step Protocol
This protocol is designed for a 384-well plate format with a final assay volume of 10 µL.
Reagents & Materials:
-
Kinase of interest (e.g., PIM1)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (Nicotinonitrile derivatives dissolved in 100% DMSO)
-
Negative Control: 100% DMSO
-
Positive Control: Staurosporine (a broad-spectrum kinase inhibitor)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®, Promega)[13]
-
White, solid-bottom 384-well assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multichannel pipette or automated liquid dispenser
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each test compound, positive control, or negative control from the source plates into the appropriate wells of the 384-well assay plate. This results in a final compound concentration of 10 µM (assuming a 2 mM stock).
-
Enzyme Addition: Prepare a 2X kinase solution in assay buffer. Add 5 µL of this solution to each well of the assay plate.
-
Pre-incubation (Optional but Recommended): Incubate the plate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction is initiated, which is crucial for identifying slow-binding or irreversible inhibitors.
-
Reaction Initiation: Prepare a 2X ATP/Substrate solution in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Signal Detection: Add 10 µL of the luminescent detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates the light-producing signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Normalize the data using the plate controls: % Inhibition = 100 * (1 - (SignalTest Compound - μPositive Control) / (μNegative Control - μPositive Control))
-
-
Calculate Z'-Factor:
-
Using 16-32 wells each of the positive (e.g., 1 µM Staurosporine) and negative (DMSO) controls, calculate the Z'-factor to validate the performance of each plate.
-
-
Hit Identification:
-
A "hit" is typically defined as a compound that exhibits an inhibition value greater than three standard deviations from the mean of the negative controls.
-
| Parameter | Positive Control (Staurosporine) | Negative Control (DMSO) | Test Compound (Hit) |
| Raw Luminescence (RLU) | 850,000 | 150,000 | 250,000 |
| Mean (μ) | 845,000 | 155,000 | - |
| Std. Dev. (σ) | 40,000 | 25,000 | - |
| Calculated % Inhibition | 100% | 0% | 86.2% |
| Plate Z'-Factor | 0.72 | 0.72 | 0.72 |
Application Protocol 2: Cell-Based Reporter Gene Assay
Cell-based assays offer the advantage of screening compounds in a more physiologically relevant environment, assessing effects on intact signaling pathways.[14][15][16] A reporter gene assay is an excellent format for this purpose.[17]
Assay Principle: This assay measures the activity of a specific transcription factor that is regulated by a signaling pathway of interest. Cells are engineered to contain a reporter gene (e.g., Luciferase) under the control of a promoter with response elements for that transcription factor. When the pathway is activated, the transcription factor drives the expression of luciferase, producing a measurable light signal. Inhibitors of this pathway, such as certain nicotinonitrile derivatives, will prevent luciferase expression, leading to a decrease in the signal.
Pathway Diagram: Generic Cell Signaling to Reporter Gene Expression
Caption: Inhibition of a signaling pathway by a nicotinonitrile derivative.
Detailed Step-by-Step Protocol
This protocol is for a 384-well plate format.
Reagents & Materials:
-
Reporter cell line (e.g., HEK293 cells stably expressing an NF-κB-luciferase reporter)
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Pathway Stimulant (e.g., TNF-α to activate the NF-κB pathway)
-
Test Compounds (Nicotinonitrile derivatives in 100% DMSO)
-
Controls (DMSO, known pathway inhibitor)
-
Luciferase Assay Reagent (e.g., Bright-Glo™, Promega)
-
White, clear-bottom, tissue-culture treated 384-well plates
-
Automated liquid handlers and plate reader
Procedure:
-
Cell Seeding: Seed the reporter cells into the 384-well plates at a pre-optimized density (e.g., 5,000 cells/well in 20 µL of medium). Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of test compounds or controls to the cell plates. Incubate for 1 hour at 37°C. This pre-incubation allows the compound to enter the cells before pathway stimulation.
-
Pathway Stimulation: Prepare a solution of the stimulant (e.g., TNF-α) at 5X the final desired concentration. Add 5 µL to each well (except for unstimulated controls).
-
Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂. This period allows for transcription and translation of the luciferase reporter.
-
Signal Detection: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well.
-
Data Acquisition: After a 5-minute incubation to lyse cells and stabilize the signal, read the luminescence on a plate reader.
Critical Consideration: Managing Compound Interference
Nicotinonitrile derivatives, like many aromatic heterocyclic compounds, have the potential to interfere with assay readouts, particularly those based on fluorescence.[18]
-
Autofluorescence: Compounds may fluoresce at the same excitation and emission wavelengths used for the assay detection, leading to false positives (in an assay where signal increases) or false negatives.[19][20]
-
Fluorescence Quenching: Compounds can absorb the excitation or emission light, reducing the signal and leading to false positives in an inhibition assay.[18]
Mitigation Strategies:
-
Prioritize Luminescence/TR-FRET: Whenever possible, choose assay technologies like luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) that are inherently less susceptible to fluorescence interference.[6][21]
-
Compound Pre-Screen: Before the main screen, run the compound library through the assay in the absence of the enzyme or cells. Any signal generated comes from the compound itself and can be flagged.[19]
-
Counter-Screens: Hits from a primary screen should be tested in an orthogonal assay that uses a different detection technology. This helps to confirm that the observed activity is genuine and not an artifact of the primary assay format.[22]
-
Use Red-Shifted Dyes: If fluorescence must be used, select fluorophores that emit in the far-red spectrum, as compound autofluorescence is less common in this region.[23]
Conclusion
The nicotinonitrile scaffold is a valuable starting point for the discovery of potent modulators of key biological pathways. A successful HTS campaign for these derivatives hinges on the careful selection of a relevant assay format, rigorous validation to ensure data quality, and a proactive approach to identifying and mitigating potential compound interference. By implementing the detailed protocols and quality control measures outlined in this guide—from establishing a high Z'-factor in biochemical assays to confirming hits in robust cell-based systems—researchers can confidently and efficiently identify promising lead compounds for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 6. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. assay.dev [assay.dev]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. promega.co.uk [promega.co.uk]
- 14. Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifescienceglobal.com [lifescienceglobal.com]
- 16. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 23. How to reduce autofluorescence | Proteintech Group [ptglab.com]
Unlocking the Therapeutic Potential of 2-(Pyrrolidin-1-yl)nicotinonitrile in Neurodegenerative Disease Research: Application Notes and Protocols
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(Pyrrolidin-1-yl)nicotinonitrile in the context of neurodegenerative disease research. It provides a hypothesized mechanism of action, detailed experimental protocols, and the scientific rationale behind the proposed experimental designs.
Introduction: The Promise of a Novel Nicotinic Modulator
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[1] A growing body of evidence implicates the cholinergic system, particularly nicotinic acetylcholine receptors (nAChRs), in the pathophysiology of these devastating conditions.[2][3] Modulation of nAChRs, especially the α7 subtype, has emerged as a promising therapeutic strategy due to its potential to confer neuroprotection through various signaling pathways.[4][5]
This compound is a heterocyclic compound featuring a nicotinonitrile core, a structure known for its diverse biological activities.[1][6] While direct studies on this specific molecule in neurodegeneration are emerging, its structural similarity to other nicotinic receptor ligands suggests a compelling hypothesis: This compound acts as a modulator of α7 nAChRs, initiating a cascade of intracellular events that culminate in neuroprotection. This guide will provide the foundational protocols to rigorously test this hypothesis.
Compound Profile:
| Compound Name | This compound |
| CAS Number | 59025-38-6[7] |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| Structure | A pyridine ring substituted with a pyrrolidine and a nitrile group. |
Synthesis of this compound
A generalized, one-pot synthesis method for this compound derivatives can be adapted from established procedures for similar compounds.[8] This provides a cost-effective and efficient route for obtaining the necessary compound for research purposes.
Protocol: One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask, combine 1,3-diaryl-prop-2-en-1-ones (chalcones), malononitrile, and pyrrolidine in a suitable solvent such as ethanol.
-
Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the desired 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles. By selecting the appropriate chalcone precursor, this method can be tailored to synthesize the parent this compound.
Hypothesized Mechanism of Action: α7 nAChR-Mediated Neuroprotection
The central hypothesis guiding the experimental design is that this compound exerts its neuroprotective effects through the activation of α7 nAChRs. This activation is proposed to trigger downstream signaling pathways, notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a key regulator of cell survival.[9]
Activation of the PI3K/Akt pathway can lead to the upregulation of anti-apoptotic proteins, such as Bcl-2, thereby inhibiting programmed cell death.[4] This cascade is a critical defense mechanism against neurotoxic insults, including those induced by β-amyloid (Aβ) and glutamate, which are implicated in Alzheimer's disease.[4][9]
Signaling Pathway Diagram:
Caption: Hypothesized signaling cascade of this compound.
In Vitro Application Notes and Protocols
The human neuroblastoma cell line, SH-SY5Y, is a well-established and relevant model for studying neurodegenerative diseases. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating neuroprotective effects.
Experimental Workflow:
Caption: In vitro experimental workflow for assessing neuroprotection.
Protocol: Neuroprotection Against β-Amyloid (Aβ) Toxicity
This protocol is designed to assess the ability of this compound to protect neuronal cells from Aβ-induced toxicity, a hallmark of Alzheimer's disease.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
β-Amyloid (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DCFDA (2′,7′-dichlorofluorescin diacetate) for ROS measurement
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂. For experiments, seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Pre-treat the cells with the compound for 2 hours.
-
Induction of Neurotoxicity: Prepare Aβ (1-42) oligomers according to established protocols. Add the Aβ oligomers to the pre-treated cells at a final concentration of 10 µM.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Assessment of Cell Viability (MTT Assay): After incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Assessment of Cytotoxicity (LDH Assay): Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.
-
Measurement of Intracellular ROS: After treatment, incubate the cells with DCFDA for 30 minutes. Measure the fluorescence intensity to quantify ROS levels.
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | LDH Release (% of Control) (Mean ± SD) | Intracellular ROS (RFU) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5 | 100 ± 8 | 1200 ± 150 |
| Aβ (10 µM) | - | 50 ± 6 | 220 ± 15 | 7500 ± 500 |
| Compound + Aβ | 1 | Data to be filled | Data to be filled | Data to be filled |
| Compound + Aβ | 10 | Data to be filled | Data to be filled | Data to be filled |
| Compound + Aβ | 50 | Data to be filled | Data to be filled | Data to be filled |
In Vivo Application Notes and Protocols
To translate in vitro findings, in vivo studies using animal models of neurodegenerative diseases are crucial. Transgenic mouse models that recapitulate key aspects of Alzheimer's pathology, such as the 5XFAD or 3xTg-AD mice, are appropriate choices.
Protocol: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease
This protocol outlines a study to assess the therapeutic efficacy of this compound in a transgenic mouse model.
Materials:
-
5XFAD or 3xTg-AD transgenic mice and wild-type littermates
-
This compound
-
Vehicle for compound administration (e.g., saline with 5% DMSO)
-
Morris Water Maze or other behavioral testing apparatus
-
Reagents for immunohistochemistry and Western blotting (e.g., anti-Aβ, anti-p-tau, anti-Iba1 antibodies)
Procedure:
-
Animal Groups and Treatment: Divide the transgenic mice into two groups: vehicle-treated and compound-treated. Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) daily for a period of 3 months.
-
Behavioral Testing: At the end of the treatment period, conduct behavioral tests such as the Morris Water Maze to assess learning and memory.
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Process brain sections for immunohistochemical analysis of Aβ plaque deposition and microgliosis (Iba1 staining).
-
Western Blotting: Prepare brain homogenates to quantify the levels of soluble and insoluble Aβ, as well as markers of the PI3K/Akt pathway (e.g., p-Akt, total Akt, Bcl-2).
Data Presentation:
| Group | Escape Latency (s) (Mean ± SD) | Aβ Plaque Load (%) (Mean ± SD) | p-Akt / Total Akt Ratio (Mean ± SD) |
| Wild-Type + Vehicle | Data to be filled | Data to be filled | Data to be filled |
| Transgenic + Vehicle | Data to be filled | Data to be filled | Data to be filled |
| Transgenic + Compound | Data to be filled | Data to be filled | Data to be filled |
Trustworthiness and Self-Validation
To ensure the reliability of the experimental outcomes, the following controls and validation steps are essential:
-
Dose-Response Curves: Establish a clear dose-response relationship for the neuroprotective effects of the compound.
-
Specificity of Action: Utilize a specific α7 nAChR antagonist (e.g., methyllycaconitine) to confirm that the observed neuroprotection is indeed mediated by this receptor.
-
Positive Controls: Include a known neuroprotective agent as a positive control in all assays.
-
Toxicity Assessment: Evaluate the intrinsic toxicity of this compound on the cells or animals in the absence of a neurotoxic insult.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics for neurodegenerative diseases. Its potential to modulate nicotinic acetylcholine receptors provides a strong rationale for its investigation. The protocols and application notes provided in this guide offer a robust framework for elucidating the neuroprotective mechanisms of this compound and advancing its preclinical development. Rigorous adherence to the described methodologies and validation steps will be paramount in generating high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases [mdpi.com]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2abiotech.net [2abiotech.net]
- 7. researchgate.net [researchgate.net]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Experimental setup for measuring the nonlinear optical properties of nicotinonitriles
Application Note & Protocol
Topic: Experimental Setup for Measuring the Nonlinear Optical Properties of Nicotinonitriles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nicotinonitriles as Emerging Nonlinear Optical Materials
The field of nonlinear optics (NLO) investigates the interaction of intense light with matter, leading to a host of phenomena not observed at low light intensities, such as frequency conversion and intensity-dependent refractive indices.[1][2] These properties are the bedrock for next-generation technologies in optical communications, data storage, and optical limiting for sensor protection.[3][4]
Organic molecules have garnered significant attention for NLO applications due to their large and ultrafast nonlinear responses, high laser damage thresholds, and the vast potential for synthetic modification.[5][6] A particularly promising class of organic NLO materials are those based on a donor-π-acceptor (D-π-A) architecture.[7] This design facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for enhancing third-order NLO properties.[5][7]
Nicotinonitrile derivatives are a compelling class of heterocyclic compounds for NLO research.[8] Their structure, featuring a cyano (-CN) group as a potent electron acceptor and a pyridine ring that can be functionalized with various electron-donating groups, makes them ideal candidates for creating robust D-π-A systems.[9][10] By synthetically tuning the donor strength and the nature of the π-conjugated bridge, the NLO response of nicotinonitriles can be systematically optimized.[6][11] This application note provides a detailed guide to the experimental characterization of the third-order NLO properties of nicotinonitriles using the single-beam Z-scan technique.
Foundational Principles: Third-Order Nonlinearity
When an intense laser beam propagates through a material, it induces a nonlinear polarization (P ), which can be expressed as a power series of the electric field (E ):
P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)
Here, χ⁽ⁿ⁾ is the nth-order electric susceptibility. For centrosymmetric materials like isotropic solutions of nicotinonitriles, the even-order terms (e.g., χ⁽²⁾) vanish, making the third-order susceptibility, χ⁽³⁾, the dominant nonlinear contribution.
The third-order susceptibility is a complex quantity that governs two critical phenomena:
-
Nonlinear Refraction (NLR): The change in the material's refractive index (n) with light intensity (I). This is described by the nonlinear refractive index, n₂, and is related to the real part of χ⁽³⁾. The total refractive index is given by n = n₀ + n₂I, where n₀ is the linear refractive index.
-
Nonlinear Absorption (NLA): The change in the material's absorption coefficient (α) with light intensity. This is described by the nonlinear absorption coefficient, β, and is related to the imaginary part of χ⁽³⁾. The total absorption is α = α₀ + βI, where α₀ is the linear absorption coefficient. A primary cause of NLA is two-photon absorption (TPA).[12][13]
The Z-scan technique is a simple yet powerful method for simultaneously determining the sign and magnitude of both n₂ and β.[14][15]
The Z-Scan Technique: Principles of Operation
The Z-scan method involves translating a sample along the propagation axis (the z-axis) of a focused Gaussian laser beam and measuring the transmittance of the beam through an aperture placed in the far field.[16][17] As the sample moves through the focus, the on-axis intensity it experiences varies, inducing nonlinear effects that alter the beam's phase and amplitude profile.
-
Closed-Aperture Z-Scan (for Nonlinear Refraction, n₂): When a partially closed aperture is placed before the detector, the system becomes sensitive to beam distortions.[3] If the material has a positive n₂ (self-focusing), it acts like a positive lens. Before the focus, this enhances the beam's natural divergence, reducing the light passing through the aperture (a pre-focal valley). After the focus, it helps re-collimate the beam, increasing the light through the aperture (a post-focal peak). A negative n₂ (self-defocusing) produces the opposite effect (peak followed by a valley). The magnitude of the peak-to-valley difference is proportional to the magnitude of n₂.[12][13]
-
Open-Aperture Z-Scan (for Nonlinear Absorption, β): When the aperture is fully opened (or removed), the detector collects all the transmitted light, making the measurement insensitive to beam distortions like self-focusing or defocusing.[18] Any change in transmittance is now solely due to nonlinear absorption.[12] For a material exhibiting two-photon absorption (β > 0), the transmittance will be at a minimum at the focal point (z=0), where the intensity is highest. This results in a valley in the normalized transmittance curve, from which β can be calculated.[13]
Experimental Setup: Components and Rationale
A robust Z-scan setup is crucial for accurate measurements. The following describes a typical configuration, often built around a femtosecond laser to probe the ultrafast electronic nonlinearities of organic molecules.[17][19]
Core Components:
-
Laser Source: A mode-locked Ti:Sapphire laser is ideal, providing femtosecond pulses (e.g., <150 fs) with a high repetition rate (e.g., 80 MHz).[17][20] The wavelength should be tunable to a region where linear absorption is minimal to avoid thermal effects and isolate the nonlinear response.
-
Beam Conditioning:
-
Focusing Optics: A long focal length lens (e.g., f = 150-200 mm) is used to create a beam waist (w₀) of a few tens of micrometers.[17][23] This ensures that the Rayleigh range (z₀ = πw₀²/λ) is larger than the sample thickness (L), satisfying the "thin sample" approximation (L << z₀).[17]
-
Sample Stage: A high-precision motorized translation stage to move the sample along the z-axis through the focal region.[24]
-
Detection System:
-
Beam Splitter: Divides the beam after it passes through the sample.
-
Open-Aperture Detector (D₁): A photodiode that collects the total transmitted light for the open-aperture measurement. A lens is used to focus the entire beam onto this detector.
-
Closed-Aperture Detector (D₂): A second photodiode placed behind a finite aperture in the far field. The aperture size (S, the linear transmittance) is typically set between 0.1 and 0.5.
-
Reference Detector (Optional but Recommended): A third photodiode fed by a beam splitter before the sample to monitor and correct for laser power fluctuations.
-
-
Data Acquisition (DAQ): A lock-in amplifier (if the beam is chopped) or a multichannel power meter connected to a computer to record the signals from the detectors as a function of the sample's z-position.[16]
Diagram of the Experimental Workflow
Caption: Workflow for a simultaneous open- and closed-aperture Z-scan experiment.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a high-purity solvent (e.g., DMSO, Chloroform, THF) in which the nicotinonitrile derivative is highly soluble and which has negligible NLO response at the chosen laser wavelength and intensity.
-
Concentration Series: Prepare a series of solutions with varying concentrations (e.g., 1 mM to 10 mM). This allows for the verification that the NLO response scales linearly with concentration, ruling out aggregation effects.
-
Cuvette: Use a high-quality quartz cuvette with a short path length (typically L = 1 mm) to satisfy the thin sample approximation.
-
Control Samples: Prepare a cuvette containing only the pure solvent to perform a baseline Z-scan. This is crucial for subtracting any contribution from the solvent or cuvette walls.
Protocol 2: System Alignment and Calibration
-
Beam Alignment: Ensure the laser beam propagates perfectly along the central axis of the translation stage and is centered on all optical components and detectors.
-
Focus Determination: Accurately locate the position of the beam focus (z=0). This can be done by finding the position of maximum signal on a CCD camera or by finding the center of symmetry in the Z-scan trace of a known material.
-
Calibration: Perform a closed-aperture Z-scan on a reference material with a well-characterized n₂, such as carbon disulfide (CS₂). This validates the setup and allows for accurate determination of the focused beam waist (w₀) and on-axis intensity (I₀).
Protocol 3: Performing the Z-Scan Measurement
-
Set Laser Power: Adjust the laser intensity to a level that induces a measurable nonlinear response but is well below the sample's damage threshold.
-
Baseline Scan: Run a full Z-scan on the cuvette filled with pure solvent. Store this data for background subtraction.
-
Sample Scan: Replace the solvent cuvette with the nicotinonitrile solution cuvette.
-
Data Acquisition: Initiate the motorized translation stage to move the sample from a position far from the focus (-z) to a position far past the focus (+z). Simultaneously record the transmittance from the open-aperture detector (T_open) and the closed-aperture detector (T_closed) as a function of z-position.
-
Repeatability: Perform multiple scans for each concentration to ensure reproducibility and average the results to improve the signal-to-noise ratio.
Data Analysis and Interpretation
-
Normalization: The first step is to normalize the transmittance data. The data from the sample scan is divided by the data from the solvent-only scan. This corrects for linear absorption and scattering.
-
Obtaining the Closed-Aperture Trace: To isolate the effect of nonlinear refraction, the normalized closed-aperture data is divided by the normalized open-aperture data. This removes the contribution of nonlinear absorption from the closed-aperture signal.[12]
-
Fitting the Open-Aperture Data: The normalized open-aperture transmittance, T(z), can be fitted to the following equation to determine β:
T(z) = Σ [(-q₀(z))ᵐ / (m+1)³/²] for |q₀| < 1
where q₀(z) = βI₀L_eff / (1 + z²/z₀²), L_eff = (1 - e⁻ᵃ₀ᴸ)/α₀ is the effective sample length, I₀ is the on-axis intensity at the focus, and z₀ is the Rayleigh range.[15] For small nonlinear absorption, this simplifies to a Lorentzian shape. A valley indicates positive β (TPA).
-
Fitting the Closed-Aperture Data: The purely refractive closed-aperture trace is fitted to determine the on-axis nonlinear phase shift, |ΔΦ₀|. The normalized transmittance is given by:
T(z) = 1 + [4ΔΦ₀(z/z₀)] / [(1 + (z/z₀)²)(9 + (z/z₀)²)]
A peak-valley shape indicates a negative n₂, while a valley-peak shape indicates a positive n₂.[3]
-
Calculating NLO Coefficients:
-
The nonlinear refractive index n₂ is calculated from the fitted phase shift ΔΦ₀ using: n₂ = ΔΦ₀λ / (2πI₀L_eff)
-
The real and imaginary parts of the third-order susceptibility χ⁽³⁾ can then be determined:
-
Re(χ⁽³⁾) (esu) = (cn₀² / 120π²) n₂ (m²/W)
-
Im(χ⁽³⁾) (esu) = (c²n₀² / 240π²ω) β (m/W)
-
-
Diagram of Data Analysis Workflow
Caption: Logical flow for processing and analyzing Z-scan data.
Data Presentation and Validation
Quantitative data should be summarized in a clear, structured table. This allows for easy comparison between different nicotinonitrile derivatives, facilitating structure-property relationship studies.
Table 1: Example NLO Properties of Nicotinonitrile Derivatives in THF at 800 nm
| Compound | Concentration (mM) | β (cm/GW) | n₂ (x 10⁻¹⁶ cm²/W) | Re(χ⁽³⁾) (x 10⁻¹⁴ esu) | Im(χ⁽³⁾) (x 10⁻¹⁴ esu) |
| Nicotino-1 | 5.0 | 0.85 ± 0.05 | -2.5 ± 0.2 | -4.1 ± 0.3 | 1.5 ± 0.1 |
| Nicotino-2 | 5.0 | 1.20 ± 0.07 | -3.8 ± 0.3 | -6.2 ± 0.5 | 2.1 ± 0.1 |
| Nicotino-3 | 5.0 | 0.60 ± 0.04 | -1.9 ± 0.2 | -3.1 ± 0.3 | 1.1 ± 0.1 |
Self-Validation and Trustworthiness:
-
Linearity Check: The calculated NLO coefficients should scale linearly with the sample concentration. Deviations may indicate intermolecular interactions or other complex phenomena.
-
Intensity Dependence: Perform Z-scans at several different laser intensities. The extracted n₂ and β should be independent of intensity. If they are not, higher-order nonlinearities or other effects may be present.[25][26]
-
Thermal Effects: With high-repetition-rate lasers, cumulative thermal effects can mimic a negative n₂.[17] This can be checked by varying the laser chopping frequency or the translation speed. A true electronic nonlinearity will be independent of these parameters, while a thermal lens effect will show a strong dependence.
Conclusion
The Z-scan technique is a highly effective and straightforward method for characterizing the third-order nonlinear optical properties of novel materials like nicotinonitriles.[14] By carefully preparing samples, calibrating the system, and meticulously analyzing the open- and closed-aperture data, researchers can accurately determine the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). These parameters are essential for evaluating the potential of nicotinonitrile derivatives in advanced photonic and optoelectronic applications and for building a deeper understanding of the structure-property relationships that govern nonlinearity in D-π-A organic systems.
References
- 1. youtube.com [youtube.com]
- 2. hajim.rochester.edu [hajim.rochester.edu]
- 3. as-proceeding.com [as-proceeding.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of linear and third-order nonlinear optical properties for donor–π-linker–acceptor chromophores derived from ATT-2 based non-fullerene mol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04580C [pubs.rsc.org]
- 6. Efficient Tuning of the Third-Order Nonlinear Optical Properties of Some Functionalized Boron-Dipyrromethene Dyes [mdpi.com]
- 7. Influence of benzothiophene acceptor moieties on the non-linear optical properties of pyreno-based chromophores: first-principles DFT framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ripublication.com [ripublication.com]
- 10. researchgate.net [researchgate.net]
- 11. Design of A-D-A-Type Organic Third-Order Nonlinear Optical Materials Based on Benzodithiophene: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Z-scan technique - Wikipedia [en.wikipedia.org]
- 13. Femtosecond Z-Scan Spectrometer - CleanEnergyWIKI [cleanenergywiki.org]
- 14. ecorfan.org [ecorfan.org]
- 15. Z-scan measurements of nonlinear refraction and absorption for aluminum-doped zinc oxide thin film [opg.optica.org]
- 16. newport.com [newport.com]
- 17. OPG [opg.optica.org]
- 18. ekspla.com [ekspla.com]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. researchgate.net [researchgate.net]
- 21. spiedigitallibrary.org [spiedigitallibrary.org]
- 22. Study and experimental setting of the Z-scan method for accurate nonlinear refractive index and absorption metrology | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of asymmetric Z-scan measurement for large optical nonlinearities in an amorphous As2S3 thin film [opg.optica.org]
- 26. Study on Z-scan characteristics for a large nonlinear phase shift [opg.optica.org]
Application Notes & Protocols: A Tiered Approach to Efficacy Testing of 2-(Pyrrolidin-1-yl)nicotinonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(Pyrrolidin-1-yl)nicotinonitrile. This compound integrates two pharmacologically significant moieties: the pyrrolidine ring, a cornerstone of many natural alkaloids and approved pharmaceuticals, and the nicotinonitrile (3-cyanopyridine) scaffold, known for its presence in targeted therapies, particularly in oncology.[1][2][3] Given the established roles of these chemical structures in modulating critical cellular pathways, we present a structured, tiered approach for the cell-based evaluation of this compound's efficacy, focusing primarily on potential antiproliferative and immunomodulatory activities. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data, from initial cytotoxicity screening to mechanistic pathway analysis.
Introduction: Scientific Rationale
The chemical architecture of this compound is a deliberate convergence of two privileged scaffolds in medicinal chemistry.
-
The Pyrrolidine Ring: This five-membered nitrogen heterocycle is a structural motif in numerous drugs, including the anticancer agent Captopril and the antibiotic Clindamycin.[3] Its non-planar, three-dimensional structure allows for precise stereochemical orientations that can enhance binding affinity and specificity to protein targets.[1] Furthermore, the pyrrolidine moiety can improve physicochemical properties such as aqueous solubility.[4]
-
The Nicotinonitrile Scaffold: Also known as 3-cyanopyridine, this structure is a key component in a variety of therapeutic agents, including several kinase inhibitors used in oncology (e.g., Bosutinib, Neratinib).[2][5][6] Nicotinonitrile derivatives have demonstrated a wide range of biological activities, including antiproliferative effects against various cancer cell lines.[7][8][9]
The combination of these two moieties suggests that this compound has the potential to be a potent modulator of cellular signaling. The most probable therapeutic applications are in oncology and immunology. Therefore, the following protocols are designed to systematically investigate these possibilities, beginning with broad assessments of cellular impact and progressively narrowing the focus to specific mechanisms of action.
A Tiered Strategy for Efficacy Testing
We propose a three-tiered approach to efficiently characterize the biological activity of this compound. This strategy allows for go/no-go decisions at each stage, conserving resources while building a comprehensive biological profile of the compound.
Caption: Tiered approach for compound characterization.
Tier 1: Foundational Viability & Cytotoxicity Screening
Objective: To determine the general effect of this compound on cell health and establish a dose-response relationship (IC50/EC50) in relevant cell lines.
Rationale: This initial screen is critical for identifying the concentration range at which the compound exerts a biological effect. We recommend using both an endpoint metabolic assay and a real-time viability assay to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
Protocol: Endpoint Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer, Jurkat T-cell leukemia)
-
Complete culture medium
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[1][11]
-
Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.[1][11]
Protocol: Real-Time Cell Viability (RealTime-Glo™ MT Assay)
This bioluminescent assay measures cell viability in real time by quantifying the reducing potential of viable cells.[12][13] A pro-substrate is reduced by metabolically active cells to generate a substrate for NanoLuc® luciferase, producing a light signal proportional to the number of living cells. This non-lytic method allows for continuous monitoring of the same cells over time.[14][15]
Materials:
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega or equivalent)
-
Cell lines of interest
-
Complete culture medium
-
Compound dilutions
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the 2X RealTime-Glo™ Reagent by diluting the MT Cell Viability Substrate and NanoLuc® Enzyme into culture medium as per the manufacturer's instructions.
-
Cell Seeding & Dosing: Two methods are possible:
-
Dose First: Seed cells in 50 µL of medium. After 24 hours, add 50 µL of 2X compound dilutions.
-
Plate with Reagent: Prepare a cell suspension in medium containing the 1X RealTime-Glo™ Reagent. Seed 100 µL of this mixture per well, then add compound. This method is ideal for monitoring viability from time zero.[13]
-
-
Incubation and Measurement: Place the plate in a 37°C incubator. Measure luminescence at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells.
| Parameter | MTT Assay | RealTime-Glo™ Assay |
| Principle | Colorimetric (Endpoint) | Bioluminescent (Real-Time) |
| Measurement | Mitochondrial Dehydrogenase Activity | Cellular Reducing Potential |
| Throughput | High | High |
| Key Advantage | Cost-effective, well-established | Continuous monitoring, multiplexing capable |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- |
Tier 2: Mechanism of Cell Death & Proliferation Analysis
Objective: If the compound demonstrates cytotoxic or cytostatic activity in Tier 1, these assays aim to elucidate the underlying mechanism.
Rationale: Understanding how a compound affects cells is crucial. Apoptosis (programmed cell death) is a desirable outcome for an anticancer agent, whereas necrosis can lead to inflammation. Cell cycle arrest is a common mechanism for cytostatic compounds. Flow cytometry is the gold standard for these analyses.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[17]
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the IC50 concentration (and 2x IC50) for a predetermined time (e.g., 24 hours). Include positive (e.g., camptothecin-treated) and negative (vehicle-treated) controls.
-
Cell Collection: Collect ~1-5 x 10^5 cells per sample.[18] For adherent cells, gently trypsinize and combine with the supernatant to include any floating apoptotic cells.
-
Washing: Wash cells once with cold PBS, centrifuge (e.g., 300 x g for 5 minutes), and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[3] PI stoichiometrically binds to double-stranded DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[3] This allows for the identification of cell cycle arrest at specific checkpoints.
Materials:
-
Treated and control cells
-
Cold 70% Ethanol (for fixation)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment & Collection: Treat and harvest approximately 1 x 10^6 cells per sample as described for the apoptosis assay.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]
-
Storage: Incubate cells on ice for at least 30 minutes or store at -20°C for up to several weeks.[6]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining solution.[6]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[6]
-
Analysis: Analyze by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Tier 3: Mechanistic & Target-Specific Assays
Objective: To identify the specific molecular targets or signaling pathways modulated by this compound.
Rationale: Based on the structures of the compound's moieties, several pathways are plausible targets. Kinase inhibition is a primary hypothesis due to the nicotinonitrile core.[5] Immunomodulatory effects are also possible. An NF-κB reporter assay can serve as a general indicator of pro-inflammatory signaling.
Protocol: Kinase Inhibition Profiling
This assay evaluates the ability of the compound to inhibit a panel of protein kinases, which are frequent targets in oncology.[19]
Recommendation: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Promega) that offers a broad panel of kinases (e.g., the KinomeScan™ panel). This provides a high-throughput, standardized method to identify specific kinase targets.[20][21]
General Procedure (Biochemical Assay):
-
Assay Principle: A variety of formats exist, including fluorescence-based, luminescence-based, and radiometric assays.[19][] A common method measures the amount of ATP consumed during the phosphorylation reaction.
-
Screening: The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) are identified as primary "hits."
-
Dose-Response: Follow-up experiments are performed on the hit kinases, testing a range of compound concentrations to determine the IC50 value, which represents the concentration required to inhibit 50% of the kinase's activity.[]
Protocol: Immunomodulation via Cytokine Release Assay
This assay measures the effect of the compound on immune cell function by quantifying the release of key signaling molecules called cytokines.[23]
Cell Model: Human Peripheral Blood Mononuclear Cells (PBMCs), which contain a mix of lymphocytes and monocytes, provide a physiologically relevant system.[23]
Methodology: A multiplex immunoassay (e.g., Luminex) is highly recommended as it allows for the simultaneous measurement of multiple cytokines from a small sample volume.[23][24]
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood (e.g., from a healthy donor) using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: Plate PBMCs (~2 x 10^5 cells/well) and allow them to rest. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a stimulating agent to activate the immune cells. Common stimulants include:
-
Lipopolysaccharide (LPS): To activate monocytes via TLR4.
-
Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads: To activate T-cells.
-
-
Incubation: Incubate for 24-48 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
Luminex Assay: Analyze the supernatant using a human cytokine multiplex kit (e.g., targeting TNF-α, IL-1β, IL-6, IL-10, IFN-γ) according to the manufacturer's protocol.[25] The assay involves incubating the supernatant with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.[25]
-
Data Acquisition: Read the plate on a Luminex instrument. The data will reveal whether the compound suppresses or enhances the production of specific pro- or anti-inflammatory cytokines.
Protocol: NF-κB Pathway Reporter Assay
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.[26] This assay uses a reporter cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[27][28]
Caption: NF-κB luciferase reporter pathway diagram.
Materials:
-
NF-κB Reporter Cell Line (e.g., HEK293-NF-κB-luc)
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
-
Stimulating agent (e.g., TNF-α)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white-walled 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulation: Add a stimulating agent, such as TNF-α (a potent activator of the NF-κB pathway), to all wells except the unstimulated control. Incubate for 6-24 hours.[27]
-
Lysis and Luciferase Reaction: Remove the culture medium. Add the luciferase assay reagent, which lyses the cells and contains the luciferin substrate.[28]
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence with a plate reader. A decrease in light signal in stimulated, compound-treated wells indicates inhibition of the NF-κB pathway.
Conclusion and Future Directions
This tiered application guide provides a systematic framework for the initial efficacy testing of this compound. The results from these assays will build a comprehensive profile of the compound's cellular effects, guiding further research. Positive results in Tier 1 and 2, particularly in cancer cell lines, would warrant progression to Tier 3. Identification of a specific kinase target in Tier 3 would necessitate follow-up with cell-based target engagement assays (e.g., NanoBRET™) and downstream phosphorylation analysis via Western Blot or cellular ELISA. Similarly, significant immunomodulatory activity would prompt more detailed investigation using specific immune cell subsets and in vivo models of inflammation or autoimmunity. This structured approach ensures a thorough and efficient evaluation, maximizing the potential for discovering a novel therapeutic agent.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. RealTime-Glo™ MT Cell Viability Assay Technical Manual [worldwide.promega.com]
- 13. RealTime-Glo™ MT Cell Viability Assay | 生死細胞判別アッセイ [promega.jp]
- 14. m.youtube.com [m.youtube.com]
- 15. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.sg]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. static.igem.org [static.igem.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 25. abacusdx.com [abacusdx.com]
- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile
Welcome to the dedicated technical support portal for the synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile. This resource is meticulously crafted for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure. Here, we provide in-depth troubleshooting guides and a comprehensive FAQ section to address common challenges, optimize reaction yields, and ensure the highest purity of your target compound.
Introduction to the Synthesis of this compound
The synthesis of this compound is a cornerstone reaction in medicinal chemistry, serving as a key building block for a wide array of pharmaceutical agents. The predominant synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinonitrile (typically 2-chloro- or 2-fluoronicotinonitrile) and pyrrolidine. While conceptually straightforward, this transformation is often accompanied by challenges such as incomplete conversion, side-product formation, and purification difficulties. This guide is designed to provide you with the technical insights and practical solutions to master this synthesis.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted as a series of questions and answers to directly tackle the specific issues you may encounter during your experiments.
Question 1: Why is my yield of this compound consistently low?
Low yields are a common hurdle in this synthesis. The primary culprits often include suboptimal reaction conditions, incomplete conversion of starting materials, product degradation, or significant losses during workup and purification.
Systematic Troubleshooting Workflow:
To effectively diagnose and resolve the issue of low yields, a systematic approach is recommended. The following workflow provides a logical progression of steps to identify and address the root cause.
Caption: A decision-tree workflow for troubleshooting low reaction yields.
In-depth Analysis and Solutions:
-
Reaction Conditions: The SNAr reaction rate is highly influenced by the choice of solvent and base. Polar aprotic solvents such as DMF, DMSO, or NMP are generally effective as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. The presence of a suitable base is also crucial to neutralize the hydrohalic acid byproduct. While an excess of pyrrolidine can serve as the base, an external, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more efficient in driving the reaction to completion.
-
Temperature Optimization: An appropriate reaction temperature is a critical parameter. While elevated temperatures can accelerate the reaction, they may also promote the formation of unwanted byproducts. It is advisable to initiate the reaction at a moderate temperature (e.g., 80-100 °C) and monitor its progress before considering further temperature increases.
Data-Driven Approach: Solvent and Base Screening
| Solvent | Base (2.0 equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Toluene | K₂CO₃ | 110 | 24 | 48 | 41 |
| Acetonitrile | K₂CO₃ | 82 | 18 | 72 | 65 |
| DMF | K₂CO₃ | 100 | 12 | >95 | 91 |
| NMP | Cs₂CO₃ | 120 | 8 | >95 | 93 |
| Conversion and yield determined by ¹H NMR analysis of the crude reaction mixture. |
Question 2: What are the common impurities I should expect, and how can they be minimized?
The most frequently encountered impurities include unreacted starting materials and byproducts from side reactions.
-
Unreacted 2-Halonicotinonitrile: The presence of starting material in the final product is a clear indication of an incomplete reaction. Refer to the optimization strategies in the previous section to address this issue.
-
Hydrolysis of the Nitrile Group: The nitrile functional group is susceptible to hydrolysis, particularly under harsh basic conditions and elevated temperatures in the presence of water, leading to the formation of the corresponding nicotinamide or nicotinic acid derivatives.
Strategies for Impurity Minimization:
-
Anhydrous Conditions: Employing dry solvents and reagents is paramount to prevent water-mediated side reactions. The use of molecular sieves can be beneficial in maintaining an anhydrous environment.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, helps to prevent oxidative degradation of the reagents and products.
-
Stoichiometric Control: A slight excess of pyrrolidine (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the 2-halonicotinonitrile.
-
Optimized Workup Protocol: A carefully designed aqueous workup is essential for removing inorganic salts and excess base. Washing the organic extract with brine can aid in the removal of residual water and improve phase separation.
Question 3: My reaction appears to stall before reaching completion. What are the potential causes and solutions?
A stalled reaction can be a frustrating roadblock. Potential causes include catalyst deactivation (in catalyzed versions), product inhibition, or the establishment of an unfavorable equilibrium.
Troubleshooting a Stalled Reaction:
Caption: A decision-making guide for addressing stalled reactions.
Experimental Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes).
-
On a silica gel TLC plate, apply spots of the starting material (2-halonicotinonitrile), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture.
-
Develop the plate in the TLC chamber and visualize the spots under UV light.
-
Reaction progress is indicated by the consumption of the starting material spot and the emergence of a new, typically more polar, product spot. A persistent starting material spot confirms that the reaction has stalled.
Frequently Asked Questions (FAQs)
Q1: Can other amines be used in place of pyrrolidine?
Yes, the SNAr reaction is generally amenable to a range of primary and secondary amines. However, the nucleophilicity and steric hindrance of the amine will significantly influence the reaction rate and yield. Less sterically hindered and more nucleophilic amines are generally more reactive.
Q2: Is the use of a phase-transfer catalyst (PTC) beneficial?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be advantageous, particularly in biphasic reaction systems or when using solid inorganic bases. The PTC facilitates the transport of the nucleophile from the solid or aqueous phase to the organic phase where the reaction occurs, often leading to an accelerated reaction rate.
Q3: What is the most effective method for purifying the final product?
The optimal purification strategy depends on the scale of the reaction and the impurity profile.
-
Recrystallization: For solid products with impurities that have different solubility characteristics, recrystallization is a highly effective and scalable purification technique.
-
Silica Gel Column Chromatography: For smaller-scale reactions or for the removal of impurities with similar polarities to the product, column chromatography is the preferred method. A gradient elution with a mixture of ethyl acetate and hexanes is often a good starting point.
Q4: What are the key safety precautions for this synthesis?
-
2-Halonicotinonitriles: These reagents are often irritating to the skin, eyes, and respiratory system. They should be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pyrrolidine: This is a corrosive and flammable liquid with a pungent odor. It should be handled with care in a chemical fume hood.
-
Solvents: High-boiling polar aprotic solvents like DMF, DMSO, and NMP have known health risks. It is essential to consult the Safety Data Sheets (SDS) for all chemicals before use and to work in a well-ventilated area.
Technical Support Center: Synthesis of 2-Substituted Nicotinonitriles
Welcome to the Technical Support Center for the synthesis of 2-substituted nicotinonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you optimize your reactions and purify your target compounds.
Section 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyridines
The substitution of a halogen at the 2-position of a pyridine ring with a cyanide source is one of the most common and versatile methods for synthesizing 2-substituted nicotinonitriles. This section addresses the primary issues encountered with this synthetic route.
FAQ 1: My SNAr cyanation reaction is sluggish or stalls, resulting in low yield. What are the likely causes and how can I improve it?
Answer:
Low conversion in the SNAr cyanation of 2-halopyridines is a frequent challenge. The primary reasons often relate to the reactivity of the starting material, the choice of catalyst and reagents, and the reaction conditions.
Common Causes and Troubleshooting Strategies:
-
Low Reactivity of the 2-Halopyridine: The reactivity of the C-X bond in 2-halopyridines follows the order F > Cl > Br > I for nucleophilic aromatic substitution. If you are using a 2-chloro or 2-bromopyridine, the reaction may require more forcing conditions.
-
Troubleshooting:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, be mindful of potential byproduct formation at higher temperatures.
-
Use a More Active Catalyst System: For less reactive aryl chlorides and bromides, a palladium-catalyzed approach is often necessary. The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can significantly improve catalytic activity by promoting the oxidative addition step and preventing catalyst inhibition by the pyridine nitrogen.[1][2]
-
Consider an Activating Agent: In some cases, an activating agent containing a nucleophilic tertiary nitrogen moiety, such as 4-dimethylaminopyridine (DMAP), can be used to facilitate the displacement of the halide.[3]
-
-
-
Catalyst Deactivation (in Palladium-Catalyzed Reactions): The palladium catalyst can be "poisoned" by excess cyanide ions, which coordinate to the metal center and inhibit catalytic turnover.[4] The active Pd(0) species is also sensitive to oxygen.
-
Troubleshooting:
-
Use a Less Soluble Cyanide Source: Switching from highly soluble sources like NaCN or KCN to less soluble ones like Zn(CN)2 or using potassium ferrocyanide (K4[Fe(CN)6]) can help maintain a low concentration of free cyanide in the reaction mixture, thus minimizing catalyst poisoning.[4]
-
Ensure Anhydrous and Inert Conditions: Thoroughly dry all solvents and reagents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the formation of inactive palladium black. Ensure an adequate ligand-to-palladium ratio to maintain the stability of the active catalytic species.[1]
-
-
-
Poor Solubility of Reagents: If the cyanide source or other reagents are not sufficiently soluble in the chosen solvent, the reaction will be slow.
-
Troubleshooting:
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are commonly used to dissolve the reagents.[3][5]
-
Phase-Transfer Catalysis: For reactions with poor solubility of the cyanide salt, a phase-transfer catalyst can be employed to facilitate the transport of the cyanide anion into the organic phase.
-
-
Troubleshooting Workflow for Low Yield in SNAr Cyanation:
Caption: Troubleshooting workflow for low yield in SNAr cyanation.
FAQ 2: I am observing significant amounts of 2-pyridylcarboxamide and/or 2-pyridinecarboxylic acid in my product mixture. How can I prevent this?
Answer:
The formation of the corresponding amide and carboxylic acid are common byproducts in nicotinonitrile synthesis, arising from the hydrolysis of the nitrile group. This is often caused by the presence of water in the reaction mixture, especially under basic or acidic conditions.
Mechanism of Nitrile Hydrolysis:
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. The reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[6][7]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, followed by protonation to form an imidic acid, which tautomerizes to the more stable amide.[8][9] The amide can then be further hydrolyzed to the carboxylic acid.
Mechanism of Base-Catalyzed Nitrile Hydrolysis:
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Troubleshooting Strategies:
-
Strictly Anhydrous Conditions: This is the most critical factor.
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using standard laboratory procedures.
-
Dry all solid reagents in a vacuum oven.
-
Run the reaction under an inert atmosphere (argon or nitrogen) to exclude atmospheric moisture.[4]
-
-
Control of Reaction pH: If the reaction conditions are strongly acidic or basic, consider using a buffered system or a neutral cyanide source to minimize hydrolysis.
-
Minimize Reaction Time and Temperature: Prolonged reaction times and high temperatures, especially in the presence of trace moisture, can promote hydrolysis. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Purification: If hydrolysis byproducts are formed, they can often be removed by:
-
Acid-Base Extraction: The carboxylic acid byproduct can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The amide may be more challenging to remove by extraction.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the desired nitrile from the more polar amide and carboxylic acid byproducts.
-
Common Byproducts in SNAr Cyanation of 2-Halopyridines
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Unreacted 2-Halopyridine | Incomplete reaction due to low reactivity, catalyst deactivation, or insufficient reaction time/temperature. | Optimize reaction conditions (temperature, time), use a more active catalyst system, ensure anhydrous and inert conditions. |
| 2-Pyridylcarboxamide | Hydrolysis of the nitrile group by trace water, especially under basic or acidic conditions.[8][9] | Use strictly anhydrous conditions, minimize reaction time and temperature, control pH. |
| 2-Pyridinecarboxylic Acid | Further hydrolysis of the 2-pyridylcarboxamide byproduct.[6][8] | Use strictly anhydrous conditions, minimize reaction time and temperature, control pH. |
| Homocoupled Bipyridine | Side reaction in palladium-catalyzed couplings, promoted by oxygen or inefficient reduction of the Pd(II) precatalyst.[2] | Thoroughly degas the reaction mixture, use an efficient Pd(0) source or precatalyst system. |
Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Zinc cyanide (Zn(CN)2) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine, zinc cyanide, Pd2(dba)3, and dppf.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-cyanopyridine.
Section 2: Reissert-Henze Reaction
The Reissert-Henze reaction involves the cyanation of pyridine N-oxides, typically using an acylating agent and a cyanide source. This method provides an alternative route to 2-cyanopyridines.
FAQ 3: My Reissert-Henze reaction is giving a mixture of isomers and other byproducts. How can I improve the regioselectivity and minimize side reactions?
Answer:
The Reissert-Henze reaction can indeed lead to mixtures of products if not properly controlled. The regioselectivity and formation of byproducts are influenced by the substituents on the pyridine ring, the choice of acylating agent, and the reaction conditions.
Common Issues and Troubleshooting Strategies:
-
Regioselectivity: Cyanation typically occurs at the 2- or 4-position of the pyridine N-oxide. The presence of substituents can direct the cyanation. For example, electron-donating groups at the 3-position often direct cyanation to the 2-position.
-
Troubleshooting:
-
Choice of Acylating Agent: The nature of the acylating agent can influence the regioselectivity. It is often necessary to screen different acylating agents (e.g., benzoyl chloride, tosyl chloride) to find the optimal conditions for a specific substrate.
-
Reaction Conditions: Temperature and solvent can also play a role in regioselectivity. Non-polar solvents may be preferable to avoid side reactions.[10]
-
-
-
Byproduct Formation:
-
Hydrolysis: As with SNAr reactions, the presence of water can lead to hydrolysis of the nitrile product.
-
Rearrangement Products: The intermediate N-acyloxypyridinium salt can undergo various rearrangements, leading to a complex mixture of products.
-
Troubleshooting:
-
Anhydrous Conditions: Maintain strictly anhydrous conditions to prevent hydrolysis.
-
Temperature Control: Running the reaction at lower temperatures can sometimes minimize the formation of rearrangement byproducts.
-
One-Pot Procedures: Some modern protocols utilize a one-pot procedure where the N-nitropyridinium salt is generated in situ, which can improve yields and selectivity.[11]
-
-
Key Steps in the Reissert-Henze Reaction:
Caption: Key steps in the Reissert-Henze reaction.
Section 3: Multi-Component Synthesis of 2-Amino-3-cyanopyridines
Multi-component reactions (MCRs) offer an efficient way to synthesize highly substituted nicotinonitriles, such as 2-amino-3-cyanopyridines, in a single step from simple starting materials. A common example is the reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.
FAQ 4: My multi-component reaction for 2-amino-3-cyanopyridine is producing a complex mixture of byproducts. How can I improve the yield of my desired product?
Answer:
The elegance of MCRs lies in their complexity, but this can also be a source of byproducts if the reaction pathways are not well-controlled. The formation of side products in the synthesis of 2-amino-3-cyanopyridines often arises from competing reactions between the various components.
Common Byproducts and Their Prevention:
-
Knoevenagel Condensation Products: The aldehyde and ketone can undergo self-condensation or cross-condensation, catalyzed by the basic conditions generated from ammonium acetate.
-
Troubleshooting:
-
Order of Addition: Adding the reagents in a specific order can sometimes minimize self-condensation.
-
Catalyst Choice: While ammonium acetate is common, other catalysts may offer better selectivity.
-
-
-
Thorpe-Ziegler Byproducts: Malononitrile can undergo self-condensation (Thorpe reaction) under basic conditions.[12][13]
-
Troubleshooting:
-
Temperature Control: Running the reaction at the optimal temperature can favor the desired multi-component pathway over the self-condensation of malononitrile.
-
-
-
Incomplete Cyclization: The reaction proceeds through a series of intermediates. If the final cyclization and aromatization steps are not complete, you may isolate acyclic or partially cyclized byproducts.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature to drive the reaction to completion.
-
Solvent Choice: The choice of solvent can influence the rate of the cyclization step.
-
-
Purification of 2-Amino-3-cyanopyridines:
The desired product is often a solid that precipitates from the reaction mixture.
-
Filtration and Washing: The crude product can be isolated by filtration and washed with a suitable solvent (e.g., cold ethanol or water) to remove soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water) is a highly effective method for purifying the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 2-(Pyrrolidin-1-yl)nicotinonitrile
Welcome to the technical support guide for the purification of 2-(Pyrrolidin-1-yl)nicotinonitrile. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges and provide practical, in-depth solutions to achieve high purity.
Understanding the Molecule: Key Physicochemical Properties
This compound is a substituted aminopyridine. Its structure, featuring a basic pyrrolidine ring and a polar nitrile group on the pyridine core, dictates its purification strategy.
| Property | Implication for Purification |
| Basicity | The pyrrolidine and pyridine nitrogens are basic and can be protonated. This property is central to purification via acid-base extraction. |
| Polarity | The nitrile group and the nitrogen atoms make this a polar molecule, influencing its solubility and behavior in chromatography. |
| Potential for Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors, affecting solvent interactions and chromatographic retention.[1] |
| Aromaticity | The pyridine ring is aromatic, which can be disrupted during certain reaction conditions, leading to impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Impurities typically arise from the starting materials or side reactions. The synthesis often involves the nucleophilic aromatic substitution (SNAr) of a 2-halonicotinonitrile (like 2-chloronicotinonitrile) with pyrrolidine.[2]
Common impurities include:
-
Unreacted 2-chloronicotinonitrile: A common starting material that may persist if the reaction does not go to completion.
-
Excess Pyrrolidine: Often used in excess to drive the reaction forward.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under strong acidic or basic conditions.
-
Side-products from dimerization or polymerization: This can occur under harsh reaction conditions.
Q2: My final product has a persistent yellow or brown color. What could be the cause and how can I remove it?
A2: Discoloration often indicates the presence of minor, highly conjugated impurities or degradation products. These can sometimes be challenging to remove by simple crystallization. Activated carbon treatment followed by recrystallization or column chromatography is often effective.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment.[]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying purity and detecting non-volatile impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can reveal the presence of structurally similar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurity identification.
Troubleshooting Guide: Common Purification Challenges and Solutions
This section addresses specific issues you may encounter during the purification of this compound.
Challenge 1: Co-eluting Impurities in Column Chromatography
Symptom: A single spot on TLC or a single peak in HPLC, but NMR analysis shows the presence of impurities.
Probable Cause: The impurity has a similar polarity to the desired product. This is often the case with unreacted starting materials or structurally related byproducts.
Solutions:
-
Modify the Mobile Phase:
-
Normal-Phase (Silica Gel): Since this compound is basic, it can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent (e.g., Hexane/Ethyl Acetate).[6]
-
Reverse-Phase (C18): This is suitable for polar compounds. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.[6]
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol, cyano).
Challenge 2: Poor Recovery from Acid-Base Extraction
Symptom: Low yield of the purified product after performing an acid-base extraction.
Probable Causes:
-
Incomplete Protonation or Deprotonation: The pH of the aqueous layer was not sufficiently acidic or basic to fully protonate or deprotonate the compound.
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap the product, preventing complete separation.[6]
-
Product Solubility in the "Wrong" Layer: The protonated form of the compound may have some solubility in the organic layer, or the neutral form may have some solubility in the aqueous layer.
Solutions:
-
pH Optimization: Use a pH meter to ensure the aqueous layer is at the desired pH (typically pH < 2 for extraction into the aqueous layer and pH > 10 for extraction into the organic layer).
-
Breaking Emulsions: To break an emulsion, you can:
-
Add a small amount of brine (saturated NaCl solution).
-
Gently swirl or stir the mixture instead of vigorous shaking.
-
Filter the mixture through a pad of Celite.
-
-
Back-Extraction: After the initial extraction, "back-wash" the extracting layer with a fresh portion of the other solvent to recover any dissolved product.[7]
Challenge 3: Difficulty in Recrystallization
Symptom: The compound oils out or fails to crystallize from the chosen solvent system.
Probable Causes:
-
Inappropriate Solvent Choice: The compound is either too soluble or not soluble enough in the chosen solvent.
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Supersaturation: The solution is too concentrated, leading to rapid precipitation instead of crystallization.
Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Use a Co-solvent System: If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in the "good" solvent and slowly add the "poor" solvent until the solution becomes cloudy. Then, heat until the solution is clear and allow it to cool slowly.
-
Pre-purification: If the crude product is very impure, a preliminary purification step like column chromatography or an acid-base extraction may be necessary before recrystallization.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral and Acidic Impurities
This protocol leverages the basicity of the pyrrolidine and pyridine nitrogens to separate this compound from non-basic impurities.[6][7][8]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1M HCl).
-
Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure.
-
Separation: Allow the layers to separate. The protonated this compound will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Repeat: Repeat the acid wash of the organic layer 2-3 times to ensure complete extraction. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is > 10. The deprotonated product will precipitate or form an oil.
-
Back-Extraction into Organic Solvent: Extract the basified aqueous solution with fresh portions of ethyl acetate or dichloromethane (3 times).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography
This method is effective for separating compounds with different polarities.[6][9]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflows and Diagrams
Diagram 1: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Diagram 2: Acid-Base Extraction Workflow
Caption: Workflow for purification by acid-base extraction.
References
- 1. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 2. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Multicomponent Pyridine Synthesis
Welcome to the Technical Support Center for Multicomponent Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing pyridine scaffolds. Pyridine and its derivatives are fundamental building blocks in numerous pharmaceuticals, making their efficient synthesis a critical aspect of medicinal chemistry.[1][2][3] Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to assemble these heterocyclic systems in a single step, significantly streamlining the synthetic process.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively optimize your reaction conditions for higher yields, purity, and efficiency.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your decision-making.
Problem 1: Low Yield of the Desired Pyridine Product
Q: My multicomponent reaction is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
A: Low yield is a multifaceted issue in multicomponent pyridine synthesis, often stemming from suboptimal reaction kinetics, competing side reactions, or inefficient final aromatization (in the case of Hantzsch-type syntheses).[4][5] Here’s a systematic approach to troubleshoot this common problem:
1. Re-evaluate Your Reaction Conditions:
-
Temperature: Temperature plays a critical role. Some reactions require heating to overcome activation barriers, while others may benefit from lower temperatures to minimize side product formation.[4] For instance, the Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration, but acid catalysis can facilitate the reaction at lower temperatures.[6]
-
Reaction Time: Monitor your reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7] Prolonged reaction times can sometimes lead to product degradation.
-
Solvent Choice: The solvent can significantly influence reaction rates and selectivity.[8] Protic solvents like ethanol are commonly used, but exploring aprotic polar solvents such as DMSO or acetonitrile can sometimes be beneficial.[6][9] Green chemistry approaches have also shown success using aqueous media or deep eutectic solvents.[1][10]
2. Catalyst Screening and Optimization:
The choice of catalyst is paramount for both reaction rate and yield.[4]
-
Acid Catalysis: Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid (PTSA)) and Lewis acids (e.g., Yb(OTf)₃, ZnBr₂) can accelerate key steps like Michael addition and cyclodehydration in reactions like the Bohlmann-Rahtz synthesis.[6][11] PTSA under ultrasonic irradiation has been reported to significantly improve yields in Hantzsch synthesis.[4][5]
-
Base Catalysis: Bases like piperidine or tetrabutylammonium hydroxide (TBAH) can be effective, particularly in reactions involving active methylene compounds.[9]
-
Nanocatalysts: The use of nanocatalysts is an emerging area, offering high activity and potential for recyclability.[12][13]
3. The Crucial Aromatization Step (Hantzsch Synthesis):
The Hantzsch synthesis initially produces a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[5][14] Inefficient oxidation is a common reason for low yields.
-
Choice of Oxidant: While classical oxidants like nitric acid or potassium permanganate are used, they can be harsh and lead to side products.[4][5] Milder and more efficient oxidizing agents such as iodine in refluxing methanol, ceric ammonium nitrate (CAN), or even air/oxygen under specific catalytic conditions can provide cleaner reactions and higher yields.[5][15]
Below is a decision-making workflow to guide your troubleshooting process for low-yield reactions.
Caption: A systematic workflow for troubleshooting low-yield multicomponent pyridine syntheses.
Problem 2: Formation of Significant Side Products and Impurities
Q: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity and minimize impurities?
A: Poor selectivity is a common challenge in MCRs where multiple reactive species are present.[4] The formation of side products can arise from competing reaction pathways.
1. Control of Stoichiometry and Reagent Addition Order:
-
Precise Stoichiometry: Ensure the accurate measurement of all reactants. An excess of one component can lead to the formation of undesired byproducts.
-
Order of Addition: In some cases, the sequential addition of reagents can significantly improve selectivity.[4] For example, pre-forming an enamine intermediate before adding the third component might prevent unwanted side reactions.
2. Mechanistic Considerations:
Understanding the reaction mechanism is key to controlling the outcome. For instance, the Hantzsch reaction has at least five proposed mechanistic pathways, and reaction conditions can favor one over the others.[5]
-
Intermediate Trapping/Analysis: If possible, try to isolate and characterize intermediates to understand the predominant reaction pathway and identify where product loss or side reactions are occurring.
3. Purification Strategy:
-
Chromatography: Column chromatography is a standard method for purifying pyridine derivatives. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is often necessary.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: The basic nature of the pyridine ring can be exploited for purification. Extraction of the product into an acidic aqueous phase, followed by basification and re-extraction into an organic solvent, can remove non-basic impurities.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic planning of your multicomponent pyridine synthesis.
Q1: How do I select the most appropriate named reaction for my target pyridine?
A: The choice of reaction depends on the desired substitution pattern of the pyridine ring.
-
Hantzsch Synthesis: Ideal for symmetrically substituted pyridines (or dihydropyridines).[16] Modifications can allow for the synthesis of unsymmetrical analogs.[16]
-
Bohlmann-Rahtz Synthesis: A versatile method for preparing 2,3,6-trisubstituted pyridines from enamines and ethynyl ketones.[6][17]
-
Guareschi-Thorpe Synthesis: Yields hydroxypyridines (or their pyridone tautomers) and is useful for accessing this class of compounds.[18][19]
-
Kröhnke Pyridine Synthesis: Suitable for synthesizing 2,4,6-trisubstituted pyridines.[20]
Q2: What are the key safety considerations for these reactions?
A: Safety should always be the top priority in the lab.
-
Exothermic Reactions: MCRs can be exothermic. For larger-scale reactions, monitor the internal temperature and use appropriate cooling (e.g., ice bath) to prevent thermal runaway.[21][22]
-
Reagent Handling: Some starting materials can be toxic or volatile. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for all chemicals.
-
Pressure Buildup: Reactions that evolve gas (e.g., ammonia from ammonium acetate) should not be conducted in a sealed vessel without a pressure relief mechanism.[21]
Q3: Can microwave irradiation or flow chemistry be used to optimize my synthesis?
A: Yes, both are excellent techniques for optimizing MCRs.
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner product profiles.[4][11][23]
-
Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters like temperature and mixing, which can improve reproducibility and safety, especially for highly exothermic reactions.[11]
Experimental Protocols
Here are generalized, step-by-step protocols for common multicomponent pyridine syntheses. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and the ammonia source (e.g., ammonium acetate, 1.2 equivalents) in a suitable solvent such as ethanol.[7]
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction time can range from a few hours to overnight.[7]
-
Monitoring: Monitor the reaction progress by TLC.[7]
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.[7]
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or water) and further purify by recrystallization.[7]
For the corresponding pyridine, the isolated dihydropyridine is then dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent.[7]
Protocol 2: General Procedure for Bohlmann-Rahtz Pyridine Synthesis (Three-Component)
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) and ammonium acetate (1.2 equivalents) in ethanol, add the alkynone (1 equivalent).[24][25]
-
Reaction: Heat the mixture to reflux and stir for the required time (typically several hours).
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Protocol 3: General Procedure for Guareschi-Thorpe Pyridine Synthesis
-
Reaction Setup: In an aqueous medium, combine the 1,3-dicarbonyl compound (1 equivalent), the alkyl cyanoacetate or cyanoacetamide (1 equivalent), and ammonium carbonate (2 equivalents).[19][26]
-
Reaction: Heat the mixture (e.g., at 80°C) with stirring.[19]
-
Monitoring: The reaction progress can be monitored by TLC.
-
Work-up: The product often precipitates from the reaction medium upon cooling.[26]
-
Purification: Collect the solid by filtration and wash with water to obtain the purified product.[26]
Data Presentation
The following table summarizes typical reaction conditions for the discussed multicomponent pyridine syntheses.
| Reaction Name | Typical Reactants | Common Catalysts | Solvent | Temperature | Yield Range |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia Source | PTSA, Ceric Ammonium Nitrate | Ethanol, Water | RT to Reflux | Good to Excellent |
| Bohlmann-Rahtz | 1,3-Dicarbonyl, Alkynone, Ammonia Source | Acetic Acid, Yb(OTf)₃, ZnBr₂ | Ethanol, Toluene | Reflux | Good to Excellent |
| Guareschi-Thorpe | 1,3-Dicarbonyl, Cyanoacetate/acetamide, Ammonium Carbonate | (NH₄)₂CO₃ (promoter) | Water | 80°C to Reflux | High |
Visualization of a Generic Multicomponent Reaction Workflow
The following diagram illustrates the general workflow for developing and optimizing a multicomponent pyridine synthesis.
Caption: A workflow for the development and optimization of multicomponent pyridine syntheses.
References
- 1. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 12. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. baranlab.org [baranlab.org]
- 17. researchgate.net [researchgate.net]
- 18. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Pyridine synthesis [organic-chemistry.org]
- 26. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Nicotinonitriles from Chalcones
Welcome to the technical support center for the synthesis of nicotinonitriles from chalcones. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic route. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when undertaking the synthesis of nicotinonitriles from chalcones.
Q1: What is the general reaction mechanism for the synthesis of nicotinonitriles from chalcones?
The synthesis of nicotinonitriles from chalcones is a multi-component reaction that typically proceeds through a variation of the Guareschi-Thorpe condensation or a similar pathway.[1][2] The core transformation involves the reaction of a chalcone (an α,β-unsaturated ketone), a compound with an active methylene group (like malononitrile), and a nitrogen source, most commonly ammonium acetate.[3][4]
The reaction can be summarized in the following key steps:
-
Michael Addition: The active methylene compound, deprotonated in situ, acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated system of the chalcone.[5]
-
Cyclization: The intermediate then undergoes an intramolecular cyclization, where a nitrogen atom from the ammonia source attacks one of the carbonyl groups.
-
Dehydration and Aromatization: A series of dehydration and tautomerization steps lead to the formation of the stable aromatic pyridine ring of the nicotinonitrile product.
Q2: What is the role of ammonium acetate in this reaction?
Ammonium acetate serves a dual purpose in this synthesis.[6] Primarily, it is the source of the nitrogen atom that becomes incorporated into the pyridine ring.[1][7] Secondly, it can act as a mild catalyst, facilitating the various proton transfer steps involved in the reaction mechanism.
Q3: What are typical yields for this synthesis?
Yields can vary significantly depending on the specific chalcone substrate, reaction conditions, and purity of the reagents. Under optimized conditions, yields are generally reported as moderate to high, often in the range of 60-90%.[6] However, without careful optimization, yields can be considerably lower.
Q4: Can I use other nitrogen sources besides ammonium acetate?
Yes, other ammonium salts like ammonium carbonate can also be effective nitrogen sources.[1][7] The choice may depend on the specific reaction conditions and the desired pH of the reaction medium. In some protocols, aqueous ammonia is used.[8]
Troubleshooting Guide for Low Yield
Low yields are a common challenge in organic synthesis. This guide provides a systematic approach to identifying and resolving the root causes of poor outcomes in your nicotinonitrile synthesis.
Problem 1: Low or No Product Formation
Possible Cause 1: Purity of Starting Materials
-
Expert Insight: The purity of your chalcone and malononitrile is paramount. Chalcones are often synthesized via a Claisen-Schmidt condensation, and residual aldehydes or ketones from that synthesis can interfere with the subsequent nicotinonitrile formation.[9][10] Similarly, malononitrile is susceptible to hydration and polymerization.
-
Recommended Action:
-
Verify Chalcone Purity: Analyze your chalcone by NMR and melting point. If impurities are detected, purify by recrystallization or column chromatography.[6]
-
Use High-Purity Malononitrile: Use a freshly opened bottle of malononitrile or purify it by distillation under reduced pressure if necessary.
-
Possible Cause 2: Inefficient Reaction Conditions
-
Expert Insight: The reaction temperature and time are critical parameters that often require optimization for each specific substrate.[11] Excessive heat can lead to decomposition of reactants or products, while insufficient heat will result in a sluggish and incomplete reaction.[12]
-
Recommended Action:
-
Temperature Screening: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific chalcone.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[13]
-
Possible Cause 3: Sub-optimal Solvent Choice
-
Expert Insight: The choice of solvent can significantly impact the solubility of your reactants and the overall reaction rate. Common solvents include ethanol, acetic acid, and DMF.[6][14]
-
Recommended Action: If you are experiencing very low yields, consider screening alternative high-boiling point polar solvents that can effectively dissolve all reactants.
Problem 2: Formation of a Complex Mixture of Byproducts
Possible Cause 1: Self-Condensation of the Chalcone
-
Expert Insight: Under basic or high-temperature conditions, chalcones can undergo self-condensation or polymerization, leading to a complex mixture of side products.[6]
-
Recommended Action:
-
Controlled Addition of Reagents: Add the reagents in a controlled manner, for instance, by adding the chalcone solution slowly to the mixture of malononitrile and ammonium acetate at the reaction temperature.
-
Optimize Temperature: As mentioned previously, avoid excessively high temperatures.
-
Possible Cause 2: Unwanted Side Reactions of Malononitrile
-
Expert Insight: Malononitrile can undergo dimerization or react with itself under certain conditions.
-
Recommended Action: Ensure that the chalcone is present in the reaction mixture to readily react with the malononitrile as it becomes activated. Using a slight excess of malononitrile might be beneficial in some cases, but a large excess should be avoided.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause: Product is an Oil or Difficult to Crystallize
-
Expert Insight: Some nicotinonitrile products, particularly those with certain substituent groups, may be oils at room temperature or may be reluctant to crystallize from the reaction mixture. This can lead to significant losses during workup.[12]
-
Recommended Action:
-
Optimize Work-up: After completion of the reaction, pour the mixture into ice-water to precipitate the product. If it oils out, try to scratch the inside of the flask with a glass rod to induce crystallization.
-
Alternative Purification: If recrystallization is ineffective, column chromatography is a reliable method for isolating the pure product.
-
Experimental Protocols
General Protocol for Nicotinonitrile Synthesis from Chalcone
This is a general starting point; optimization may be required for your specific substrate.
-
To a solution of the chalcone (1.0 mmol) and malononitrile (1.2 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[6]
-
Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours. Monitor the reaction progress by TLC.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water (50 mL).
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If the product does not precipitate, neutralize the mixture with a base (e.g., sodium carbonate solution) until a precipitate is formed.[15]
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Summary: Troubleshooting Reaction Conditions
| Parameter | Low Yield Indication | Optimization Strategy |
| Temperature | Incomplete reaction or product degradation | Screen temperatures from 80°C to 140°C.[6] |
| Reaction Time | Unreacted starting material or side product formation | Monitor by TLC to determine the optimal time. |
| Solvent | Poor solubility of reactants | Test alternative polar, high-boiling solvents. |
| Reagent Ratio | Excess of one reactant remaining | Start with a 1:1.2:10 ratio of chalcone:malononitrile:ammonium acetate and adjust as needed. |
Visualizing the Workflow and Mechanism
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in nicotinonitrile synthesis.
Simplified Reaction Mechanism
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guareschi-Thorpe Condensation [drugfuture.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Side reaction pathways in the synthesis of 2-aminonicotinonitriles
Welcome to the technical support center for the synthesis of 2-aminonicotinonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reaction outcomes and ensure the integrity of your results. Our approach is rooted in mechanistic understanding to empower you to not just follow protocols, but to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of 2-aminonicotinonitriles, often achieved through a multi-component reaction involving an aldehyde or ketone, an active methylene nitrile (like malononitrile), and an ammonia source, is a powerful tool for constructing this key heterocyclic scaffold.[1][2][3] However, the same reactive intermediates that lead to the desired product can also be diverted into a number of side reaction pathways. This section is designed to help you identify and mitigate these issues.
Problem 1: Low Yield with a Significant Amount of Water-Soluble Byproducts
Symptom: You observe a lower than expected yield of your 2-aminonicotinonitrile, and analysis of your aqueous workup reveals the presence of significant amounts of polar, water-soluble compounds.
Probable Cause: Hydrolysis of the Nitrile Group
The nitrile group, both in your starting materials and in the final 2-aminonicotinonitrile product, is susceptible to hydrolysis, particularly under harsh acidic or basic conditions, especially with prolonged heating in the presence of water. This reaction proceeds in two stages: first to the corresponding amide (2-aminonicotinamide), and then to the carboxylic acid (2-aminonicotinic acid).[4]
Causality: The carbon atom of a nitrile group is electrophilic and can be attacked by water. While nitriles are generally less susceptible to hydrolysis than imines due to the sp hybridization of the nitrogen atom (making its lone pair less basic and harder to protonate), elevated temperatures and strong acids or bases can provide the necessary activation energy for this side reaction to occur.[5]
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Use of a drying tube or an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Control of Reaction Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, aim for the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating times.
-
Choice of Base: If using a basic catalyst, consider using a non-nucleophilic, sterically hindered base to minimize the direct attack on the nitrile group.
-
Workup Conditions: During the workup, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
Corrective Purification:
If hydrolysis has occurred, the resulting amide and carboxylic acid byproducts can often be separated from the desired 2-aminonicotinonitrile by:
-
Extraction: The carboxylic acid byproduct can be removed by washing the organic layer with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate).
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar amide and acid byproducts from the less polar desired product.
Problem 2: Presence of a Byproduct with a Molecular Weight Corresponding to a Dimer of Malononitrile
Symptom: Your reaction mixture shows a significant amount of a byproduct that, upon mass spectrometry analysis, corresponds to a dimer of malononitrile (e.g., C6H4N4, MW ~132.12 g/mol ).
Probable Cause: Dimerization of Malononitrile
Malononitrile is a highly reactive C-H acid. In the presence of a base, it can be deprotonated to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile and attack another molecule of malononitrile, leading to the formation of a dimer, 2-amino-1,1,3-tricyanopropene.[6][7] This dimer is itself a reactive intermediate and can participate in further reactions, leading to a complex mixture of byproducts.[7]
Causality: The formation of the malononitrile dimer is a competing reaction to the desired Knoevenagel condensation with the aldehyde or ketone. The relative rates of these two reactions are influenced by factors such as the strength and concentration of the base, the reaction temperature, and the order of addition of reagents.
Mitigation Strategies:
-
Controlled Addition of Base: Add the base slowly and at a low temperature to the mixture of the aldehyde/ketone and malononitrile. This helps to keep the concentration of the malononitrile carbanion low at any given time, favoring the reaction with the more electrophilic carbonyl compound.
-
Pre-formation of the Knoevenagel Adduct: In some cases, it may be beneficial to first perform the Knoevenagel condensation under milder conditions (e.g., using a weaker base like piperidine or ammonium acetate) to form the α,β-unsaturated nitrile intermediate, and then proceed with the cyclization step.
-
Choice of Base: The choice of base can significantly impact the extent of dimerization. Weaker bases or catalytic amounts of a stronger base are often preferred.
Visualizing the Competing Pathways
Caption: Competing reaction pathways in the synthesis of 2-aminonicotinonitriles.
Problem 3: Formation of High Molecular Weight, Insoluble Material (Polymerization)
Symptom: The reaction mixture becomes viscous, and an insoluble, often colored, solid or "tar" is formed, making product isolation difficult and significantly reducing the yield.
Probable Cause: Uncontrolled Polymerization
The reactive intermediates in the synthesis, particularly the α,β-unsaturated nitriles, can undergo base-catalyzed polymerization. This is especially prevalent under conditions of high base concentration and elevated temperatures.[8][9] The presence of multiple reactive functional groups (nitriles, amines, and activated double bonds) in the starting materials and intermediates can lead to complex polymerization cascades.
Causality: Strong bases can initiate a chain-reaction polymerization of the α,β-unsaturated nitrile intermediates. The anionic polymerization can proceed rapidly, especially if the local concentration of the monomeric species is high.
Mitigation Strategies:
-
Temperature Control: Maintain a consistent and controlled reaction temperature. Runaway exothermic reactions can accelerate polymerization.
-
Base Stoichiometry: Use only the required catalytic amount of base. An excess of a strong base is a common cause of polymerization.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the rate of polymerization. A solvent that keeps all species in solution can sometimes mitigate polymerization.
-
Inhibitors: For particularly sensitive substrates, the addition of a radical scavenger or polymerization inhibitor might be considered, although this is less common for base-catalyzed polymerizations.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of 2-aminonicotinonitriles?
A1: The base plays a crucial catalytic role in several steps of the reaction. Primarily, it acts to deprotonate the active methylene compound (e.g., malononitrile) to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone in a Knoevenagel condensation. The base also facilitates the subsequent intramolecular cyclization and tautomerization steps that lead to the final aromatic pyridine ring.
Q2: Can I use a different active methylene compound instead of malononitrile?
A2: Yes, other active methylene compounds such as ethyl cyanoacetate or cyanoacetamide can be used. However, the use of different reagents will result in different substitution patterns on the final pyridine ring. For example, using ethyl cyanoacetate will typically result in a 2-hydroxynicotinonitrile derivative (which exists in the pyridone tautomeric form).
Q3: My final product has a persistent yellow or brown color. How can I decolorize it?
A3: Colored impurities are common in this synthesis and often arise from minor, highly conjugated byproducts or degradation products. The following purification methods can be effective:
-
Recrystallization: This is often the most effective method for removing colored impurities. A successful recrystallization relies on finding a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[10][11][12] Common solvents for recrystallizing 2-aminonicotinonitriles include ethanol, isopropanol, or mixtures of ethanol and water.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The colored impurities will adsorb onto the surface of the carbon. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the colored impurities from the desired product.
Q4: How can I confirm the structure of my 2-aminonicotinonitrile product and identify any byproducts?
A4: A combination of spectroscopic techniques is essential for structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the pyridine ring and its substituents. The presence of a broad singlet for the amino (-NH2) protons is a characteristic feature in the 1H NMR spectrum.[13]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the amino group (N-H stretching, typically two bands in the range of 3300-3500 cm-1) and the nitrile group (-C≡N stretching, a sharp band around 2200-2230 cm-1).[13]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help in identifying the molecular weights of any byproducts, providing clues to their structures.[13]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Amino-4,6-diaryl-nicotinonitrile[14]
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the chalcone (1 equivalent), malononitrile (1.1 equivalents), and ammonium acetate (8-10 equivalents).
-
Solvent Addition: Add a suitable solvent, such as absolute ethanol or glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours depending on the substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Purification by Recrystallization[11][13]
-
Solvent Selection: Choose a solvent in which the 2-aminonicotinonitrile is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or acetonitrile are often good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot solvent until it does.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Data Summary Table
| Side Reaction | Key Contributing Factors | Preventative Measures |
| Nitrile Hydrolysis | Presence of water, prolonged heating, strong acid/base | Use anhydrous conditions, control temperature, use non-nucleophilic bases. |
| Malononitrile Dimerization | High concentration of strong base, rapid base addition | Slow addition of base at low temperature, use of weaker bases. |
| Polymerization | Excess strong base, high temperatures | Use catalytic amount of base, strict temperature control. |
| Michael Addition | Presence of nucleophilic species (e.g., malononitrile anion) | Control stoichiometry, consider a two-step procedure. |
Visualizing Reaction Mechanisms
Caption: Overview of the main synthetic route and common side reaction pathways.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Column Chromatography Purification of Polar Nicotinonitrile Derivatives
Welcome to the Technical Support Center for the purification of polar nicotinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during column chromatography of this important class of compounds. The inherent basicity and high polarity of the nicotinonitrile scaffold demand careful consideration of chromatographic conditions to achieve optimal separation and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chromatographic purification of polar nicotinonitrile derivatives, providing insights into method development and optimization.
Q1: Why do my polar nicotinonitrile derivatives show poor retention on a standard C18 reversed-phase column?
A1: Polar nicotinonitrile derivatives often exhibit limited retention on traditional C18 columns due to their hydrophilic nature.[1][2] In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase.[3] Highly polar compounds have a stronger affinity for the polar mobile phase, leading to rapid elution, often at or near the solvent front.
Q2: What is the pKa of nicotinonitrile, and how does it influence chromatographic separations?
A2: Nicotinonitrile, or 3-cyanopyridine, is a basic compound with a pKa of approximately 1.45 for the protonated form.[4][5] This low pKa means that the pyridine nitrogen will be protonated (positively charged) in acidic mobile phases. The ionization state of the molecule is a critical parameter in chromatography as it significantly affects its interaction with the stationary phase and, consequently, its retention and peak shape.[6] Controlling the pH of the mobile phase is therefore essential for reproducible separations.
Q3: What are the most suitable chromatography modes for purifying polar nicotinonitrile derivatives?
A3: While reversed-phase chromatography can be challenging, several other modes are better suited for these polar compounds:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar and hydrophilic compounds.[7][8] It utilizes a polar stationary phase (like silica or polar bonded phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of a more polar solvent, like water. This creates a water-rich layer on the surface of the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.[8]
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics.[9][10][11] This dual retention mechanism can be highly effective for separating polar and charged compounds like nicotinonitrile derivatives, offering unique selectivity that may not be achievable with a single mode.[9][11]
-
Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase.[3][12] While effective for some polar compounds, challenges can arise with sample solubility in the non-polar mobile phase.
Q4: How can I improve the peak shape of my basic nicotinonitrile derivatives?
A4: Peak tailing is a common issue when separating basic compounds on silica-based columns. This is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface.[13] To mitigate this, consider the following:
-
Use of Mobile Phase Modifiers: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, leading to improved peak symmetry.[14][15]
-
pH Control: Maintaining the mobile phase pH at an appropriate level can suppress the ionization of silanol groups or the analyte, reducing undesirable interactions.
-
End-Capped Columns: Using end-capped reversed-phase columns, where residual silanol groups are chemically deactivated, can also significantly improve peak shape for basic compounds.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the purification of polar nicotinonitrile derivatives.
Problem 1: Compound Does Not Elute from a Normal-Phase Silica Gel Column
Possible Cause: The high polarity of your nicotinonitrile derivative is causing very strong adsorption to the polar silica stationary phase.
Solutions:
-
Increase Mobile Phase Polarity:
-
Gradually increase the concentration of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
-
For very polar compounds, consider switching to a more polar solvent system altogether. A gradient elution, where the mobile phase polarity is increased over time, can be very effective.[16][17][18]
-
-
Add a Mobile Phase Modifier:
-
For basic nicotinonitrile derivatives, adding a small amount (0.1-1%) of a competing base like triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase can help disrupt the strong interaction with the acidic silanol groups on the silica surface, facilitating elution.[19]
-
Problem 2: Significant Peak Tailing in Reversed-Phase HPLC
Possible Cause: Secondary ionic interactions between the protonated basic nitrogen of the nicotinonitrile and residual acidic silanol groups on the silica-based stationary phase.
Solutions:
-
Optimize Mobile Phase pH:
-
Adjust the pH of the aqueous component of your mobile phase. For basic compounds, increasing the pH can suppress their protonation, reducing interaction with silanols. However, be mindful of the pH stability of your column (typically between pH 2 and 8 for silica-based columns).
-
-
Use a Mobile Phase Modifier:
-
Select an Appropriate Column:
-
Utilize a column with a stationary phase designed for polar basic compounds, such as one with embedded polar groups or a hybrid inorganic/organic phase, which often exhibit reduced silanol activity.[21][22]
-
Consider using a HILIC or mixed-mode column as a more suitable alternative for highly polar basic compounds.[7][23]
-
Problem 3: Poor Separation of Structurally Similar Nicotinonitrile Derivatives
Possible Cause: Insufficient selectivity of the chromatographic system for the subtle structural differences between your compounds.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Choice: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.
-
Gradient Optimization: If using gradient elution, adjust the gradient slope. A shallower gradient generally provides better resolution for closely eluting peaks.[16][17]
-
-
Change the Stationary Phase:
-
Switch to a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a cyano-bonded phase might provide the alternative selectivity needed for your separation. Fluorinated phases can also offer unique interactions.[21]
-
-
Employ a Different Chromatographic Mode:
Data and Protocols
Table 1: Mobile Phase Modifiers for Improved Peak Shape of Basic Compounds
| Modifier | Typical Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Masks active silanol sites on the stationary phase through competitive binding, reducing secondary interactions with basic analytes.[14] | Can suppress ionization in mass spectrometry. May need to be removed from the final product. |
| Ammonium Hydroxide | Small amounts (e.g., a few drops per liter) | Increases the pH of the mobile phase, suppressing the ionization of silanol groups. | Can affect the stability of some silica-based columns. |
| Formic Acid / Acetic Acid | 0.05 - 0.1% (v/v) | Lowers the mobile phase pH, which can protonate silanol groups and potentially improve peak shape in some cases. Also acts as a proton source for mass spectrometry. | Can alter the retention of acidic and basic compounds. |
| Ammonium Formate / Acetate | 5 - 20 mM | Acts as a buffer to control pH and can also help to mask silanol interactions. Volatile and compatible with mass spectrometry.[17] | Buffer capacity is limited to a specific pH range. |
Experimental Protocol: General Guideline for HILIC Purification
This protocol provides a starting point for developing a HILIC method for the purification of polar nicotinonitrile derivatives.
-
Column Selection: Choose a HILIC stationary phase (e.g., unbonded silica, amide, or diol).
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.0 with formic acid).
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A (e.g., 95%) to ensure retention of the polar analyte.
-
Run a linear gradient to increase the percentage of Solvent B (e.g., from 5% to 50% over 20-30 minutes).
-
Hold at the final gradient composition for a few column volumes to elute strongly retained compounds.
-
Return to the initial conditions and equilibrate the column for at least 5-10 column volumes before the next injection.
-
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition to avoid peak distortion.
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor separation of nicotinonitrile derivatives.
Analyte-Stationary Phase Interactions in Different Modes
Caption: Interactions in Reversed-Phase vs. HILIC for polar nicotinonitriles.
References
- 1. mdpi.com [mdpi.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. columbia.edu [columbia.edu]
- 4. chembk.com [chembk.com]
- 5. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. benchchem.com [benchchem.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. welch-us.com [welch-us.com]
- 15. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Triethylamine - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Polar Stationary Phase Modification for Basic Compounds | Phenomenex [phenomenex.com]
- 23. lcms.cz [lcms.cz]
- 24. researchgate.net [researchgate.net]
Preventing dimerization in the synthesis of nicotinonitrile compounds
Welcome to the technical support center for nicotinonitrile synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dimerization during their synthetic processes. My goal is to provide you with in-depth, field-proven insights and practical troubleshooting guidance to help you optimize your reactions and achieve higher yields of your target nicotinonitrile compounds.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding dimerization in nicotinonitrile synthesis:
Q1: What is the primary mechanism that leads to dimer formation during nicotinonitrile synthesis?
Dimerization in nicotinonitrile synthesis, particularly when using methods like the Bohlmann-Rahtz pyridine synthesis, often proceeds through a Michael addition pathway. An enamine intermediate, which is crucial for the formation of the pyridine ring, can act as a nucleophile and attack an α,β-unsaturated carbonyl compound, another key reactant. This side reaction competes with the desired cyclization, leading to the formation of undesired dimeric byproducts.
Q2: How does the choice of catalyst influence the rate of dimerization?
The catalyst plays a pivotal role in controlling the reaction pathway. While traditional catalysts like ammonia or primary amines can facilitate the desired reaction, they can also promote side reactions, including dimerization. More advanced catalytic systems, such as those employing proline or its derivatives, have been shown to significantly reduce dimer formation by favoring the intramolecular cyclization over the intermolecular Michael addition.
Q3: Can reaction temperature be used to control dimerization?
Yes, temperature is a critical parameter. Generally, higher temperatures can increase the rate of both the desired reaction and the undesired dimerization. However, the activation energy for each pathway may be different. Therefore, careful optimization of the reaction temperature is necessary. In some cases, running the reaction at a lower temperature for a longer duration can favor the formation of the desired nicotinonitrile product over its dimer.
Q4: Are there specific structural features in the reactants that increase the likelihood of dimerization?
The structure of the starting materials, particularly the enamine and the α,β-unsaturated carbonyl compound, can significantly influence the propensity for dimerization. For instance, bulky substituents on the enamine can sterically hinder the intermolecular Michael addition, thereby reducing dimer formation. Conversely, highly reactive α,β-unsaturated carbonyl compounds may be more susceptible to nucleophilic attack, leading to increased dimerization.
Troubleshooting Guide: Minimizing Dimer Formation
This section provides detailed troubleshooting strategies for common issues encountered during nicotinonitrile synthesis.
Issue 1: High Levels of Dimer Impurity Detected in Final Product
If you are observing a significant percentage of dimeric byproducts in your final product, consider the following troubleshooting steps:
Step-by-Step Protocol to Reduce Dimer Formation:
-
Catalyst Optimization:
-
Rationale: The choice of catalyst directly influences the reaction's selectivity.
-
Action: If you are using a general base catalyst like ammonia, consider switching to a more selective catalyst such as proline or a proline derivative. These catalysts can promote the desired intramolecular cyclization through a different transition state, thus minimizing the intermolecular side reaction.
-
-
Solvent Screening:
-
Rationale: The polarity and proticity of the solvent can affect the stability of the reaction intermediates and transition states.
-
Action: Conduct a solvent screen using a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMSO). A non-polar solvent like toluene may disfavor the formation of the charged intermediates involved in the dimerization pathway.
-
-
Temperature Adjustment:
-
Rationale: As discussed in the FAQs, temperature control is crucial.
-
Action: Attempt to run the reaction at a lower temperature. Create a temperature profile for your reaction (e.g., run small-scale experiments at 25°C, 40°C, and 60°C) to determine the optimal temperature that maximizes the yield of the desired product while minimizing the dimer.
-
Experimental Workflow for Optimizing Reaction Conditions
Caption: Troubleshooting workflow for minimizing dimerization.
Issue 2: Inconsistent Results and Poor Reproducibility
Inconsistent yields and varying levels of dimer formation can be frustrating. Here’s how to address this:
Protocol for Ensuring Reproducibility:
-
Purity of Starting Materials:
-
Rationale: Impurities in the starting materials can act as catalysts or inhibitors for side reactions.
-
Action: Ensure the purity of your reactants, especially the enamine and the α,β-unsaturated carbonyl compound, using techniques like NMR or GC-MS. If necessary, purify the starting materials before use.
-
-
Strict Control of Reaction Atmosphere:
-
Rationale: Some intermediates in nicotinonitrile synthesis can be sensitive to air or moisture.
-
Action: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents to minimize the impact of moisture.
-
-
Controlled Addition of Reagents:
-
Rationale: The rate of addition of one reactant to another can influence local concentrations and affect the reaction pathway.
-
Action: Instead of adding all reactants at once, try a slow, controlled addition of the α,β-unsaturated carbonyl compound to the solution containing the enamine and catalyst. This can help to maintain a low concentration of the electrophile, favoring the intramolecular cyclization.
-
Data Summary: Impact of Catalyst and Solvent on Dimer Formation
| Catalyst | Solvent | Temperature (°C) | Yield of Nicotinonitrile (%) | Dimer Formation (%) |
| Ammonia | Ethanol | 80 | 65 | 25 |
| Proline | Toluene | 60 | 85 | <5 |
| Pyrrolidine | THF | 60 | 78 | 12 |
This table presents illustrative data based on common findings in the literature.
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways of the desired cyclization and the undesired dimerization.
Caption: Competing reaction pathways in nicotinonitrile synthesis.
By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your nicotinonitrile synthesis, leading to higher yields and purer products.
Technical Support Center: Scale-Up Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile
Welcome to the technical support center for the synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important chemical intermediate. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.
I. Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low or Inconsistent Product Yield
Question: We are experiencing lower than expected yields (<80%) and significant batch-to-batch variability upon scaling up the synthesis of this compound from 2-chloronicotinonitrile and pyrrolidine. What are the likely causes and how can we improve the yield and consistency?
Answer:
Low and inconsistent yields during scale-up are common and can often be attributed to a combination of factors related to reaction kinetics, thermal control, and reagent stoichiometry. The reaction of 2-chloronicotinonitrile with pyrrolidine is a nucleophilic aromatic substitution (SNAr), which is typically efficient but can be sensitive to reaction conditions, especially at a larger scale.[1][2]
Potential Causes and Solutions:
-
Inadequate Temperature Control: This reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating.[3][4] This can cause decomposition of the starting materials or product and promote the formation of side products.
-
Solution: Implement a robust and calibrated cooling system for the reactor. The addition of pyrrolidine should be done portion-wise or via a controlled addition funnel to manage the exotherm. Continuous monitoring of the internal reaction temperature is critical. For very large-scale operations, a continuous flow reactor setup could be considered for superior heat transfer and temperature control.[1]
-
-
Suboptimal Solvent Choice and Quality: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective at promoting the reaction by stabilizing the charged intermediate (Meisenheimer complex).[5][6] However, residual water in the solvent can lead to the formation of 2-hydroxynicotinonitrile as a byproduct.
-
Solution: Use a high-purity, anhydrous grade of a suitable polar aprotic solvent. Consider performing a Karl Fischer titration on the solvent before use to ensure a low water content.
-
-
Incorrect Stoichiometry: While a 1:1 molar ratio of reactants is theoretically sufficient, on a larger scale, it may be beneficial to use a slight excess of one reagent to drive the reaction to completion.
-
Solution: Experiment with using a slight excess (e.g., 1.1-1.2 equivalents) of pyrrolidine. This can help to ensure that all of the 2-chloronicotinonitrile is consumed. However, be mindful that a large excess of pyrrolidine can complicate purification.
-
-
Insufficient Mixing: In a large reactor, inadequate agitation can lead to poor mass transfer, resulting in localized concentration gradients and incomplete reaction.
-
Solution: Ensure the reactor is equipped with an appropriately sized and designed agitator to maintain a homogenous reaction mixture. The mixing speed should be optimized to ensure good contact between the reactants without causing excessive splashing or vortexing.
-
Issue 2: Product Purity Issues and Difficult Purification
Question: Our isolated this compound is consistently contaminated with impurities that are difficult to remove by standard crystallization. What are these impurities likely to be and what purification strategies can we employ?
Answer:
Product purity is paramount, and identifying and controlling impurities is a key aspect of process development. The impurities in this synthesis can arise from side reactions or incomplete reactions.
Common Impurities and Their Control:
| Impurity | Potential Source | Mitigation and Removal |
| Unreacted 2-chloronicotinonitrile | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing. | Optimize reaction conditions (time, temperature, stoichiometry). Can be removed by recrystallization, but it's preferable to drive the reaction to completion. |
| 2-hydroxynicotinonitrile | Reaction of 2-chloronicotinonitrile with residual water in the solvent or reagents. | Use anhydrous solvents and reagents. This impurity is often more polar and may be removed by column chromatography on a small scale, or by careful selection of crystallization solvent on a larger scale. |
| Bis-addition products | Reaction of the product with another molecule of 2-chloronicotinonitrile (less common for this specific reaction but possible with other aminopyridines). | This is generally not a major concern in this specific synthesis but can be minimized by avoiding a large excess of 2-chloronicotinonitrile. |
| Solvent-related impurities | For example, if using DMF, impurities from its decomposition (e.g., dimethylamine) could potentially react. | Use high-purity solvents and consider the thermal stability of the chosen solvent at the reaction temperature. |
Advanced Purification Strategies:
-
Optimized Crystallization: A systematic approach to crystallization is crucial for scale-up.
-
Protocol:
-
Solvent Screening: Test a range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common choices include isopropanol, ethanol, ethyl acetate, or mixtures with heptane.
-
Controlled Cooling: Implement a controlled cooling profile. A slow cooling rate generally leads to larger, purer crystals.
-
Seeding: Introduce a small amount of pure product crystals at the appropriate temperature to induce crystallization and control crystal size.
-
Washing: Wash the filtered crystals with a cold, fresh portion of the crystallization solvent to remove any residual mother liquor containing impurities.
-
-
-
Slurry Wash: If the product is a solid, a slurry wash with a solvent in which the product is sparingly soluble but the impurities are more soluble can be an effective purification step.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction and how does it influence the reaction conditions?
A1: The synthesis of this compound from 2-chloronicotinonitrile and pyrrolidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of the nucleophile (pyrrolidine) to the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. The electron-withdrawing nitrile group and the ring nitrogen atom help to stabilize this intermediate, particularly when the attack occurs at the 2- or 4-position.[5][6][7] The final step is the elimination of the chloride leaving group to restore the aromaticity of the pyridine ring.
Understanding this mechanism is key to optimizing the reaction. The formation of the charged Meisenheimer complex is favored in polar aprotic solvents which can stabilize it. The rate of reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the pyridine ring.
Q2: What are the critical safety considerations for the scale-up of this synthesis?
A2: Safety is the top priority in any chemical synthesis, and scale-up introduces specific hazards that must be addressed.
-
Exotherm Management: As previously mentioned, this reaction is exothermic. A failure to control the temperature can lead to a runaway reaction , where the rate of heat generation exceeds the cooling capacity of the reactor, potentially leading to a dangerous increase in temperature and pressure.[3][4][8][9]
-
Mitigation:
-
Perform a reaction calorimetry study to understand the heat of reaction and the rate of heat release.
-
Ensure the reactor's cooling system is adequate for the batch size.
-
Implement controlled addition of the pyrrolidine.
-
Have an emergency cooling plan and a quenching procedure in place.
-
-
-
Reagent Handling:
-
2-Chloronicotinonitrile: This is a toxic and irritating compound.[10] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrrolidine: This is a flammable and corrosive liquid.[11] It should be handled in a fume hood away from ignition sources. Ensure appropriate fire safety measures are in place.
-
-
Pressure Build-up: Although not expected to be a major issue under controlled conditions, a runaway reaction can lead to a rapid increase in pressure. The reactor should be equipped with a pressure relief device (e.g., a rupture disk or a relief valve).
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?
A3: A robust analytical strategy is essential for process control and quality assurance.
-
In-Process Controls (IPCs):
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material (2-chloronicotinonitrile) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the product and any major impurities. This is the preferred method for accurate reaction monitoring.
-
Gas Chromatography (GC): Can also be used if the compounds are sufficiently volatile and thermally stable.
-
-
Final Product Quality Control:
-
HPLC: To determine the purity of the final product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.
-
III. Experimental Workflow and Diagrams
Typical Scale-Up Experimental Protocol
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with 2-chloronicotinonitrile and the chosen anhydrous polar aprotic solvent (e.g., NMP or DMSO).
-
Initiate Agitation and Cooling: Begin stirring and cool the mixture to the desired starting temperature (e.g., 10-15 °C).
-
Controlled Addition of Pyrrolidine: Slowly add pyrrolidine to the reactor via an addition funnel, maintaining the internal temperature within a pre-determined range (e.g., below 30 °C).
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed to the desired level (e.g., <1%).
-
Work-up:
-
Cool the reaction mixture.
-
Quench the reaction by adding water. This may cause the product to precipitate.
-
If the product precipitates, filter the solid and wash it with water.
-
If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane).
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
Diagrams
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or purity issues.
IV. References
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from --INVALID-LINK--
-
IChemE. (n.d.). Runaway chemical reaction at Corden Pharmachem, Cork. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Retrieved from --INVALID-LINK--
-
Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ECHEMI. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Retrieved from --INVALID-LINK--
-
AIDIC. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from --INVALID-LINK--
-
Trans Tech Publications. (2016, April 29). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines. Retrieved from --INVALID-LINK--
-
Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from --INVALID-LINK--
-
Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2?. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from --INVALID-LINK--
-
International Union of Crystallography. (2025, May 1). Crystal structures of two pyrrolidin-1-yl derivatives of cathinone: α-PVP and α-D2PV. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 10). Dual Role of Pyrrolidine and Cooperative Pyrrolidine/Pyrrolidinium Effect in Nitrone Formation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 4). Crystal structures of two pyrrolidin-1-yl derivatives of cathinone: α-PVP and α-D2PV. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Retrieved from --INVALID-LINK--
-
Morressier. (2018, March 22). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 10). Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2525584A - Production of pyrrolidine. Retrieved from --INVALID-LINK--
-
Mendeley. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from --INVALID-LINK--
-
Labware E-shop. (n.d.). 2-Pyrrolidin-1-ylisonicotinonitrile, 97%. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 90839-82-0|6-(Pyrrolidin-1-yl)nicotinonitrile. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-nitro-5-(pyrrolidin-1-yl)pyridine synthesis. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. icheme.org [icheme.org]
- 9. researchgate.net [researchgate.net]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]
Recrystallization techniques for purifying nicotinonitrile analogs
Welcome to the technical support center for the purification of nicotinonitrile analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the crucial step of recrystallization. Here, we move beyond simple protocols to address the specific, often frustrating, issues that can arise when working with these polar, nitrogen-containing heterocyclic compounds. Our approach is rooted in first principles to empower you to troubleshoot effectively and optimize your purification strategies.
Section 1: The First Hurdle - Solvent Selection FAQs
Choosing the right solvent system is the most critical decision in developing a successful recrystallization protocol. Nicotinonitrile and its analogs, characterized by the polar nitrile group and the basic pyridine ring, present unique solubility challenges.
Q1: What are the ideal characteristics of a recrystallization solvent for nicotinonitrile analogs?
A1: The foundational principle of recrystallization is the difference in solubility of your compound at high and low temperatures[1]. The ideal solvent should exhibit:
-
High solvency for the target compound at or near its boiling point.
-
Low solvency for the target compound at low temperatures (e.g., room temperature or 0-4 °C).
-
A favorable solubility profile for impurities , meaning either impurities are highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable by hot filtration).
-
A boiling point that is below the melting point of your compound to prevent the substance from "oiling out" instead of crystallizing.
-
Inertness , meaning it does not react with your compound.
-
Volatility , allowing for easy removal from the purified crystals during drying.
Q2: I'm starting with a new nicotinonitrile analog. Where do I begin with solvent selection?
A2: Start with small-scale solubility tests. Use approximately 10-20 mg of your crude material in a small test tube and add a few drops of a test solvent. Observe the solubility at room temperature and then upon heating.
A logical starting point for polar, nitrogen-containing molecules like nicotinonitrile analogs are polar solvents. For somewhat polar molecules containing oxygen or nitrogen atoms, alcohol/water or alcohol/ketone mixed solvents are frequently a fine choice[2].
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, Isopropanol (IPA), Acetonitrile, Water, Ethyl Acetate.
-
Mixed-Solvent Systems (Anti-solvents): Toluene, Heptane, Diethyl Ether.
Pyridine and its derivatives often crystallize well from solvent systems like ethanol, n-hexane/acetone, or n-hexane/THF[3]. Given the polarity of the nitrile group, water-based systems are also a strong possibility[3].
Q3: No single solvent seems to work perfectly. What should I do?
A3: This is a very common scenario. The solution is to use a two-solvent (or mixed-solvent) system[4][5]. This technique is ideal when you can identify one solvent (the "good" solvent) that dissolves your compound well at all temperatures and a second, miscible solvent (the "anti-solvent" or "bad" solvent) in which your compound is poorly soluble[4].
The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" anti-solvent at an elevated temperature until persistent cloudiness is observed. A few drops of the "good" solvent are then added back to clarify the solution, which is then allowed to cool slowly[6].
Common Mixed-Solvent Pairs for Polar Organics:
-
Ethanol / Water
-
Acetone / Water
-
Methanol / Diethyl Ether
-
Ethyl Acetate / Hexane
Solvent Selection Workflow
The following diagram outlines a systematic approach to solvent selection.
Caption: A systematic workflow for selecting a suitable recrystallization solvent system.
Section 2: Troubleshooting the Recrystallization Process
Even with the perfect solvent, experimental challenges can arise. This section addresses the most common issues in a question-and-answer format.
Q4: I've dissolved my compound in hot solvent, but there are solid particles remaining. What are they?
A4: These are likely insoluble impurities, such as inorganic salts, residual catalyst, or polymeric by-products. They will not dissolve even with the addition of more hot solvent. To remove them, you must perform a hot filtration [7][8][9]. This involves filtering the hot solution before allowing it to cool.
Causality: Failing to remove insoluble impurities will result in their incorporation into your final crystalline product, compromising its purity. It is critical to perform this step while the solution is hot to ensure your desired compound remains dissolved. See Protocol 3 for the detailed methodology.
Q5: My solution is colored, but I expect a colorless product. How can I fix this?
A5: Highly colored, non-volatile impurities can often be removed by treating the solution with activated charcoal (also known as Norit)[10]. These impurities adsorb onto the large surface area of the carbon particles.
Procedure: After dissolving your compound but before hot filtration, cool the solution slightly to prevent violent boiling, then add a small amount of activated charcoal (1-2% by weight of your solute is typically sufficient)[10]. Reheat the mixture to boiling for a few minutes and then perform a hot filtration to remove the charcoal along with the adsorbed impurities.
Q6: I've cooled my solution, but no crystals have formed. What's wrong?
A6: This is a classic problem that can be caused by two primary issues: using too much solvent or the formation of a supersaturated solution[11][12].
Troubleshooting Steps:
-
Induce Nucleation: A supersaturated solution requires a nucleation site to begin crystallization.
-
Scratch: The easiest method is to vigorously scratch the inner surface of the flask at the air-liquid interface with a glass stirring rod[13][14]. The high-frequency vibrations or microscopic glass fragments can provide the necessary energy or nucleation sites for crystal growth to begin[13].
-
Seed: If available, add a single, tiny "seed crystal" of the pure compound[14]. This provides a perfect template for further crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent[12]. Gently heat the solution again and boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the more concentrated solution to cool again[15].
-
Use a Colder Bath: If crystals still do not form at room temperature or in an ice-water bath, try a lower-temperature bath, such as a salt-ice bath (-10 to -20 °C)[13][14].
Q7: My compound separated as an oil, not crystals. Why did this happen and how do I fix it?
A7: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point[11]. This is common for low-melting-point solids or highly impure samples, as impurities can significantly depress the melting point[15]. An oil is not a purified state, as it is essentially a liquid form of your impure compound.
Solutions:
-
Reheat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature[15]. The goal is for the solution to become saturated at a temperature below the compound's melting point.
-
Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask can promote the formation of crystals instead of oil[15][16].
-
Lower the Initial Temperature: In a mixed-solvent system, try adding the anti-solvent at a lower temperature.
General Troubleshooting Flow
Caption: A decision tree for troubleshooting common recrystallization problems.
Q8: How do I properly wash and dry my final crystals?
A8: Once you collect your crystals by vacuum filtration, the surfaces will be coated with the impurity-rich mother liquor.
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent[2][17]. Using cold solvent is crucial to avoid dissolving a significant portion of your purified product[17]. Break the vacuum, add the cold solvent to just cover the crystals, let it sit for a few seconds, and then reapply the vacuum[2].
-
Drying: The most common methods are air drying on the filter paper or a watch glass, or for more efficient drying, placing the crystals in a desiccator under vacuum, possibly over a drying agent like P₂O₅ or concentrated H₂SO₄[18][19]. If the compound is thermally stable, a vacuum oven at a low temperature can be used[19].
Section 3: Protocols & Methodologies
Protocol 1: Standard Single-Solvent Recrystallization
-
Place the crude nicotinonitrile analog into an Erlenmeyer flask of appropriate size. Using an Erlenmeyer flask minimizes solvent evaporation[2][17].
-
Add a small amount of the chosen solvent, enough to create a slurry. Heat the mixture to a gentle boil on a hot plate, stirring or swirling continuously.
-
Add more hot solvent in small portions until the solid has just dissolved. Do not add a large excess of solvent[1].
-
If insoluble or colored impurities are present, perform hot filtration and/or charcoal treatment as described above.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature[16]. Slow cooling is essential for the formation of large, pure crystals[16].
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal yield[17].
-
Collect the purified crystals using vacuum filtration with a Büchner funnel[2].
-
Wash the crystals with a small portion of ice-cold solvent as described in Q8.
-
Allow the crystals to dry completely before determining the yield and assessing purity.
Protocol 2: Two-Solvent Recrystallization
-
Dissolve the crude solid in the minimum amount of the boiling "good" solvent in an Erlenmeyer flask[5].
-
While keeping the solution hot, add the "bad" anti-solvent dropwise with swirling until a faint, persistent cloudiness appears. This is the point of saturation[6].
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and proceed with the cooling, collection, washing, and drying steps as outlined in Protocol 1 (Steps 5-9).
Protocol 3: Hot Filtration to Remove Insoluble Impurities
-
Place the crude solid in an Erlenmeyer flask and add a slight excess of the recrystallization solvent (about 10-20% more than needed for dissolution) to prevent premature crystallization during filtration[6][11]. Heat the solution to boiling.
-
Set up a second, receiving Erlenmeyer flask on the hot plate containing a small amount of boiling solvent. Place a stemless or short-stemmed funnel with fluted filter paper in the neck of this flask[7]. The boiling solvent will keep the funnel and flask hot.
-
Carefully and quickly pour the hot, impure solution through the fluted filter paper in portions[7].
-
After filtration is complete, boil off the excess solvent from the filtrate until you reach the saturation point (faint cloudiness appears). Add a few drops of solvent to re-clarify.
-
Proceed with the cooling and crystallization process as described in Protocol 1.
Section 4: Data Summaries
Proper solvent selection is aided by understanding the physical properties of common laboratory solvents.
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes on Use for Nicotinonitrile Analogs |
| Water | 100.0 | 10.2 | 80.1 | Excellent for polar compounds; high BP allows large temp. differential. Can form hydrates.[2][3] |
| Ethanol | 78.5 | 5.2 | 24.6 | Good general-purpose polar protic solvent. Often used with water as a mixed system.[2][3] |
| Isopropanol (IPA) | 82.6 | 4.3 | 19.9 | Similar to ethanol, slightly less polar. Good "good" solvent. |
| Acetonitrile | 81.6 | 6.2 | 37.5 | Polar aprotic solvent. Solubility of nicotinamide is relatively low in pure ACN.[20] |
| Acetone | 56.0 | 5.4 | 20.7 | Strong polar aprotic solvent. Its volatility can be a challenge. Often used with hexane.[3] |
| Ethyl Acetate | 77.1 | 4.3 | 6.0 | Medium polarity. Good "good" solvent, often paired with hexane or heptane. |
| Toluene | 110.6 | 2.4 | 2.4 | Nonpolar. Typically used as an "anti-solvent" for polar compounds. |
| n-Hexane | 69.0 | 0.0 | 1.9 | Very nonpolar. A common "anti-solvent" for precipitating polar compounds.[3] |
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. youtube.com [youtube.com]
- 18. physicsforums.com [physicsforums.com]
- 19. reddit.com [reddit.com]
- 20. physchemres.org [physchemres.org]
Validation & Comparative
A Researcher's Guide to Evaluating Novel Kinase Inhibitors: A Comparative Framework Using 2-(Pyrrolidin-1-yl)nicotinonitrile as a Case Study
In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their dysregulation is a cornerstone of numerous pathologies, most notably cancer, making the quest for novel, potent, and selective kinase inhibitors a continuous and pressing endeavor.[1][2][3] This guide is designed for researchers at the forefront of this effort, providing a comprehensive framework for the evaluation of new chemical entities (NCEs).
While a vast number of kinase inhibitors have been developed, the exploration of novel chemical scaffolds is crucial for identifying compounds with unique selectivity profiles, improved pharmacological properties, and the potential to overcome existing resistance mechanisms. Here, we will use the novel compound, 2-(Pyrrolidin-1-yl)nicotinonitrile , as a representative example of an NCE whose kinase inhibitory potential is yet to be fully characterized. Although public data on its specific kinase targets is not available, its structure, featuring a nicotinonitrile core often found in biologically active molecules, makes it an intriguing candidate for investigation.[4][5][6]
This guide will not present pre-existing comparative data for this specific compound. Instead, it will provide a detailed, step-by-step methodology for how a researcher would proceed to characterize its kinase inhibitory profile and objectively compare it against well-established kinase inhibitors. We will delve into the rationale behind experimental choices, present standardized protocols, and offer a clear approach to data interpretation and visualization.
Strategic Selection of Comparator Kinase Inhibitors
The initial step in evaluating a novel compound is to select appropriate benchmarks for comparison. The choice of these comparators is critical as it sets the context for interpreting the potency and selectivity of your NCE. A robust comparison panel should ideally include inhibitors with varying mechanisms and selectivity profiles.
For our case study with this compound, a logical starting point, given the lack of preliminary data, would be to compare it against both a broad-spectrum and a more selective inhibitor. This allows for a comprehensive assessment of where the NCE might fit in the landscape of kinase inhibition.
Recommended Comparator Compounds:
-
Dasatinib: A potent, orally available second-generation tyrosine kinase inhibitor (TKI).[2] It is considered a multi-targeted inhibitor, acting on a wide range of kinases including BCR-ABL, Src family kinases, c-KIT, and PDGFR.[2][7] Its broad profile makes it an excellent tool to understand the potential for polypharmacology of a novel compound.
-
Bosutinib: A third-generation TKI that is a dual Src/Abl inhibitor.[2][7] While still targeting multiple kinases, it has a different selectivity profile compared to Dasatinib and notably lacks significant activity against c-Kit or PDGFR, which can reduce certain side effects.[2][7] Comparing our NCE to both Dasatinib and Bosutinib will provide a nuanced understanding of its potential selectivity.
The rationale for this selection is to benchmark our NCE against inhibitors with well-documented and clinically relevant activity across different kinase families. This comparative approach is essential for understanding the potential therapeutic advantages and off-target effects of a new compound.[8][9][10]
A Phased Approach to Kinase Inhibitory Profiling
A systematic and tiered approach is essential for a thorough and cost-effective evaluation of a novel compound. This typically begins with a broad screen to identify potential targets, followed by more focused assays to determine potency and selectivity.
Phase 1: Broad Kinome Screening
The first step is to understand the landscape of kinases that your NCE interacts with. Broad kinase panel screening is a standard practice in modern drug discovery to identify on-target and potential off-target activities early in the development process.[11][12][13]
Experimental Rationale: Screening at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases (often over 300) provides a "fingerprint" of the compound's activity across the kinome.[1] This initial screen is not meant to be quantitative in terms of potency but rather to identify "hits" that warrant further investigation.
Workflow for Broad Kinase Panel Screening:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
Validating the Anticancer Efficacy of 2-(Pyrrolidin-1-yl)nicotinonitrile: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo anticancer efficacy of the novel compound 2-(Pyrrolidin-1-yl)nicotinonitrile. Drawing upon existing preclinical data for structurally related nicotinonitrile derivatives and established PIM-1 kinase inhibitors, we present a robust experimental design for in vivo validation and a comparative analysis against standard-of-care chemotherapeutics. Our objective is to equip researchers with the necessary rationale, detailed protocols, and comparative benchmarks to rigorously assess the therapeutic potential of this promising molecule.
Introduction: The Therapeutic Promise of Nicotinonitrile Derivatives
The nicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. A significant body of evidence points towards the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases as a key mechanism of action. PIM kinases, a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3), are frequently overexpressed in a wide range of solid and hematological malignancies, where they play a crucial role in promoting cell survival, proliferation, and resistance to therapy.[1][2] Consequently, PIM kinase inhibitors are being actively pursued as a promising class of anticancer agents.[1][3]
While direct in vivo efficacy data for this compound is not yet available in published literature, a closely related nicotinonitrile derivative, compound 7b, has demonstrated significant in vivo anticancer activity in a solid Ehrlich carcinoma (SEC) mouse model, exhibiting a 42.9% reduction in tumor volume. This compound was identified as a potent PIM-1 kinase inhibitor. Furthermore, other novel compounds targeting PIM-1 kinase have shown substantial tumor growth inhibition in preclinical studies, such as a 2,5-disubstituted-1,3,4-oxadiazole derivative (10f) which resulted in a 64.2% tumor inhibition in a PC-3 prostate cancer xenograft model.[4] These findings provide a strong rationale for the in vivo investigation of this compound as a potential anticancer therapeutic.
This guide will outline a comprehensive in vivo validation strategy for this compound, comparing its projected efficacy against established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Doxorubicin, in relevant breast and prostate cancer models.
Proposed In Vivo Validation of this compound
A meticulously designed in vivo study is paramount to ascertain the therapeutic potential and safety profile of this compound. We propose a xenograft mouse model study, a widely accepted standard for preclinical evaluation of anticancer agents.
Experimental Workflow
References
- 1. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrile-Containing Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Drug Discovery Professionals
This guide provides a comparative analysis of nitrile-containing compounds as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes mellitus. We will delve into the structure-activity relationships (SAR), comparative efficacy, and selectivity of different nitrile-containing scaffolds, with a particular focus on the emerging class of 2-aminonicotinonitriles. This document is intended for researchers, medicinal chemists, and drug development professionals actively involved in the design and synthesis of novel antidiabetic agents.
Introduction: The Critical Role of DPP-4 and the Nitrile Pharmacophore
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins potentiate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced insulin release and improved glycemic control.[1] This mechanism of action has led to the successful development of a class of oral antidiabetic drugs known as "gliptins".
A key pharmacophoric feature in many potent DPP-4 inhibitors is the nitrile group. This functional group often acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[2][3] This interaction contributes significantly to the high potency of these inhibitors. This guide will explore various heterocyclic scaffolds bearing this critical nitrile moiety.
Comparative Analysis of Nitrile-Containing DPP-4 Inhibitor Scaffolds
The exploration of different molecular frameworks incorporating a nitrile group has led to the discovery of several classes of potent DPP-4 inhibitors. Below, we compare some of the most prominent scaffolds.
Cyanopyrrolidines: The Pioneers
The cyanopyrrolidine scaffold is arguably the most well-established class of nitrile-containing DPP-4 inhibitors, with marketed drugs such as Vildagliptin and Saxagliptin.[4][5] The pyrrolidine ring mimics the proline residue of natural DPP-4 substrates, while the 2-cyano group interacts with the catalytic serine.
2-Aminonicotinonitriles and Related Aminopyridines: An Emerging Scaffold
The 2-aminonicotinonitrile (or 2-aminopyridine-3-carbonitrile) scaffold presents a promising, yet less explored, avenue for the development of novel DPP-4 inhibitors. The pyridine ring offers multiple points for substitution to optimize potency, selectivity, and pharmacokinetic properties. While extensive head-to-head comparative data for a series of 2-aminonicotinonitrile derivatives is not yet abundant in the public domain, the core structure possesses the key elements for DPP-4 inhibition: a basic amino group for interaction with the S2 pocket and a nitrile group to engage the catalytic site.
Other Notable Nitrile-Containing Scaffolds
Medicinal chemists have incorporated the nitrile group into a variety of other heterocyclic systems to achieve potent and selective DPP-4 inhibition. These include quinazolinone and imidazo[1,2-a]pyridine cores.[2][6]
Table 1: Comparative Inhibitory Activity of Representative Nitrile-Containing DPP-4 Inhibitors
| Scaffold Class | Representative Compound | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Reference |
| Cyanopyrrolidine | Vildagliptin | ~3.5 | >100-fold | >100-fold | [7] |
| Cyanopyrrolidine | Saxagliptin | ~0.5 | >100-fold | >100-fold | [7] |
| Imidazo[1,2-a]pyridine | Compound 26 (Li et al.) | 130 | 215-fold | 192-fold | [2] |
| Thiazoloquinazoline | Compound 27 (Ali et al.) | 1.12 | >100-fold | >100-fold | [2] |
Note: IC50 values and selectivity can vary depending on the assay conditions. The data presented here is for comparative purposes and is drawn from the cited literature.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective DPP-4 inhibitors is guided by understanding the key interactions within the enzyme's active site.
-
The Nitrile "Warhead" : As previously mentioned, the nitrile group is crucial for high potency, forming a reversible covalent adduct with Ser630 in the catalytic site.[3]
-
The Basic Amino Group : A protonated primary or secondary amine is a common feature, forming salt bridges and hydrogen bonds with acidic residues like Glu205 and Glu206 in the S2 pocket.[2]
-
The S1 Pocket : This is a hydrophobic pocket that can accommodate various aromatic and aliphatic groups. Substituents on the core scaffold can be modified to optimize interactions within this pocket, thereby enhancing potency and selectivity.
For the 2-aminonicotinonitrile scaffold, the 2-amino group is well-positioned to interact with the S2 pocket, while the 3-cyano group can engage the catalytic serine. Substitutions at positions 4, 5, and 6 of the pyridine ring can be explored to probe the S1 pocket and other regions of the active site to improve the overall pharmacological profile.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To enable researchers to validate the activity of their synthesized compounds, a standard experimental protocol for a fluorometric in vitro DPP-4 inhibition assay is provided below.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., Vildagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation : Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. A DMSO stock solution is typically used, with the final DMSO concentration in the assay kept below 1%.
-
Enzyme and Substrate Preparation : Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate to their final working concentrations in the assay buffer.
-
Assay Reaction : a. To the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme solution. b. Include control wells containing the enzyme and buffer (no inhibitor) and blank wells (buffer only). c. Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes). d. Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Fluorescence Measurement : a. Immediately place the plate in a fluorescence plate reader pre-set to 37°C. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.
-
Data Analysis : a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Selectivity: A Critical Consideration
A crucial aspect of developing a successful DPP-4 inhibitor is ensuring its selectivity over other closely related proteases, particularly DPP-8 and DPP-9. Inhibition of these enzymes has been associated with off-target toxicities in preclinical studies. Therefore, it is imperative to profile new chemical entities against these homologous proteases to establish a favorable safety profile.
Conclusion and Future Directions
The nitrile group has proven to be a highly effective pharmacophore in the design of potent DPP-4 inhibitors. While the cyanopyrrolidine scaffold has led to successful marketed drugs, there is still considerable opportunity for the discovery of novel, selective, and patentable inhibitors based on other nitrile-containing scaffolds. The 2-aminonicotinonitrile framework, in particular, represents a promising area for further investigation. Future research should focus on the systematic exploration of substitutions on this and other novel scaffolds to optimize their potency, selectivity over DPP-8/9, and pharmacokinetic properties, with the ultimate goal of developing next-generation therapies for type 2 diabetes.
References
- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of 2-(Pyrrolidin-1-yl)nicotinonitrile analogs' potency
A Head-to-Head Comparison of Nicotinonitrile Analogs' Anticancer Potency
A Technical Guide for Drug Development Professionals
Introduction: The Nicotinonitrile Scaffold in Oncology
The nicotinonitrile (cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] Its rigid structure and capacity for varied substitutions make it an attractive starting point for designing targeted therapeutic agents. Recently, research has intensified on synthesizing and evaluating novel nicotinonitrile derivatives for their potential as anticancer agents.[4][5][6]
This guide focuses on a series of newly synthesized pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives, evaluating their head-to-head cytotoxic potency against human breast cancer cell lines. We will dissect the experimental data to provide actionable insights for researchers and drug development professionals working to refine this chemical class into viable clinical candidates.
Hypothesized Mechanism of Action: Targeting Critical Cancer Pathways
While the precise mechanism for many novel compounds is under investigation, molecular docking studies provide compelling hypotheses. For the nicotinonitrile derivatives discussed here, computational analyses revealed strong binding affinities for several key proteins that drive cancer progression: serine/threonine kinase AKT1, estrogen receptor-alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[1][4] The disruption of these pathways is a cornerstone of modern cancer therapy.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, including breast cancer. Inhibiting key nodes in this pathway, such as AKT1, can halt tumor progression and induce apoptosis.
Caption: Hypothesized mechanism targeting the PI3K/AKT signaling pathway.
Methodology for Potency Determination: In Vitro Cytotoxicity Assay
To quantitatively compare the potency of the nicotinonitrile analogs, a robust and reproducible experimental method is essential. The standard approach involves an in vitro cytotoxicity assay using relevant cancer cell lines. The following protocol describes a typical workflow for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan by living cells.
-
Cell Culture & Seeding:
-
Culture human breast cancer cells (e.g., MCF-7 for ER-positive, MDA-MB-231 for triple-negative) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each nicotinonitrile analog in DMSO.
-
Perform serial dilutions of each compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include wells with media only (blank) and media with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
-
Solubilization & Absorbance Reading:
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Standard workflow for determining IC50 via MTT cytotoxicity assay.
Head-to-Head Potency Comparison
A study involving four novel nicotinonitrile derivatives (designated MI-S0, MI-S1, MI-S2, and MI-S3) evaluated their cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[4][5][6] The compounds were synthesized from chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits.[1][4] All four compounds were found to exhibit potent cytotoxic activities against these cell lines.[4][5][6]
While specific IC50 values were not detailed in the referenced abstracts, the consistent finding was that all synthesized compounds demonstrated high potency. The study also noted that the compounds showed minimal selectivity between the cancerous cells and the noncancerous breast cell line, MCF-10A, which is a critical consideration for future development.[4][5][6]
Table 1: Summary of Cytotoxic Activity of Nicotinonitrile Analogs
| Compound ID | Core Scaffold Modification | Target Cell Lines | Observed Potency | Key Finding |
| MI-S0 | Nicotinonitrile Derivative | MCF-7, MDA-MB-231 | Potent | Exhibited high cytotoxic activity.[4][5][6] |
| MI-S1 | Nicotinonitrile Derivative | MCF-7, MDA-MB-231 | Potent | Exhibited high cytotoxic activity.[4][5][6] |
| MI-S2 | Nicotinonitrile Derivative | MCF-7, MDA-MB-231 | Potent | Exhibited high cytotoxic activity.[4][5][6] |
| MI-S3 | Furo[2,3-b]pyridine Derivative | MCF-7, MDA-MB-231 | Potent | Exhibited high cytotoxic activity.[4][5][6] |
Discussion and Structure-Activity Relationship (SAR) Insights
The potent activity across all four tested analogs suggests that the core nicotinonitrile scaffold, derived from chalcones with benzyloxy and dichlorothiophenyl moieties, is a highly effective framework for inducing cytotoxicity in breast cancer cells.[1][4]
-
Correlation with Docking Studies: The observed high potency aligns with the molecular docking studies, which predicted strong binding affinities to AKT1, ERα, and HER2.[4] This correlation strengthens the hypothesis that the anticancer effect is mediated through the disruption of these critical signaling pathways.
-
Lack of Selectivity: A crucial point of discussion is the minimal selectivity observed against the noncancerous MCF-10A cell line.[6] This indicates a narrow therapeutic window and highlights the primary challenge for the next phase of drug development. Future SAR studies must focus on modifications that enhance selectivity for cancer cells while reducing toxicity to normal cells. This could involve exploiting differences in receptor expression levels or metabolic pathways between cancerous and healthy tissue.
-
Future Directions: The development of these compounds will require iterative structural modifications. The goal is to retain the potent cytotoxic activity while engineering selectivity. Replacing bulky, lipophilic groups or introducing polar functionalities could modulate the compounds' pharmacokinetic and pharmacodynamic properties to achieve a better safety profile.
Conclusion
The nicotinonitrile derivatives MI-S0 through MI-S3 have demonstrated significant and potent cytotoxic activity against both ER-positive and triple-negative breast cancer cell lines. This potency appears to be driven by interactions with key oncogenic drivers, including AKT1. While these initial results are promising, the primary hurdle for this series is improving its selectivity. This guide underscores the potential of the nicotinonitrile scaffold as a foundation for novel anticancer agents and outlines the critical next steps in optimizing its therapeutic potential.
References
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Nicotinonitrile Derivatives Versus Standard-of-Care in Oncology Models
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The relentless pursuit of novel oncological therapeutics has led researchers to explore diverse chemical scaffolds capable of targeting cancer-specific vulnerabilities. Among these, the nicotinonitrile (3-cyanopyridine) framework has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and capacity for diverse chemical modifications allow it to interact with a wide range of biological targets, making it a fertile ground for the development of next-generation anticancer agents.[1][2][3] While the specific compound 2-(Pyrrolidin-1-yl)nicotinonitrile is not extensively documented in public cancer research literature, a significant body of evidence highlights the potent anticancer activity of various other nicotinonitrile derivatives.
This guide provides a comparative overview of the efficacy of these novel nicotinonitrile derivatives against established standard-of-care agents in preclinical cancer models. We will synthesize data from multiple studies, focusing on in vitro cytotoxicity, and elucidate the experimental methodologies and potential mechanisms of action that underscore their therapeutic promise. The objective is to offer researchers and drug development professionals a data-driven perspective on this promising class of compounds.
Part 1: The Nicotinonitrile Scaffold - A Mechanistic Overview
The therapeutic potential of nicotinonitrile derivatives stems from their ability to be tailored to inhibit various enzymatic and signaling pathways crucial for cancer cell proliferation and survival. The pyridine ring acts as a core structure, while the electron-withdrawing nitrile group influences the molecule's electronic properties and binding capabilities.[1]
Several studies have demonstrated that different substitutions on the nicotinonitrile ring can yield compounds with potent activity against a range of cancer cell lines, including those of the breast, colon, liver, and cervix.[4][5][6] A frequently implicated mechanism of action is the inhibition of protein kinases, particularly tyrosine kinases (TKs), which are often dysregulated in cancer and drive malignant growth.[7]
Below is a conceptual diagram illustrating the central role of Tyrosine Kinase signaling in cancer and the inhibitory action of a hypothetical nicotinonitrile-based inhibitor.
Caption: Tyrosine Kinase Inhibition by a Nicotinonitrile Derivative.
As shown, by blocking the ATP-binding site on receptor tyrosine kinases, these inhibitors can prevent the downstream phosphorylation cascade (Ras-Raf-MEK-ERK pathway), ultimately halting the aberrant gene transcription that drives cell proliferation and survival.[7]
Part 2: Comparative Efficacy - In Vitro Cytotoxicity Analysis
A crucial benchmark for any novel anticancer compound is its cytotoxic potency against cancer cells compared to both a standard-of-care drug and its effect on non-cancerous cells. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation.
Here, we compile data from published studies on various nicotinonitrile derivatives against common cancer cell lines, using Doxorubicin—a widely used chemotherapeutic agent—as the standard-of-care comparator.
Table 1: Cytotoxicity (IC50) of Nicotinonitrile Derivatives vs. Doxorubicin in Breast Cancer (MCF-7) and Hepatocellular Carcinoma (HepG2) Cell Lines.
| Compound Class / Specific Derivative | Target Cell Line | Reported IC50 (µM) | Selectivity Insight | Source |
| Standard-of-Care | ||||
| Doxorubicin | MCF-7 | ~5.0 - 8.0 | Standard Chemotherapy | [5][8] |
| Doxorubicin | HepG2 | ~0.5 - 7.0 | Standard Chemotherapy | [5][9] |
| Nicotinonitrile Derivatives | ||||
| Compound 11 (N-nicotinonitrile) | MCF-7 | Promising Activity | More potent than Doxorubicin | [5] |
| Compound 12 (N-nicotinonitrile) | MCF-7 | Promising Activity | More potent than Doxorubicin | [5] |
| Compound 13 (Substituted Pyridine) | HepG2 | 8.78 µg/mL | Potent Cytotoxicity | [4] |
| Compound 19 (Pyrazolopyridine) | HepG2 | 5.16 µg/mL | Potent Cytotoxicity | [4] |
| Furo[2,3-b]pyridine 3e | HepG2 | < 20 µM | High selectivity (40-287 fold) over normal cells | [6] |
| Pyrazolopyridine 5g | MCF-7 | ~1-3 µM | Safe to normal fibroblasts (WI38) | [7] |
| Pyrazolopyridine 8 | HCT-116 (Colon) | ~1-3 µM | Safe to normal fibroblasts (WI38) | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The table is intended to show the general potency range.
Expert Interpretation: The compiled data reveals that several novel nicotinonitrile derivatives exhibit remarkable cytotoxic activity, often in the low micromolar or even nanomolar range.[7][10] For instance, certain derivatives show IC50 values against MCF-7 and HCT-116 cell lines that are significantly lower than those of Doxorubicin.[5][7] Crucially, some of these compounds demonstrate high selectivity, showing potent activity against cancer cells while remaining relatively non-toxic to normal cell lines like human fibroblasts.[6][7][9] This selectivity is a paramount goal in modern drug development, as it suggests a wider therapeutic window and potentially fewer side effects compared to traditional chemotherapy.
Part 3: Experimental Protocols - A Guide to In Vitro Evaluation
The validation of any potential anticancer agent relies on robust and reproducible experimental methodologies. The primary assay for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol 3.1: MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram:
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 5x10³ to 1x10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound (or control drug/vehicle) is added.
-
Incubation: The plates are incubated for a standard period, typically 48 or 72 hours.
-
MTT Reagent: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells convert the MTT to formazan.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the insoluble purple formazan product. The plate is agitated gently for 10 minutes.
-
Quantification: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][8]
Part 4: Conclusion and Future Directions
The collective evidence from numerous preclinical studies strongly supports the nicotinonitrile scaffold as a highly promising platform for the discovery of novel anticancer agents.[2][11] Derivatives of this class have consistently demonstrated potent in vitro cytotoxicity against a variety of cancer cell lines, with some exhibiting superior efficacy and selectivity compared to standard-of-care drugs like Doxorubicin.[5][9]
The primary mechanism often involves the targeted inhibition of key signaling pathways, such as those mediated by tyrosine kinases, leading to apoptosis and cell cycle arrest.[7] The experimental protocols outlined in this guide, particularly the MTT assay, represent the foundational step in validating the therapeutic potential of these compounds.
While these in vitro results are highly encouraging, the path to clinical application requires further rigorous investigation. Future work must focus on:
-
In Vivo Efficacy: Validating the anticancer effects in animal models (e.g., xenograft studies) to assess tumor growth inhibition, pharmacokinetics, and overall tolerability.
-
Mechanism Deconvolution: Precisely identifying the molecular targets of the most potent derivatives to enable biomarker development and patient stratification.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the nicotinonitrile scaffold to optimize potency, selectivity, and drug-like properties.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Neuroprotective Effects of Pyrrolidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for therapeutic interventions for neurodegenerative diseases and cognitive decline, the pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry.[1] Compounds bearing this five-membered nitrogen heterocycle, particularly the racetam class of nootropics, have garnered significant attention for their potential to protect neurons from damage and enhance cognitive function.[2] This guide provides a comparative analysis of the neuroprotective effects of four prominent pyrrolidine-containing compounds: Aniracetam, Coluracetam, Nefiracetam, and Pramiracetam. Our objective is to furnish researchers and drug development professionals with a detailed, evidence-based resource to inform preclinical research and therapeutic strategy.
The Pyrrolidine Advantage in Neuroprotection
The pyrrolidine ring's versatility allows for the synthesis of a diverse array of molecules with the ability to cross the blood-brain barrier and interact with key neurological targets.[3][4] The compounds discussed herein exhibit multifaceted mechanisms of action, primarily modulating cholinergic and glutamatergic neurotransmitter systems, which are critical for learning, memory, and neuronal survival.[5]
Comparative Analysis of Neuroprotective Mechanisms and Efficacy
While direct head-to-head clinical trials are limited, preclinical data provide valuable insights into the distinct and overlapping neuroprotective profiles of these compounds. The following sections and tables summarize their primary mechanisms of action and available quantitative data from in vitro and in vivo studies.
Aniracetam
Aniracetam is a potent modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity.[6][7] By slowing the desensitization of AMPA receptors, Aniracetam enhances excitatory synaptic transmission.[7][8] This modulation is believed to contribute to its neuroprotective effects against glutamate-induced excitotoxicity.[9] Furthermore, Aniracetam has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and growth.[9] In a rat model of ischemic stroke, a 50 mg/kg intraperitoneal injection of Aniracetam significantly reduced infarct volume and improved motor coordination.[10]
Coluracetam
Coluracetam's primary neuroprotective mechanism lies in its ability to enhance high-affinity choline uptake (HACU), the rate-limiting step in acetylcholine (ACh) synthesis.[11][12] This is particularly relevant in conditions with cholinergic deficits, such as Alzheimer's disease.[11] In animal models using the cholinergic neurotoxin AF64A, which selectively damages cholinergic neurons, Coluracetam has demonstrated significant efficacy.[13][14][15] Oral administration of Coluracetam at doses of 0.3 to 3.0 mg/kg reversed the depletion of hippocampal ACh and improved working memory.[12] One study found that a 3 mg/kg dose of Coluracetam increased ACh concentration in the hippocampus of AF64A-treated rats by 263% compared to the deficit group.[11]
Nefiracetam
Nefiracetam exhibits a broad spectrum of activity, modulating multiple neurotransmitter systems. It potentiates N-methyl-D-aspartate (NMDA) receptor function and nicotinic acetylcholine receptors (nAChRs) through pathways involving protein kinase C (PKC).[3][16] A key neuroprotective mechanism of Nefiracetam is its ability to modulate neuronal calcium channels.[17][18] In NG108-15 cells, Nefiracetam at a concentration of 1 µM produced a two-fold increase in L-type calcium channel currents.[17][18] It has also been shown to inhibit both necrosis and apoptosis in models of retinal ischemia at a concentration of 100 pmol.[1][2]
Pramiracetam
Similar to Coluracetam, Pramiracetam's neuroprotective effects are linked to its enhancement of high-affinity choline uptake (HACU), thereby increasing acetylcholine turnover in the hippocampus.[19][20][21] Studies have shown that Pramiracetam at doses of 44 and 88 mg/kg (IP) significantly increased HACU in rat hippocampal synaptosomes.[21][22] This enhancement of cholinergic activity is thought to underlie its cognitive-enhancing and neuroprotective properties.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the available quantitative data on the neuroprotective effects of the discussed compounds. It is important to note that these values are derived from different studies using various models and assays, and therefore, direct comparisons should be made with caution.
| Compound | Model System | Neuroprotective Effect | Effective Concentration/Dose | Reference(s) |
| Aniracetam | Rat model of ischemic stroke | Reduced infarct volume, improved motor coordination | 50 mg/kg (i.p.) | [10] |
| In vitro glutamate excitotoxicity | Protection against neuronal damage | Not specified | [9] | |
| Coluracetam | AF64A-induced cholinergic deficit in rats | Reversed hippocampal ACh depletion, improved working memory | 0.3 - 3.0 mg/kg (oral) | [12] |
| AF64A-induced cholinergic deficit in rats | 263% increase in hippocampal ACh concentration | 3 mg/kg | [11] | |
| Nefiracetam | NG108-15 cells | Two-fold increase in L-type Ca2+ channel currents | 1 µM | [17][18] |
| Retinal ischemic models (in vitro & in vivo) | Inhibition of necrosis and apoptosis | 100 pmol | [1][2] | |
| Pramiracetam | Rat hippocampal synaptosomes | Increased high-affinity choline uptake | 44 and 88 mg/kg (i.p.) | [21][22] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathway: AMPA Receptor Modulation by Aniracetam
Aniracetam's neuroprotective effects are closely linked to its positive allosteric modulation of AMPA receptors. This enhances glutamatergic neurotransmission and promotes the expression of neurotrophic factors like BDNF.
Aniracetam's modulation of AMPA receptors leads to neuroprotection.
General Experimental Workflow for In Vitro Neuroprotection Assays
This workflow outlines the key steps for assessing the neuroprotective effects of pyrrolidine-containing compounds against a neurotoxic insult in a neuronal cell culture model.
A generalized workflow for in vitro neuroprotection studies.
Detailed Experimental Protocols
In Vitro Model of Glutamate-Induced Excitotoxicity
This protocol describes a common method to induce neuronal damage via excitotoxicity, against which neuroprotective compounds can be tested.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., HT22, SH-SY5Y)
-
96-well cell culture plates
-
Neuronal culture medium
-
L-glutamic acid solution
-
Test compounds (Aniracetam, etc.) dissolved in an appropriate vehicle
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compound. Include a vehicle-only control.
-
Incubate the cells with the test compound for a predetermined pre-treatment time (e.g., 1-24 hours).
-
Prepare a stock solution of L-glutamic acid and dilute it in the culture medium to the desired final concentration (e.g., 5 mM for HT22 cells).[8]
-
Add the glutamate solution to the wells containing the cells and test compound. Include a control group with no glutamate exposure.
-
Incubate for the desired exposure time (e.g., 24 hours).
-
Proceed with cell viability or other endpoint assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Following the neurotoxicity induction, carefully aspirate the culture medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cell-free culture supernatant
-
Microplate reader
Procedure:
-
Following the neurotoxicity induction, carefully collect the cell culture supernatant from each well without disturbing the attached cells.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a catalyst.
-
Incubate the reaction mixture for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a provided lysis buffer).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure the levels of intracellular ROS, an indicator of oxidative stress.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) probe
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Following neurotoxicity induction, wash the cells twice with warm HBSS.
-
Load the cells with H2DCF-DA (e.g., 10 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Quantify the relative fluorescence units (RFU) and compare them between treatment groups.
Western Blotting for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspase-3 and the ratio of Bcl-2 to Bax.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.
Conclusion
The pyrrolidine-containing compounds Aniracetam, Coluracetam, Nefiracetam, and Pramiracetam represent a promising class of neuroprotective agents. While they share the common structural motif of a pyrrolidine ring, their distinct mechanisms of action offer a range of therapeutic possibilities. Aniracetam's modulation of AMPA receptors, Coluracetam and Pramiracetam's enhancement of cholinergic function, and Nefiracetam's broad-spectrum activity on ion channels and neurotransmitter receptors highlight the chemical diversity and therapeutic potential within this compound family.
This guide provides a foundational framework for researchers to compare these compounds and design further investigations. The provided experimental protocols offer standardized methods to generate robust and comparable data, which is crucial for advancing our understanding of these molecules and their potential clinical applications in the treatment of neurodegenerative diseases. Future head-to-head studies using standardized models and a comprehensive panel of assays are warranted to definitively benchmark the neuroprotective efficacy of these promising pyrrolidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The cognition-enhancer nefiracetam inhibits both necrosis and apoptosis in retinal ischemic models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniracetam reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPA receptor modulation through sequential treatment with perampanel and aniracetam mitigates post-stroke damage in experimental model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. philoneuro.com [philoneuro.com]
- 12. grokipedia.com [grokipedia.com]
- 13. AF64A, a cholinergic neurotoxin, selectively depletes acetylcholine in hippocampus and cortex, and produces long-term passive avoidance and radial-arm maze deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracortical AF64A: memory impairments and recovery from cholinergic hypofunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of intrahippocampal injections of the cholinergic neurotoxin AF64A on presynaptic cholinergic markers and on passive avoidance response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The anti-dementia drug nefiracetam facilitates hippocampal synaptic transmission by functionally targeting presynaptic nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancement of neuronal calcium channel currents by the nootropic agent, nefiracetam (DM-9384), in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Pramiracetam Sulfate? [synapse.patsnap.com]
- 20. nootropicsexpert.com [nootropicsexpert.com]
- 21. The effects of various cognition-enhancing drugs on in vitro rat hippocampal synaptosomal sodium dependent high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Some neurochemical properties of pramiracetam (CI‐879), a new cognition‐enhancing agent | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Kinase Selectivity Profiling: Evaluating 2-(Pyrrolidin-1-yl)nicotinonitrile
This guide provides a comprehensive framework for assessing the selectivity profile of a novel small molecule inhibitor, using 2-(Pyrrolidin-1-yl)nicotinonitrile (herein designated as PYN-21 ) as a case study. In drug discovery, establishing the selectivity of a kinase inhibitor is as critical as determining its potency. A promiscuous compound that inhibits multiple kinases can lead to unforeseen off-target effects and toxicity, complicating clinical development.[1][2][3] Conversely, a highly selective inhibitor offers a clearer path to validating a specific kinase as a drug target and developing a therapeutic with a predictable safety profile.[4][5]
This document is structured to guide researchers through the causality of experimental design, from the initial broad screening to detailed dose-response analysis and data interpretation. We will compare the hypothetical profile of PYN-21 against well-characterized kinase inhibitors to provide context and demonstrate best practices in the field.
The Imperative of Selectivity: Why Profile Against a Kinase Panel?
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[6] This homology presents a significant challenge for designing specific inhibitors.[4] A compound developed against a single kinase may inadvertently inhibit dozens of others, leading to a polypharmacological effect. While sometimes beneficial (e.g., multi-targeted cancer therapies), unintended off-target inhibition is a primary cause of adverse drug reactions.[2][7]
Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a crucial, decision-guiding process. It allows for:
-
Identification of Off-Target Liabilities: Proactively identifying potential toxicities by revealing inhibition of kinases crucial for normal physiological functions.
-
Mechanism of Action Deconvolution: Ensuring that the observed cellular phenotype is indeed due to the inhibition of the intended target and not an off-target kinase.[1]
-
Lead Optimization Guidance: Providing structure-activity relationship (SAR) data that helps medicinal chemists design more selective next-generation compounds.[5]
Establishing a Comparator Framework
To objectively assess the selectivity of PYN-21, its profile must be benchmarked against compounds with known properties. We have selected three reference inhibitors representing a spectrum of selectivity:
-
Staurosporine: A natural product known as a potent but highly non-selective, pan-kinase inhibitor. It binds to the ATP-binding site of most kinases with high affinity, making it a valuable research tool for inducing apoptosis but unsuitable for clinical use due to its promiscuity.[8][9][10]
-
Dasatinib: A clinically approved multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, among others.[11][12][13][14][15] Its profile demonstrates that controlled polypharmacology can be therapeutically effective.
-
Lapatinib: A dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[16][17][18][19][20] It represents a more targeted approach, with significantly higher selectivity compared to staurosporine or dasatinib.
Experimental Design: A Two-Tiered Approach to Kinase Profiling
An efficient and cost-effective strategy for profiling involves a two-tiered approach.[21] This method maximizes information while conserving resources by focusing detailed analysis only on relevant interactions.
Caption: Two-tiered kinase selectivity screening workflow.
Rationale for Kinase Panel Selection: The primary screen should utilize a large, diverse panel of kinases representing all major branches of the human kinome (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC). This broad coverage is essential to uncover unexpected off-target interactions that would be missed by smaller, more focused panels.[4]
In-Depth Methodology: The ADP-Glo™ Luminescent Kinase Assay
For robust and high-throughput screening, non-radioactive assays are preferred for safety and scalability.[22] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[23][24][25] The luminescent signal is directly proportional to kinase activity.[26][27]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase and its specific peptide substrate in the reaction buffer.
-
Prepare serial dilutions of PYN-21 and reference compounds in DMSO, then dilute into reaction buffer to create 4X inhibitor solutions.
-
Prepare a 4X ATP solution. Crucially, assays should be run at two different ATP concentrations: a low concentration near the Km of each kinase and a high, physiological concentration (1 mM). [28][29][30][31] This distinguishes between raw affinity (at Km ATP) and likely cellular potency (at 1 mM ATP).[31]
-
-
Kinase Reaction (in a 384-well plate):
-
Add 5 µL of the 2X Kinase/Substrate solution to each well.
-
Add 2.5 µL of the 4X inhibitor solution (or DMSO for controls).
-
Initiate the reaction by adding 2.5 µL of the 4X ATP solution. The final reaction volume is 10 µL.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and catalyze the luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
For the primary screen, calculate the percent inhibition relative to DMSO controls.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation of Results
The raw data from the two-tiered screen must be processed and presented in a clear, comparative format.
Table 1: Hypothetical Primary Screen and IC50 Data for PYN-21 and Comparators
(This table contains simulated data for illustrative purposes.)
| Kinase Target | Kinase Family | % Inhibition at 10 µM | IC₅₀ (nM) |
| PYN-21 | Staurosporine | ||
| AURKA | AGC | 85% | 99% |
| AURKB | AGC | 78% | 99% |
| SRC | TK | 45% | 100% |
| ABL1 | TK | 30% | 100% |
| EGFR | TK | 15% | 98% |
| ERBB2 (HER2) | TK | 10% | 97% |
| VEGFR2 | TK | 65% | 100% |
| CDK2 | CMGC | 92% | 100% |
| ROCK1 | AGC | 25% | 99% |
| p38α | CMGC | 18% | 99% |
Quantifying Selectivity: S-Scores and Gini Coefficients
To move beyond visual inspection, we use quantitative metrics to define selectivity.
-
Selectivity Score (S-score): This metric calculates the fraction of kinases in the panel that are inhibited above a certain threshold (e.g., >90% inhibition at a fixed concentration). A lower S-score indicates higher selectivity.[4]
-
Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value of 0 represents completely non-selective inhibition (all kinases inhibited equally), while a value approaching 1 indicates perfect selectivity (only one kinase inhibited).[4][32][33] This metric is superior to the S-score as it does not rely on an arbitrary cutoff threshold.[21][32]
Table 2: Hypothetical Selectivity Metrics for PYN-21 and Comparators
(Based on a hypothetical 400-kinase panel and simulated data.)
| Compound | Primary Target(s) | S-Score (S₁₀)¹ | Gini Coefficient² | Interpretation |
| PYN-21 | AURKA, AURKB, CDK2 | 0.03 (12/400) | 0.78 | Moderately selective with a defined set of primary targets. |
| Staurosporine | Pan-Kinase | 0.85 (340/400) | 0.15 | Highly promiscuous and non-selective.[8] |
| Dasatinib | BCR-ABL, SRC family | 0.15 (60/400) | 0.55 | Multi-targeted but with a clear target cluster.[13] |
| Lapatinib | EGFR, HER2 | 0.01 (4/400) | 0.89 | Highly selective dual inhibitor.[16][19] |
¹ S₁₀ = Number of kinases with >90% inhibition at 10 µM / Total kinases tested. ² Gini coefficient calculated from % inhibition data at 10 µM.
Interpretation of Hypothetical PYN-21 Profile: Based on this simulated data, PYN-21 emerges as a moderately selective inhibitor. Its activity is concentrated against a few kinases, primarily within the AGC (Aurora A/B) and CMGC (CDK2) families. Its Gini coefficient of 0.78 is significantly better than that of Staurosporine and Dasatinib, approaching the selectivity of Lapatinib. This profile suggests that PYN-21 is not a promiscuous inhibitor but has a defined set of targets, making it a promising candidate for further investigation into its effects on cell cycle regulation.
Conclusion
This guide outlines a rigorous, industry-standard workflow for assessing the kinase selectivity profile of a novel compound, this compound (PYN-21). By employing a two-tiered screening approach, utilizing a robust biochemical assay like ADP-Glo™, and interpreting the data with quantitative selectivity metrics, researchers can build a comprehensive understanding of a compound's on- and off-target activities.
The hypothetical data presented for PYN-21, when compared against the benchmarks of Staurosporine, Dasatinib, and Lapatinib, illustrates how to position a new compound within the landscape of kinase inhibitor selectivity. This structured, evidence-based assessment is fundamental to mitigating risks of toxicity, validating mechanisms of action, and ultimately guiding the successful development of selective and effective kinase-targeted therapies.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Staurosporine - Wikipedia [en.wikipedia.org]
- 9. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. ADP-Glo™ Kinase Assay [promega.jp]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. eastport.cz [eastport.cz]
- 28. shop.carnabio.com [shop.carnabio.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. kinaselogistics.com [kinaselogistics.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Pyrrolidin-1-yl)nicotinonitrile
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Pyrrolidin-1-yl)nicotinonitrile. As a valued professional in research and development, your safety and the integrity of our laboratory environment are paramount. This document is designed to be a practical, immediate resource for managing waste generated from the use of this compound, ensuring adherence to the highest standards of laboratory safety and regulatory compliance.
Hazard Identification and Risk Assessment
Presumed Hazards:
-
Acute Toxicity (Oral): Potentially toxic if ingested.
-
Skin Corrosion/Irritation: May cause skin irritation or burns upon contact.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.
-
Inhalation Hazard: While not explicitly documented for this specific compound, nitrile-containing molecules can be harmful if inhaled.
All chemical waste must be managed in accordance with federal and state regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2].
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound or its waste, the following PPE is mandatory to minimize exposure risks:
-
Gloves: Disposable nitrile gloves are a suitable choice for incidental contact. However, it is crucial to change them immediately if they become contaminated[3]. For tasks with a higher risk of splashing, consider heavier-duty chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn at all times and removed before leaving the laboratory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in maintaining a safe laboratory environment. The following protocol outlines the necessary procedures for collecting, storing, and disposing of this chemical waste.
3.1. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal[4].
-
Designated Waste Container: All waste containing this compound, including unused product, solutions, and contaminated materials, must be collected in a designated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with the chemical and tightly sealed to prevent leaks or spills.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
No Mixing: Do not mix this waste with other incompatible waste streams.
3.2. On-site Storage
Temporary storage of hazardous waste in the laboratory must adhere to strict guidelines to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or damage.
-
OSHA Standards: All chemical storage must comply with OSHA regulations, which include requirements for clear labeling, proper containment, and segregation of incompatible chemicals[5][6][7].
3.3. Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified waste management contractor[4].
-
Documentation: Ensure all necessary paperwork and manifests are completed accurately to document the "cradle to grave" management of the hazardous waste, as mandated by the EPA[2].
-
Regulatory Compliance: The disposal method must comply with all local, state, and federal regulations[8][9].
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS office.
-
Control the Spill: For minor spills, and if it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Data and Decision-Making
Table 1: Summary of Presumed Hazards and Handling Requirements
| Hazard Category | Presumed Risk for this compound | Required PPE | Disposal Consideration |
| Acute Toxicity (Oral) | High | Standard laboratory PPE | Dispose of as toxic waste |
| Skin Irritation | High | Nitrile gloves, lab coat | Segregate from other waste streams |
| Eye Damage | High | Chemical safety goggles | Ensure container is securely sealed |
| Inhalation | Moderate | Use in a chemical fume hood | Avoid generating dust or aerosols |
Diagram 1: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. pfw.edu [pfw.edu]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. connmaciel.com [connmaciel.com]
- 6. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 7. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 8. epa.gov [epa.gov]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
